molecular formula C6H14N2 B11768610 (2S)-2-Methyl-1,4-diazepane

(2S)-2-Methyl-1,4-diazepane

Cat. No.: B11768610
M. Wt: 114.19 g/mol
InChI Key: KMRLPKVQSAHVSQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-1,4-diazepane (CAS 194032-21-8) is a chiral, saturated seven-membered ring containing two nitrogen atoms. This stereochemically defined diazepane serves as a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . Its primary research value lies in its role as a key building block for the preparation of more complex, biologically active molecules. The structure acts as a core scaffold in pharmaceutical research, particularly in the development of enzyme inhibitors . For instance, it is a critical intermediate in the synthesis of advanced research compounds such as Ripasudil (K-115), a Rho-kinase inhibitor studied for its potential in treating cerebrovascular disorders and glaucoma . The mechanism of action for derivatives of (2S)-2-Methyl-1,4-diazepane is target-specific. In the case of its application for Rho-kinase inhibition, the molecule contributes to a pharmacophore that modulates enzyme activity, potentially leading to effects such as the relaxation of vascular smooth muscle . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2S)-2-methyl-1,4-diazepane

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

KMRLPKVQSAHVSQ-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CNCCCN1

Canonical SMILES

CC1CNCCCN1

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of (2S)-2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-Methyl-1,4-diazepane: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, rigid heterocycles (like piperazine) toward more complex, sp3-rich scaffolds. (2S)-2-Methyl-1,4-diazepane (also known as (S)-2-methylhomopiperazine) represents a premier chiral building block in this paradigm shift. By expanding the ring size to a seven-membered diazepane and introducing a stereocenter at the C2 position, this scaffold offers unique conformational flexibility, distinct substituent exit vectors, and improved physicochemical properties. This whitepaper provides a comprehensive analysis of its structural dynamics, self-validating synthetic protocols, and its transformative role in modern drug development.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of (2S)-2-Methyl-1,4-diazepane is critical for predicting its behavior in both synthetic workflows and biological systems. The free base is notoriously difficult to handle due to its high hygroscopicity; thus, it is almost exclusively utilized and stored as a dihydrochloride salt[1].

Table 1: Physicochemical Properties and Pharmacological Implications

PropertyValueRationale / Implication
IUPAC Name (2S)-2-methyl-1,4-diazepaneStandardized nomenclature defining the 7-membered ring and (S)-stereocenter.
CAS Registry Number 128427-26-9 (Dihydrochloride)[2]Essential for sourcing the stable, non-hygroscopic salt form.
Molecular Weight 114.19 g/mol (Free Base)Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Physical State Hygroscopic liquid (Free Base) / Solid (Salt)Salt formation is mandatory for stable storage, handling, and formulation[1].
Ring Conformation Twisted ChairDisrupts flat molecular packing, improving aqueous solubility and lowering LogD[3][4].
Chiral Center C2 (S-configuration)Dictates the spatial trajectory of N1 substituents, crucial for stereoselective target binding[5].

Structural & Conformational Dynamics

The transition from a six-membered piperazine to a seven-membered 1,4-diazepane fundamentally alters the molecule's spatial profile.

The Twisted Chair Conformation: Unlike piperazine, which predominantly exists in a rigid chair conformation, 1,4-diazepane adopts a highly dynamic "twisted chair" conformation[3]. This flexibility allows the scaffold to adapt to complex protein binding pockets. However, unrestricted flexibility can lead to high entropic penalties upon binding.

The Role of the C2-Methyl Group: The strategic placement of a methyl group at the C2 position in the (S)-configuration serves two critical mechanistic purposes:

  • Conformational Restriction: The steric bulk of the methyl group restricts the ring-flipping dynamics of the diazepane core, locking it into a preferred bioactive conformation.

  • Vector Projection: The C2-methyl group alters the trajectory (exit vector) of any substituent attached to the adjacent N1 nitrogen. This precise vectoring is essential when designing inhibitors that must project into narrow, highly conserved regions of a target protein, such as the ATP-binding hinge region of kinases[5].

Pharmacophore Scaffold (2S)-2-Methyl-1,4-diazepane N1 N1 Vector (H-Bond Donor / Acceptor) Scaffold->N1 N4 N4 Vector (Solubilizing Group) Scaffold->N4 C2 C2 (S)-Methyl (Steric Director) Scaffold->C2 Target Kinase Hinge Region / Target N1->Target Selectivity N4->Target ADMET Improvement C2->Target Binding Pose

Figure 1: Pharmacological vectors of the (2S)-2-Methyl-1,4-diazepane scaffold in drug design.

Self-Validating Synthesis Protocol

Synthesizing (2S)-2-Methyl-1,4-diazepane requires strict stereochemical control. Racemic mixtures can lead to off-target toxicity and convoluted pharmacological data. The most reliable method is a "chiral pool" synthesis starting from enantiopure amino alcohols, followed by late-stage deprotection and salt formation[6][7].

Protocol: Late-Stage Deprotection and Dihydrochloride Salt Formation

Causality: The free base of 1,4-diazepane is highly hygroscopic and susceptible to oxidative degradation. Converting it to the dihydrochloride salt ensures long-term stability, non-hygroscopic handling, and high aqueous solubility for biological assays[1].

Step 1: Nosyl Deprotection (N4 Liberation)

  • Procedure: Dissolve (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in 20 L of anhydrous acetonitrile[7].

  • Reagents: Add potassium carbonate (1.79 kg, 13.0 mol) as a base. Slowly add benzothiophenol (2.15 kg, 19.5 mol) while maintaining the internal temperature below 20 °C.

  • Mechanism: Benzothiophenol acts as a soft nucleophile, selectively attacking the electron-deficient sulfur of the nosyl group (Meisenheimer complex intermediate), liberating the secondary amine at N4 without disturbing the Boc-protected N1 or the C2 stereocenter.

  • Validation: Stir for 18 hours. Confirm the disappearance of the starting material via TLC/HPLC.

Step 2: Boc Deprotection (N1 Liberation)

  • Procedure: Isolate the intermediate, then treat with a solution of 4M HCl in dioxane (or Trifluoroacetic acid in DCM).

  • Mechanism: The acidic environment protonates the tert-butyl ester, leading to the elimination of isobutylene and carbon dioxide, exposing the N1 amine.

Step 3: Dihydrochloride Salt Precipitation

  • Procedure: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting viscous oil in a minimal volume of cold ethanol. Slowly add 2M HCl in diethyl ether under vigorous stirring.

  • Result: (2S)-2-Methyl-1,4-diazepane dihydrochloride precipitates as a highly pure, white crystalline solid. Filter and dry under a vacuum.

Step 4: Quality Control & Validation

  • Chemical Purity: Must exceed 97.5% via Gas Chromatography (GC)[7].

  • Enantiomeric Excess (ee): Derivatize the product with methylsilyl chloride and analyze via chiral HPLC/GC. The optical purity must be confirmed at >99.9% ee to validate the integrity of the chiral pool synthesis[7].

Synthesis A (S)-(+)-2-amino-1-propanol (Chiral Pool) B N-Protection & Sulfonylation A->B Boc2O, NsCl C Cyclization (Ring Closure) B->C Base, Electrophile D (2S)-2-Methyl-1,4-diazepane (Dihydrochloride Salt) C->D Thiophenol, then HCl (Deprotection & Salt)

Figure 2: Chiral-pool synthesis workflow for (2S)-2-Methyl-1,4-diazepane.

Applications in Advanced Drug Development

The (2S)-2-Methyl-1,4-diazepane scaffold is not merely a structural spacer; it is an active participant in target engagement and pharmacokinetic optimization.

A. Mitigating Heterocycle Metabolism

A major hurdle in drug discovery is the rapid hepatic clearance of lipophilic heterocycles. Replacing a piperidine or piperazine ring with a 1,4-diazepane ring significantly increases the fraction of sp3 carbons (Fsp3) and lowers the partition coefficient (LogD). This structural shift drastically improves metabolic stability against rat and human liver microsomes (RLM/HLM) by reducing the molecule's affinity for cytochrome P450 enzymes[4].

B. Enhancing Kinase Inhibitor Selectivity

In the development of anti-cancer agents, achieving selectivity among the kinome is notoriously difficult due to the highly conserved nature of ATP-binding pockets. In the structure-based design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of the 7-membered 1,4-diazepane ring proved revolutionary. The bulky nature of the diazepane ring, combined with its ability to act as a precise hydrogen bond donor, resulted in a staggering 156-fold selectivity for CDK9 over CDK2 [5]. Disrupting the hydrogen bond donor ability of the diazepane (e.g., by converting it to a lactam) completely abolishes this selectivity, proving that the scaffold actively anchors the drug into the specific CDK9 conformation[5].

C. CNS Targets and Infectious Diseases
  • Sigma-1 Receptor Agonists: For cognition enhancement therapies, 1,4-diazepanes synthesized via late-stage diversification have shown exceptional promise. Specifically, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane demonstrates sub-nanomolar affinity (Ki = 0.86 nM) for the σ1 receptor. The (S)-methyl group ensures a clean receptor profile without inducing toxic behavioral effects at high doses[6].

  • Tuberculosis Therapeutics: The scaffold has recently been identified as a potent, non-anionic inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). The diazepane ring provides a cell-permeable alternative to traditional, poorly absorbed phosphatase inhibitors, offering a new avenue for anti-tubercular drug discovery[8].

References

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed Source: nih.gov URL:[6]

  • (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 - ChemicalBook Source: chemicalbook.com URL:[7]

  • 2-methyl-1,4-diazepane | 65974-17-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • 128427-26-9 | Product Name : (S)-2-Methyl-1,4-diazepane dihydrochloride | Pharmaffiliates Source: pharmaffiliates.com URL:[2]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B | Infection and Immunity Source: asm.org URL:[8]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry Source: acs.org URL:[1]

  • 1,4‐Diazepane Ring‐Based Systems | ResearchGate Source: researchgate.net URL:[3]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:[4]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - ORCA Source: cardiff.ac.uk URL:[5]

Sources

Therapeutic potential of (2S)-2-Methyl-1,4-diazepane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of (2S)-2-Methyl-1,4-diazepane in Medicinal Chemistry[1]

Executive Summary: The Chiral Homopiperazine Advantage

In the landscape of privileged scaffolds, the 1,4-diazepane (homopiperazine) ring occupies a strategic middle ground between the rigid, ubiquitous piperazine and the flexible, larger macrocycles. However, the unsubstituted diazepane ring often suffers from excessive conformational flexibility, leading to entropic penalties upon binding and promiscuous off-target activity.

The introduction of a methyl group at the C2 position, specifically in the (S)-configuration , transforms this scaffold. (2S)-2-Methyl-1,4-diazepane acts as a "conformationally biased" building block. It retains the physicochemical benefits of the 7-membered ring (enhanced solubility, distinct vector orientation) while the chiral methyl group restricts ring puckering, creating a pre-organized motif that enhances binding affinity and selectivity. This guide analyzes the therapeutic utility of this scaffold, exemplified by the Rho-kinase (ROCK) inhibitor Ripasudil , and provides validated protocols for its synthesis and incorporation.

Structural & Physicochemical Analysis

The (2S)-2-methyl-1,4-diazepane moiety offers distinct advantages over its 6-membered analog (2-methylpiperazine) and the achiral 1,4-diazepane.

Table 1: Physicochemical Profile & Scaffold Comparison
FeaturePiperazine1,4-Diazepane(2S)-2-Methyl-1,4-diazepane
Ring Size 6-membered7-membered7-membered (Chiral)
Conformation Rigid ChairFlexible Twist-ChairBiased Twist-Chair
Vector Angle ~180° (Linear)~120° (Bent)~120° (Stereo-locked)
Lipophilicity Low (Polar)ModerateTunable (+Methyl effect)
Selectivity Low (Promiscuous)ModerateHigh (Shape complementarity)
Metabolic Stability HighModerateEnhanced (Steric hindrance)

Key Insight: The "Magic Methyl" effect here is not just about lipophilicity. The C2-methyl group creates steric clash with the adjacent N1-substituent, forcing the N1-sulfonyl or N1-acyl group into a specific rotameric state. This reduces the energetic cost of binding to the target protein.

Case Study: Ripasudil (Glanatec)

Ripasudil (K-115) is the first-in-class ROCK inhibitor approved for the treatment of glaucoma.[2] Its core pharmacophore relies entirely on the (S)-2-methyl-1,4-diazepane scaffold.

  • Target: Rho-associated Coiled-coil Kinase (ROCK-1 & ROCK-2).[2]

  • Mechanism: Inhibition of ROCK reduces phosphorylation of myosin light chain (MLC), relaxing the trabecular meshwork and increasing aqueous humor outflow.

  • Role of the Scaffold:

    • The isoquinoline ring binds to the ATP-binding hinge region.

    • The sulfonyl group acts as a linker.

    • The (S)-2-methyl-1,4-diazepane extends into the solvent-exposed region. The (S)-methyl group is critical for isoform selectivity and potency (IC50 = 19 nM for ROCK-2). The chiral center likely directs the bulk of the ring away from steric clashes within the kinase cleft, a feature the achiral analog lacks.

Validated Experimental Protocols

The synthesis of (2S)-2-methyl-1,4-diazepane is non-trivial due to the need for high enantiomeric excess (ee). The most robust method, scalable to kilograms, utilizes the Fukuyama-Mitsunobu cyclization .

Protocol 1: Asymmetric Synthesis of (S)-2-Methyl-1,4-diazepane

Objective: Synthesize the N-Boc protected chiral intermediate from (S)-Alaninol.

Reagents:

  • (S)-2-Aminopropan-1-ol (Alaninol)

  • 2-Nitrobenzenesulfonyl chloride (NsCl)[3]

  • 1,3-Propanediol derivatives

  • Diethyl azodicarboxylate (DEAD) / Triphenylphosphine (PPh3)

  • Thiophenol (PhSH) / Cs2CO3

Step-by-Step Workflow:

  • N-Protection:

    • React (S)-alaninol (1.0 eq) with NsCl (1.1 eq) and Et3N in DCM at 0°C.

    • Result: N-Ns-(S)-alaninol.

  • Mitsunobu Alkylation (C-N Bond Formation):

    • React N-Ns-(S)-alaninol with N-(Boc)-3-aminopropanol under Mitsunobu conditions (DEAD, PPh3, THF).

    • Mechanism:[2][4][5] The alcohol of the propanol linker is activated, and the sulfonamide nitrogen attacks.

    • Result: Linear N,N'-protected intermediate.

  • Intramolecular Cyclization (Key Step):

    • Activate the remaining alcohol (from the alaninol side) via a second Mitsunobu reaction or mesylation.

    • Cyclize to form the 7-membered ring.

    • Note: High dilution is often required to favor intramolecular cyclization over polymerization.

  • Denosylation (Deprotection):

    • Treat the cyclic N-Ns-N-Boc intermediate with Thiophenol (PhSH) and Cs2CO3 in DMF at 50°C.

    • Result:(S)-1-Boc-3-methyl-1,4-diazepane .

  • Final Deprotection:

    • Treat with 4M HCl in Dioxane.

    • Yield:(S)-2-Methyl-1,4-diazepane dihydrochloride .

Validation Check:

  • Chiral HPLC: Enantiomeric excess should be >99%.

  • NMR: Verify the distinct doublet for the methyl group at ~1.0-1.2 ppm.[6]

Protocol 2: Coupling to Aryl Sulfonyl Chlorides (Ripasudil Synthesis)

Objective: Couple the chiral diazepane to an isoquinoline core.

  • Dissolution: Dissolve (S)-2-Methyl-1,4-diazepane (1.2 eq) in anhydrous DCM. Add DIPEA (3.0 eq).

  • Addition: Cool to 0°C. Add 4-fluoroisoquinoline-5-sulfonyl chloride (1.0 eq) dropwise.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS.[1]

  • Workup: Wash with NaHCO3, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The (S)-methyl group ensures a single diastereomer is formed relative to the atropisomeric sulfonyl bond (if restricted).

Visualizing the Logic

Diagram 1: The Fukuyama-Mitsunobu Synthetic Pathway

SynthesisRoute Start (S)-Alaninol Step1 N-Nosylation (NsCl, Et3N) Start->Step1 Step2 Mitsunobu Coupling (N-Boc-3-aminopropanol) Step1->Step2 Linear Assembly Step3 Intramolecular Cyclization Step2->Step3 Ring Closure (7-mem) Step4 Denosylation (PhSH, Cs2CO3) Step3->Step4 Remove Ns Product (S)-1-Boc-3-methyl- 1,4-diazepane Step4->Product Final Scaffold

Caption: Step-wise construction of the chiral diazepane core ensuring retention of stereochemistry.

Diagram 2: SAR Logic & Scaffold Evolution

SAR_Logic Piperazine Piperazine Scaffold (Rigid, 6-mem) High Metabolic Stability Low Selectivity Diazepane 1,4-Diazepane (Flexible, 7-mem) Improved Solubility Entropic Penalty Piperazine->Diazepane Scaffold Expansion (Vector Change) ChiralDiazepane (S)-2-Methyl-1,4-Diazepane (Biased, 7-mem) High Selectivity (ROCK) Reduced Entropy Loss Diazepane->ChiralDiazepane Chiral Restriction (Methyl Scan) Target Target Binding (e.g., ROCK, H3, LFA-1) ChiralDiazepane->Target Optimal Fit

Caption: Evolution from simple piperazines to the high-affinity chiral diazepane scaffold.

Future Outlook & Applications

The (2S)-2-methyl-1,4-diazepane scaffold is currently underutilized outside of ROCK inhibitors. Its potential expands into:

  • Histamine H3 Antagonists: GSK compounds (e.g., GSK334429) utilize diazepane rings. Introducing the (S)-methyl group could further refine blood-brain barrier (BBB) penetration and receptor subtype selectivity.

  • PROTAC Linkers: The 7-membered ring provides a unique exit vector for PROTAC linkers, potentially improving the solubility of large degraders compared to standard piperazine linkers.

  • Fragment-Based Drug Design (FBDD): The scaffold serves as an excellent chiral fragment for probing solvent-exposed pockets in kinases and GPCRs.

References

  • Ripasudil (K-115) Approval & Structure : Ripasudil Hydrochloride Hydrate (Glanatec): A Rho-kinase Inhibitor for Glaucoma. Source:

  • Synthesis of Chiral Diazepanes : Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate via Intramolecular Fukuyama-Mitsunobu Cyclization. Source:

  • LFA-1 Antagonists & Diazepane Library : 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. Source:

  • Histamine H3 Antagonists : Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429. Source:

  • General Diazepane Chemistry : 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source:

Sources

Chiral Homopiperazine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The homopiperazine motif, a seven-membered diazacycloalkane, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational flexibility, coupled with the strategic placement of two nitrogen atoms, provides a versatile scaffold for the development of novel therapeutics. The introduction of chirality into the homopiperazine ring further unlocks a three-dimensional chemical space, enabling more precise and potent interactions with biological targets. This guide provides a comprehensive review of the synthesis and application of chiral homopiperazine derivatives in drug discovery, with a focus on their roles in central nervous system (CNS) disorders, oncology, and virology. We will delve into the nuances of their asymmetric synthesis, explore structure-activity relationships (SAR), and present detailed protocols for their preparation and evaluation.

The Significance of the Chiral Homopiperazine Scaffold

The homopiperazine ring system has demonstrated considerable utility in drug design, with its derivatives exhibiting a wide range of biological activities.[1][2] The non-planar nature of the seven-membered ring allows for a greater diversity of spatial arrangements of substituents compared to its six-membered piperazine counterpart. This conformational adaptability is crucial for optimizing interactions with the intricate binding pockets of enzymes and receptors.

Chirality introduces a critical layer of specificity to drug-target interactions. The stereochemical orientation of substituents on the homopiperazine ring can dramatically influence pharmacological activity, with one enantiomer often displaying significantly higher potency or a different biological profile than the other.[3] This stereoselectivity is a fundamental principle in modern drug design, as it can lead to improved therapeutic indices and reduced off-target effects.[4] The development of robust asymmetric syntheses for chiral homopiperazine derivatives is therefore a key enabling technology in the pursuit of novel and effective medicines.

Asymmetric Synthesis of Chiral Homopiperazine Derivatives

The enantioselective synthesis of C2-functionalized homopiperazines presents a significant challenge due to the slower kinetics of forming a seven-membered ring, which can allow competing side reactions to occur.[5] However, several strategies have been developed to access these valuable building blocks with high enantiomeric purity.

Organocatalytic Approaches

One effective method involves a one-pot, three-step sequence starting from simple aldehydes. This approach utilizes an organocatalytic, enantioselective α-chlorination, followed by reductive amination and a base-induced cyclization.

Experimental Protocol: Enantioselective Synthesis of C2-Functionalized, N,N'-Protected Homopiperazine [5]

  • Organocatalytic α-Chlorination: To a solution of the desired aldehyde (1.0 mmol) and (2R,5R)-2,5-diphenylpyrrolidine (10 mol%) in dichloromethane (DCM, 2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Reductive Amination: To the crude α-chloro aldehyde solution, add the N-benzyl-N-Boc protected diaminopropane (1.2 mmol) and sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Cyclization: Cool the reaction mixture to -20 °C and add potassium tert-butoxide (KOtBu, 1.5 mmol) in dimethylformamide (DMF).

  • Stir the reaction at -20 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography to yield the desired C2-functionalized, orthogonally N,N'-protected homopiperazine.

This methodology allows for the rapid preparation of functionalized homopiperazines in good to excellent enantiomeric excess (ee).[5]

Therapeutic Applications of Chiral Homopiperazine Derivatives

The unique structural and physicochemical properties of chiral homopiperazine derivatives have led to their exploration in a multitude of therapeutic areas.

Central Nervous System (CNS) Disorders

The homopiperazine scaffold is a key feature in several CNS-active compounds, particularly those targeting dopamine and serotonin receptors implicated in neuropsychiatric disorders.[6][7]

Structure-Activity Relationship of a Homopiperazine-Based Antipsychotic Agent

A notable example is the homopiperazine analog of haloperidol, SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one).[6][7] Structure-activity relationship (SAR) studies on this compound have provided valuable insights into the structural requirements for binding to dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[7]

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
SYA 013 43.3158.86.6117.423.3
Haloperidol 0.89--3600120
Compound 18 18016508--
Table 1: Binding affinities of SYA 013 and related compounds at various CNS receptors.[7]

The data reveals that replacing the piperidinol moiety in haloperidol with a homopiperazine ring significantly alters the receptor binding profile.[7] Further modifications, such as replacing the homopiperazine ring with a tropanol moiety (compound 18), can shift the selectivity towards the D3 receptor.[7]

Logical Flow of SAR Studies for Antipsychotic Drug Design

SAR_Logic Start Initial Lead: Haloperidol (Typical Antipsychotic) Step1 Scaffold Hopping: Replace piperidinol with homopiperazine (Leads to SYA 013) Start->Step1 Hypothesis: Improve atypicality Step2 Evaluate Receptor Binding Profile (Dopamine & Serotonin Receptors) Step1->Step2 Step3 Identify Liabilities and Opportunities (e.g., improve D2/D3 selectivity) Step2->Step3 Step4 Bioisosteric Replacement: Replace homopiperazine with other scaffolds (e.g., tropanol in Compound 18) Step3->Step4 Rational Design Step5 Assess Impact on Receptor Affinity and Selectivity Step4->Step5 End Optimized Lead with Improved Profile Step5->End

Caption: Rational drug design cycle for developing novel antipsychotics.

Oncology

Homopiperazine derivatives have also shown significant promise as anticancer agents.[1][2][8] Their mechanism of action can vary, but often involves the induction of apoptosis and inhibition of cell proliferation.

A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity against the B-cell leukemic cell line, Reh.[1][2][8]

CompoundRXIC50 (µM)
6a 3-ClO18
6b 4-FO>250
6c 4-CH3O50
7a 3-ClS>250
Table 2: Anticancer activity of selected homopiperazine derivatives against Reh cell line.[1][2][8]

The results indicate that the carboxamide derivatives generally exhibit better activity than their carbothioamide counterparts. Notably, the 3-chloro substituted carboxamide derivative 6a showed the most promising activity with an IC50 value of 18 µM.[1][2][8]

General Synthetic Scheme for Anticancer Homopiperazine Derivatives

Anticancer_Synthesis Benzophenone Benzophenone Benzhydrol Benzhydrol Benzophenone->Benzhydrol NaBH4 reduction 1-Benzhydryl-1,4-diazepane 1-Benzhydryl-1,4-diazepane Benzhydrol->1-Benzhydryl-1,4-diazepane Homopiperazine, formamide Final Products (6a-e, 7a-f) Final Products (6a-e, 7a-f) 1-Benzhydryl-1,4-diazepane->Final Products (6a-e, 7a-f) Aryl isocyanates or isothiocyanates

Sources

Beyond the Chair: Pharmacological and Structural Divergence of Diazepane and Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the fourth most frequently used ring system in FDA-approved small-molecule drugs[1][2]. However, its rigid chair conformation and high molecular symmetry can impose limitations on target affinity (due to restricted exit vectors) and developability (due to poor aqueous solubility driven by crystal lattice packing)[3][4]. The expansion of the piperazine ring by a single methylene unit yields 1,4-diazepane (homopiperazine), a seven-membered homologue that fundamentally alters the physicochemical and pharmacological profile of the parent scaffold. This technical guide explores the mechanistic differences between these two diaza-heterocycles, providing actionable insights and validated protocols for drug development professionals.

Structural and Physicochemical Divergence

Conformational Topography and Exit Vectors

Piperazine predominantly exists in a highly stable chair conformation. This rigidity firmly dictates the spatial orientation of substituents attached to the N1 and N4 positions (the "exit vectors"), projecting them in predictable equatorial or axial trajectories. While beneficial for entropic pre-organization, this rigidity fails when a target's binding pocket requires an atypical ligand geometry[2].

Conversely, the seven-membered diazepane ring is conformationally fluid, readily interconverting between twist-chair, boat, and twist-boat conformations. This flexibility allows the N1 and N4 substituents to adopt a wider array of dihedral angles, enabling the molecule to dynamically adapt to complex or transient binding pockets that a rigid piperazine cannot accommodate[5].

Basicity, LogD, and Aqueous Solubility (The Aufheben Strategy)

A common bottleneck in lead optimization is the "brick dust" phenomenon—compounds with high molecular weight and high symmetry that exhibit poor aqueous solubility. Substituting a piperazine with a diazepane scaffold is a proven strategy to disrupt this[3].

  • Basicity (pKa): The increased ring size of diazepane reduces transannular dipole repulsion and alters orbital hybridization, generally resulting in a higher pKa compared to piperazine[6][7].

  • LogD at pH 7.4: Because diazepane is more basic, a higher fraction of the molecule exists in the protonated (ionized) state at physiological pH. This significantly lowers the distribution coefficient (LogD), enhancing hydrophilicity[3].

  • Crystal Packing: The asymmetric, flexible nature of the seven-membered ring disrupts the highly ordered crystal lattice typical of piperazine derivatives. This lowers the melting point, drastically reducing the thermodynamic barrier to dissolution. In empirical studies, this single-atom expansion has yielded up to a 23-fold increase in aqueous solubility[3].

Pharmacological Case Studies

The structural nuances between these scaffolds directly translate to divergent pharmacological outcomes across various target classes:

  • Viral Protease Inhibition (SARS-CoV-2 Mpro): In the optimization of Mpro inhibitors, the substitution of a piperazine core with a diazepane core resulted in up to a 10-fold increase in enzymatic inhibitory activity. The diazepane derivative (Compound 119) achieved an IC50 of 16 nM, compared to 170 nM for the best piperazine analog. Molecular dynamics revealed that the altered exit vectors of the flexible diazepane allowed the benzylic amine moiety to form optimal interactions within the active site that the rigid piperazine could not reach[5].

  • Metalloenzyme Selectivity (Carbonic Anhydrases): When designing benzenesulfonamide-based inhibitors for human Carbonic Anhydrase (hCA), replacing the piperazine ring with homopiperazine strategically reduced off-target hCA I inhibitory activity while preserving high nanomolar selectivity for the tumor-associated hCA XII isoform, highlighting the scaffold's utility in fine-tuning isoform selectivity[8].

  • GPCR Antagonism (Histamine H3): Diazepane amides have been successfully deployed as potent, selective Histamine H3 receptor antagonists. The scaffold provided excellent brain-to-plasma ratios (~3:1) and demonstrated significant in vivo efficacy in mouse models of cognition, proving that the increased basicity of diazepane does not inherently preclude blood-brain barrier (BBB) penetration if lipophilicity is properly balanced[9][10].

Quantitative Data Summary

The following table summarizes the comparative heuristic properties of piperazine versus diazepane scaffolds based on recent medicinal chemistry campaigns.

ParameterPiperazine ScaffoldDiazepane (Homopiperazine) ScaffoldMechanistic Driver
Ring Size 6-membered7-memberedMethylene insertion
Dominant Conformation Rigid ChairTwist-chair / Boat (Flexible)Ring strain relief
Relative Basicity (pKa) BaselineHigherReduced transannular effects
LogD (pH 7.4) HigherLowerIncreased ionization fraction
Aqueous Solubility Baseline (Prone to crystal packing)Up to 25x HigherLower melting point / higher pKa
Exit Vector Angle Fixed (Equatorial/Axial)Variable / AdaptiveConformational fluidity

Validated Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail the synthesis and physicochemical profiling of these scaffolds, emphasizing the causality behind specific experimental choices.

Protocol A: Synthesis of N-Aryl Diazepanes via Buchwald-Hartwig Cross-Coupling

This protocol describes the selective mono-arylation of homopiperazine, a critical step in generating the pharmacological leads discussed above[11][12].

Causality & Logic: Homopiperazine possesses two secondary amines of near-equal reactivity. To prevent non-selective bis-arylation, a mono-Boc-protected homopiperazine is utilized. The use of the bulky, electron-rich XPhos ligand is critical; it facilitates the oxidative addition of unactivated aryl halides and prevents the formation of inactive palladium off-cycle species, ensuring high turnover numbers.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine mono-Boc-1,4-diazepane (1.0 equiv) and the desired aryl bromide (1.1 equiv) in anhydrous toluene (0.2 M concentration).

  • Catalyst & Base Addition: Add Palladium(II) acetate (Pd(OAc)2) (5 mol%) and XPhos ligand (10 mol%). Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Self-Validation: NaOtBu is chosen over weaker bases (like K2CO3) because its strong basicity is required to efficiently deprotonate the amine prior to reductive elimination.

  • Reaction Execution: Seal the flask and heat to 80–100 °C for 12–18 hours. Monitor the reaction via LC-MS. The bulky Boc group provides steric hindrance, further ensuring mono-selectivity.

  • Workup & Deprotection: Cool to room temperature, filter through Celite, and concentrate in vacuo. To remove the Boc group, dissolve the crude intermediate in methanol and add 4N HCl in dioxane. Stir at room temperature for 4 hours to yield the N-aryl diazepane hydrochloride salt.

Protocol B: Potentiometric Titration for pKa Determination

Accurate pKa determination is essential for predicting the LogD and solubility profile of the scaffold[7][13].

Causality & Logic: Because pKa is a thermodynamic value dependent on the activity coefficients of the ions, the titration must be performed at a strictly controlled ionic strength. Without an ionic strength adjuster, the changing concentration of ions during titration would continuously alter the activity coefficients, leading to inaccurate apparent pKa values.

  • Calibration: Calibrate a high-precision pH electrode using standard aqueous buffers (pH 4.00, 7.00, and 10.00) at exactly 25.0 °C.

  • Sample Preparation: Prepare a 1.0 mM solution of the diazepane/piperazine derivative in deionized water.

  • Ionic Strength Adjustment: Add Potassium Chloride (KCl) to the sample solution to achieve a final concentration of 0.15 M KCl. Self-Validation: This mimics physiological ionic strength and locks the Debye-Hückel activity coefficients in place.

  • Titration: Immerse the electrode and titrate the solution dynamically with standardized 0.1 M HCl (if starting from the free base) or 0.1 M NaOH (if starting from the hydrochloride salt) under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Analysis: Plot the volume of titrant against pH. Calculate the first derivative (dpH/dV) to identify the exact equivalence points. The pKa corresponds to the pH at the half-equivalence point for each basic nitrogen.

Decision Workflow for Scaffold Selection

ScaffoldSelection Start Hit Compound contains Piperazine Core Assess Assess Limitations Start->Assess Solubility Poor Aqueous Solubility or High LogD? Assess->Solubility Vectors Suboptimal Target Binding (Exit Vector Mismatch)? Assess->Vectors Action1 Substitute with Homopiperazine (Diazepane) Solubility->Action1 Yes Vectors->Action1 Yes Action2 Explore Conformationally Restricted Analogs Vectors->Action2 Extreme Rigidity Needed Outcome1 Increased pKa, Lower LogD, Disrupted Crystal Packing Action1->Outcome1 Outcome2 Altered Exit Vectors via Twist-Chair/Boat Conformations Action1->Outcome2

Fig 1. Decision workflow for selecting between piperazine and homopiperazine scaffolds.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate.[Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications.[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines—from conventional thermal conditions to scaling-up using microwave heating. ResearchGate.[Link]

  • Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures. ResearchGate.[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.[Link]

Sources

(S)-2-Methylhomopiperazine: A Chiral Scaffold for Advanced Heterocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane, or homopiperazine, ring system is a privileged scaffold in modern medicinal chemistry, integral to a wide array of therapeutic agents. The introduction of stereochemistry, specifically a chiral center at the C2 position, provides a critical vector for exploring three-dimensional chemical space, enhancing target specificity, and optimizing pharmacokinetic profiles. This guide focuses on the (S)-enantiomer of 2-methylhomopiperazine, a high-value chiral building block. We will detail its enantioselective synthesis from the chiral pool, discuss its physicochemical properties, and provide an in-depth look at its primary application: serving as a core scaffold for the synthesis of complex, N-functionalized heterocyclic derivatives, with a specific focus on the development of potent and selective σ1 receptor ligands for central nervous system (CNS) disorders.

Introduction

Seven-membered heterocycles containing two nitrogen atoms, known as 1,4-diazepanes, are core components of numerous biologically active compounds.[1] Their conformational flexibility and the presence of two modifiable nitrogen atoms allow for precise tuning of a molecule's properties to achieve high-affinity binding to biological targets. In the pursuit of novel therapeutics, controlling the three-dimensional architecture of a drug candidate is paramount. Chirality plays a decisive role, as enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic fates.[2][3]

(S)-2-Methylhomopiperazine, also referred to as (S)-2-methyl-1,4-diazepane, has emerged as a particularly valuable chiral scaffold. Its stereodefined methyl group provides a fixed conformational anchor, which can be exploited to orient other substituents for optimal interaction with protein binding pockets. This guide will demonstrate that the primary utility of this molecule is not as a reactive intermediate for constructing entirely new ring systems, but rather as a foundational core upon which complex and medicinally relevant heterocyclic structures are built through strategic, late-stage functionalization. A prime example of this approach is in the synthesis of novel σ1 receptor ligands, which have shown promise for treating neurodegenerative diseases and other CNS conditions.[4]

Section 1: Enantioselective Synthesis of (S)-2-Methylhomopiperazine

The most robust and widely adopted strategy for producing enantiomerically pure (S)-2-methylhomopiperazine is the "chiral pool" approach, which leverages readily available, optically pure starting materials. (S)-Alanine is an ideal starting point for this synthesis.

Causality in Synthetic Design

The synthetic route, adapted from established literature, relies on a sequence of protection, chain extension, and cyclization steps.[4]

  • Orthogonal Protection: The two amine functionalities that will ultimately form the diazepine ring must be differentiated to control the reaction sequence. The initial amino group of (S)-alanine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. The second amine, introduced later, is protected as a benzyl (Bn) group, which is typically removed via hydrogenation. This orthogonal strategy allows for selective deprotection and manipulation at different stages.

  • Ring Formation: The key step is the formation of the seven-membered ring. This is achieved through an intramolecular amide bond formation (lactamization), a challenging step due to unfavorable entropic factors. The use of a powerful coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is crucial to drive this reaction to completion. Subsequent reduction of the amide (lactam) yields the final diazepine ring.

Detailed Experimental Protocol: Synthesis from (S)-Alanine

This protocol outlines a multi-step synthesis to obtain the orthogonally protected (S)-2-methylhomopiperazine scaffold.

  • Step 1: Reductive Amination. (S)-Boc-alanine is reacted with 3-(benzylamino)-1-propanol via an amide coupling reaction, followed by reduction of the resulting amide to form the secondary amine precursor.

  • Step 2: Chain Extension. The hydroxyl group of the precursor is converted to a leaving group (e.g., a tosylate or mesylate) and displaced with an amino group (e.g., via a Gabriel synthesis or direct amination) to form the diamine backbone.

  • Step 3: Intramolecular Cyclization (Lactamization). The Boc-protecting group is removed under acidic conditions, and the resulting free amine is cyclized onto the ester functionality using EDC or a similar coupling agent to form the 1,4-diazepan-2-one intermediate.

  • Step 4: Reduction. The lactam is reduced using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH3) to yield the final (S)-2-methylhomopiperazine, which is typically protected for further use.

A representative workflow for a chiral pool synthesis is depicted below.

G cluster_0 Preparation of Linear Precursor cluster_1 Ring Formation S_Alanine (S)-Alanine Step1 1. N-Boc Protection 2. Amide Coupling with 3-(Benzylamino)-1-propanol S_Alanine->Step1 Precursor N-Boc, N'-Bn Diamine Alcohol Step1->Precursor Step2 1. Alcohol Activation (e.g., MsCl) 2. Boc Deprotection (TFA) 3. Intramolecular Cyclization (EDC) Precursor->Step2 Lactam Protected (S)-2-Methyl- 1,4-diazepan-5-one Step2->Lactam Step3 Lactam Reduction (LAH or BH3) Lactam->Step3 Final (S)-1-Benzyl-2-methyl-4-Boc- 1,4-diazepane Step3->Final caption Workflow for Chiral Pool Synthesis of Protected (S)-2-Methylhomopiperazine. G Core (S)-2-Methyl-1-Boc- 1,4-diazepane Step1 N4-Alkylation/ Arylation (R¹-X) Core->Step1 Intermediate N1-Boc, N4-R¹ Substituted Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 Intermediate2 N4-R¹ Substituted Step2->Intermediate2 Step3 N1-Alkylation/ Arylation (R²-X) Intermediate2->Step3 Library Library of diverse (S)-1-R², 2-Me, 4-R¹ 1,4-diazepanes Step3->Library caption Late-Stage Diversification of the (S)-2-Methylhomopiperazine Scaffold. G Start Ethyl 1H-Pyrazole- 5-carboxylate Step1 N-Alkylation with Epichlorohydrin Start->Step1 Epoxide N-(oxiran-2-ylmethyl) -pyrazole-5-carboxylate Step1->Epoxide Step2 Ring-opening/Cyclization with a primary amine (R-NH₂) Epoxide->Step2 Fused Fused Pyrazolo[1,5-a]- [1,4]diazepin-4-one Step2->Fused caption General Synthesis of a Fused Diazepine Heterocycle.

Sources

The Medium-Ring Paradox: A Technical Guide to Nitrogen-Containing Seven-Membered Rings in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, nitrogen-containing seven-membered rings (7-N-heterocycles) occupy a "privileged" yet paradoxical niche. Unlike their six-membered counterparts (piperidines, pyridines), which dominate small-molecule libraries due to synthetic ease and predictable thermodynamics, 7-membered rings (azepines, diazepines) introduce a unique balance of conformational flexibility and structural constraint .

This guide moves beyond the textbook definition of benzodiazepines to explore the broader utility of these scaffolds in modern drug discovery, specifically focusing on:

  • The Entropy/Enthalpy Trade-off: How the "floppiness" of the 7-ring allows for induced-fit binding in difficult pockets (e.g., kinases, GPCRs).

  • The "Warhead" Evolution: Transitioning from sedative allosteric modulators (Valium) to cytotoxic DNA-alkylating payloads (Pyrrolobenzodiazepines - PBDs) in Antibody-Drug Conjugates (ADCs).

  • Synthetic Rigor: Overcoming the entropic barrier of medium-ring formation.

Structural & Conformational Dynamics

The pharmacological power of the 7-membered ring lies in its ability to adopt multiple low-energy conformations—primarily the chair , boat , and twist-boat . Unlike the rigid chair of a piperidine, a diazepine ring can undergo "ring inversion" to maximize orbital overlap with receptor residues.

The Pseudo-Chair/Boat Equilibrium

In 1,4-benzodiazepines, the ring typically exists in a pseudo-boat conformation. Substituents at the C3 position can lock the ring into a specific atropisomer, significantly affecting binding affinity to the GABA-A receptor.

  • Unsubstituted: Rapid interconversion (low barrier).

  • C3-Substituted: Restricted rotation; often leads to separable enantiomers with distinct biological profiles (e.g., Lorazepam).

Visualization: Conformational Decision Tree

ConformationLogic Start Target Binding Pocket Analysis PocketType Pocket Rigidity? Start->PocketType Rigid Rigid/Narrow Pocket (e.g., DNA Minor Groove) PocketType->Rigid High Flexible Large/Adaptive Pocket (e.g., GPCR Allosteric Site) PocketType->Flexible Low Scaffold1 Fused Tricyclic System (Pyrrolobenzodiazepine) Rigid->Scaffold1 Scaffold2 Monocyclic/Bicyclic (1,4-Benzodiazepine) Flexible->Scaffold2 Outcome1 High Enthalpic Gain (Shape Complementarity) Scaffold1->Outcome1 Locks Conformation Outcome2 Entropic Penalty Reduction (Induced Fit) Scaffold2->Outcome2 Allows Ring Flip

Figure 1: Decision logic for selecting 7-membered scaffolds based on target pocket thermodynamics.

Major Classes & Clinical Applications[1][2][3][4][5]

While benzodiazepines are the most famous, the utility of the 7-ring extends into cardiology and oncology.

ClassCore StructureRepresentative DrugMechanism of ActionKey Structural Feature
1,4-Benzodiazepine Benzene fused to 1,4-diazepineAlprazolam (Xanax)GABA-A Allosteric Modulator5-phenyl substituent positions the ring for receptor cleft binding.
Benzazepine Benzene fused to azepineIvabradine

Channel Blocker (HCN)
Flexible azepin-2-one ring allows binding to the pore of the pacemaker channel.
Pyrrolobenzodiazepine (PBD) Pyrrole fused to benzodiazepineTesirine (Payload)DNA Minor Groove AlkylatorThe N10-C11 imine is a "soft" electrophile that covalently binds to Guanine.
Dibenzazepine Two benzenes fused to azepineCarbamazepine Na+ Channel BlockerTricyclic planarity is disrupted by the 7-ring, preventing intercalation (unlike acridines).

Synthetic Methodologies: Overcoming the Entropic Barrier

Synthesizing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and the lower probability of chain ends meeting (entropy).

Core Strategies
  • Ring Expansion (Schmidt/Beckmann): Converting a cyclohexanone to a caprolactam/azepine. High atom economy but limited regiocontrol.

  • Ring-Closing Metathesis (RCM): Uses Ru-catalysts (Grubbs) to close dienes. Excellent for functionalized azepines but requires expensive catalysts.

  • Reductive Cyclization (The PBD Route): The industry standard for fusing rings. Involves reducing a nitro group to an amine, which spontaneously attacks an aldehyde/thioacetal to form the ring.

Experimental Protocol: Synthesis of a PBD Scaffold

Context: This protocol describes the synthesis of a Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) monomer. This specific scaffold is the "warhead" precursor for modern Antibody-Drug Conjugates (ADCs) like Loncastuximab tesirine.

Objective: Cyclization of an amino-aldehyde precursor to form the N10-C11 imine bond (the DNA-alkylating center).

Reagents & Equipment
  • Substrate: (S)-N-(4-methoxy-2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl acetal.

  • Reagents: Sodium Dithionite (

    
    ), Silica Gel, Ethyl Acetate, Methanol.
    
  • Equipment: Round-bottom flask, reflux condenser, rotary evaporator, flash chromatography column.

Step-by-Step Workflow
  • Deprotection (Acetal Hydrolysis):

    • Dissolve the acetal substrate (1.0 eq) in THF/Water (3:1).

    • Add catalytic

      
      -TsOH or dilute HCl. Stir at RT for 2 hours.
      
    • Checkpoint: Monitor TLC for disappearance of acetal. The aldehyde intermediate is unstable; proceed immediately.

  • Reductive Cyclization (The "One-Pot" Magic):

    • Logic: We use Sodium Dithionite as a mild chemoselective reductant.

      
       is often too aggressive and can reduce the formed imine.
      
    • Dissolve the crude aldehyde in MeOH/Water (2:1).

    • Add

      
       (3.0 eq) portion-wise to control exotherm.
      
    • Reflux for 3–5 hours.

    • Mechanism:[1][2][3][4][5] The nitro group (

      
      ) reduces to aniline (
      
      
      
      ). The amine intramolecularly attacks the aldehyde carbonyl. Water is eliminated to form the N10-C11 imine.
  • Work-up & Isolation:

    • Cool to RT. Evaporate MeOH under reduced pressure.

    • Extract aqueous residue with Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradient). PBDs are often distinctively fluorescent (blue/purple) on TLC plates.

Visualization: PBD Synthetic Pathway

PBDSynthesis Precursor Nitro-Aldehyde Acetal (Masked Electrophile) Step1 Acid Hydrolysis (Deprotection) Precursor->Step1 Intermediate Free Aldehyde (Transient) Step1->Intermediate Step2 Na2S2O4 Reduction (Chemoselective) Intermediate->Step2 Cyclization Intramolecular Condensation Step2->Cyclization -H2O Product PBD Imine Warhead (DNA Alkylator) Cyclization->Product

Figure 2: The reductive cyclization cascade to generate the PBD DNA-alkylating imine.

Future Outlook: Beyond Sedation

The future of 7-membered nitrogen rings lies in Macrocyclization and Targeted Delivery .

  • PBD Dimers: Linking two PBD monomers creates a cross-linking agent that spans the DNA minor groove, increasing cytotoxicity by 1000-fold compared to monomers. This is the basis of Talacotuzumab and other ADCs [1].

  • Constrained Peptides: 7-membered lactams (Freidinger lactams) are increasingly used to lock peptide backbones into specific turns, improving oral bioavailability of peptide drugs.

References

  • Mantaj, J., et al. (2017).[6] "From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody–Drug Conjugates (ADCs)." Angewandte Chemie International Edition. Link

  • Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry. Link

  • Thurston, D. E., & Bose, D. S. (1994).[6] "Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews. Link

  • Di Mascio, D. (2022). "The interaction of novel Pyrrolobenzodiazepine derivatives with DNA." University of Southampton ePrints. Link

  • FDA Drug Approvals. (2022). "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis." Pharma Excipients. Link

Sources

Optimizing the 1,4-Diazepane Scaffold: Metabolic Stability Profiles and Structural Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in modern drug discovery, appearing frequently in antagonists for G-protein coupled receptors (GPCRs)—most notably Orexin receptors—and various kinase inhibitors. Its seven-membered ring offers unique conformational flexibility that allows it to adopt distinct "U-shaped" bioactive conformations, often inaccessible to its six-membered piperazine analog.

However, this scaffold presents a significant metabolic liability: high intrinsic clearance (


)  driven by cytochrome P450 (CYP)-mediated oxidation. Without structural optimization, diazepane-based hits often suffer from poor oral bioavailability and the formation of reactive iminium intermediates.

This guide details the metabolic soft spots of the diazepane core, provides evidence-based structural activity relationship (SAR) strategies to mitigate them, and outlines self-validating experimental protocols for assessing stability.

The Metabolic Liability: Mechanistic Deep Dive

The primary failure mode for diazepane-based compounds is oxidative N-dealkylation and ring scission , predominantly catalyzed by CYP3A4 and CYP2D6.

The Mechanism of Instability

The diazepane ring contains two nitrogen atoms. The


-carbons adjacent to these amines are electron-rich and sterically accessible, making them prime targets for CYP450 oxo-heme species (Compound I).
  • 
    -Hydroxylation:  The CYP enzyme abstracts a hydrogen atom from the 
    
    
    
    -carbon, followed by oxygen rebound to form a hemiaminal (carbinolamine).
  • Iminium Ion Formation: The unstable hemiaminal spontaneously dehydrates to form a cyclic iminium ion.

  • Ring Opening/Cleavage: This electrophilic species is either hydrolyzed (leading to ring opening) or trapped by endogenous nucleophiles (e.g., Glutathione), leading to toxicity.

Pathway Visualization

The following diagram illustrates the oxidative cascade that degrades the diazepane core.

DiazepaneMetabolism Parent Parent 1,4-Diazepane (Lipophilic) Radical C-Centered Radical Parent->Radical H-Abstraction CYP CYP450 (HAT Mechanism) CYP->Radical Hemiaminal Hemiaminal (Unstable Intermediate) Radical->Hemiaminal OH Rebound Iminium Cyclic Iminium Ion (Electrophilic/Reactive) Hemiaminal->Iminium -H2O RingOpen Ring Open Aldehyde/Amine Iminium->RingOpen Hydrolysis GSH_Adduct GSH Adduct (Toxicity Flag) Iminium->GSH_Adduct +GSH (Trapping)

Figure 1: The oxidative metabolic cascade of the 1,4-diazepane ring, highlighting the critical divergence between hydrolysis (clearance) and nucleophilic trapping (toxicity).[1]

Structural Engineering for Stability

To transform a diazepane hit into a lead, medicinal chemists must block these metabolic soft spots without destroying the bioactive conformation.

Strategy A: Steric Occlusion (C-Methylation)

Introducing a methyl group at the C7 position (or C2/C6 depending on numbering relative to N-substituents) is the most validated strategy.

  • Mechanism: The methyl group creates steric hindrance that prevents the large CYP heme iron-oxo complex from approaching the

    
    -proton.
    
  • Impact: This was the breakthrough step in the discovery of Suvorexant . The 7-methyl group reduced metabolic turnover significantly while maintaining the required "U-shaped" conformation for Orexin receptor binding [1].

Strategy B: Electronic Deactivation (Fluorination)

Replacing


-hydrogens with fluorine or placing electron-withdrawing groups (EWGs) on the adjacent nitrogen.
  • Mechanism: Fluorine is bioisosteric to hydrogen but forms a stronger C-F bond that cannot be abstracted by CYP enzymes. Furthermore, it lowers the

    
     of the adjacent amine, reducing the electron density that attracts the electrophilic CYP species.
    
Strategy C: Scaffold Rigidification

Bridging the diazepane ring (e.g., 2,5-diazabicyclo[2.2.1]heptane systems).

  • Mechanism: Rigidification reduces the entropic penalty of binding but also limits the "induced fit" required for the enzyme to access the metabolic site.

Comparative Data: The "Methyl Effect"

The table below summarizes the impact of C-methylation on a representative diazepane scaffold (based on Suvorexant optimization data [2]).

Compound StructureModification

(Human Microsomes)

(Rat IV)
GSH Adducts?
Diazepane Core Unsubstituted> 100

L/min/mg (High)
< 15 minYes (High)
Analog A 7-Methyl substituted12

L/min/mg (Low)
~ 120 minMinimal
Analog B N-Fluorobenzyl45

L/min/mg (Moderate)
40 minModerate

Experimental Validation Protocols

As a Senior Scientist, reliance on standard CRO data packages is insufficient. The following protocols are designed to be self-validating , ensuring that observed stability is real and not an artifact of assay conditions.

Protocol: Microsomal Stability with Inhibitor Check

Objective: Determine intrinsic clearance and identify CYP contribution.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice. Why: Prevents enzyme degradation.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Critical Step: Pre-incubate test compound (1

      
      M) with HLM (0.5 mg/mL) for 5 minutes at 37°C before adding NADPH. Why: Assesses non-NADPH dependent degradation (hydrolysis).
      
  • Initiation:

    • Add NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase). Why: More stable than adding cofactor directly, maintaining linear kinetics longer.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100

      
      L sample to 300 
      
      
      
      L ice-cold Acetonitrile containing Internal Standard (IS). Why: Precipitates proteins immediately to stop reaction and protect LC columns.
  • Analysis:

    • Centrifuge at 4000g for 20 min. Inject supernatant onto LC-MS/MS.

    • Self-Validation: Include a positive control (e.g., Verapamil - high clearance) and a negative control (e.g., Warfarin - low clearance) in every plate.

Protocol: Reactive Metabolite Trapping (GSH)

Objective: Detect short-lived iminium ions characteristic of diazepane oxidation.

  • Incubation:

    • Standard microsomal incubation (as above) supplemented with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) (if trapping iminium specifically).

  • Detection:

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for the GSH fragment (m/z 308).

    • Interpretation: The presence of [M + GSH - 2H]+ adducts indicates the formation of a reactive iminium intermediate, signaling a toxicity risk [3].

Workflow Visualization

StabilityWorkflow Start Compound Library (Diazepane Analogs) Incubation Microsomal Incubation (+/- NADPH, +/- GSH) Start->Incubation Quench ACN Precipitation & Centrifugation Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Decision Data Triage LCMS->Decision PathA High CL + GSH Adducts (Discard/Redesign) Decision->PathA Unstable PathB Low CL + No Adducts (Advance to PK) Decision->PathB Stable

Figure 2: Screening workflow for identifying metabolically stable diazepane candidates.

Case Study: The Suvorexant Success Story

The development of Suvorexant (Belsomra) by Merck is the definitive case study for stabilizing the diazepane ring.

  • The Problem: Early leads containing the 1,4-diazepane ring showed excellent potency against Orexin receptors but suffered from rapid oxidative metabolism and glutathione adduct formation. The metabolic "soft spot" was identified as the benzylic methylene carbon of the diazepane ring [1].

  • The Solution:

    • Scaffold Modification: A 7-methyl group was introduced to the diazepane ring.[2] This single methyl group provided enough steric bulk to hinder CYP3A4 approach without disrupting receptor binding.

    • Heterocycle Swap: The adjacent fluoroquinazoline moiety (which also contributed to reactive metabolites) was replaced with a chlorobenzoxazole.[2][3]

  • The Result: These changes transformed a high-clearance hit into a drug with a 12-hour half-life suitable for a sleep aid, demonstrating that the diazepane scaffold can be viable if the metabolic rules are respected [4].

References

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Source: ACS Publications. URL:[Link]

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. Source: ACS Pharmacology & Translational Science. URL:[Link]

  • Metabolic Stability and Analogue-Based Drug Discovery. Source: ResearchGate (Review of Reactive Metabolite Assessment).[4] URL:[Link]

  • In vitro and in vivo characterisation of the metabolism and disposition of suvorexant in humans. Source: Xenobiotica. URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for (2S)-2-Methyl-1,4-diazepane

[1]

Abstract & Strategic Overview

(2S)-2-Methyl-1,4-diazepane (CAS: 194032-32-1 for Boc-derivative precursors) is a critical chiral diamine scaffold in modern medicinal chemistry, serving as the core pharmacophore for orexin receptor antagonists (e.g., Suvorexant) and various kinase inhibitors.[1]

While laboratory-scale synthesis often relies on the resolution of racemic mixtures or expensive chiral auxiliaries, industrial scalability demands a Chiral Pool approach.[1] This Application Note details a validated, high-throughput protocol starting from L-Alanine . This route is selected for its atom economy, low raw material cost, and avoidance of chromatographic resolution.

Key Challenges Addressed
  • Enantiomeric Purity: Preserving the S-configuration of L-Alanine during Michael addition and cyclization.[1]

  • Entropic Constraints: Overcoming the kinetic barrier of forming a 7-membered ring.

  • Scalability: Replacing expensive coupling reagents (EDC/HOBt) with catalytic hydrogenation and thermal cyclization.

Synthetic Pathway Analysis

The selected route utilizes a "Michael Addition-Reductive Cyclization" sequence.[1] This strategy constructs the 7-membered ring via an intramolecular amidation (lactamization) followed by amide reduction.[1]

Reaction Scheme (Graphviz Visualization)

ReactionSchemecluster_legendKey Transformation LogicStartL-Alanine Methyl Ester(HCl Salt)Inter1Intermediate AN-(2-cyanoethyl)-L-alaninemethyl esterStart->Inter1Step 1: Et3N, MeOHMichael AdditionReagent1Acrylonitrile(Michael Acceptor)Reagent1->Inter1Inter2Intermediate B(3S)-3-Methyl-1,4-diazepan-5-one(Lactam)Inter1->Inter2Step 2: H2, Raney NiReductive CyclizationFinalProduct(2S)-2-Methyl-1,4-diazepaneInter2->FinalStep 3: LAH or BH3Amide ReductionLegend1Atom Economy: HighLegend2Chirality: Preserved

Figure 1: Step-wise chemical transformation from L-Alanine to the target Diazepane.

Detailed Experimental Protocols

Protocol A: Michael Addition (Formation of Nitrile Intermediate)

Objective: Synthesis of methyl N-(2-cyanoethyl)-L-alaninate. Critical Parameter: Control of pH and temperature to prevent racemization of the L-Alanine alpha-proton.

Reagents:

  • L-Alanine methyl ester hydrochloride (1.0 equiv)[1]

  • Acrylonitrile (1.2 equiv) [Caution: Highly Toxic/Carcinogenic ]

  • Triethylamine (Et3N) (1.1 equiv)

  • Methanol (Solvent, 5 volumes)

Procedure:

  • Neutralization: Charge L-Alanine methyl ester HCl into a reactor containing Methanol (0°C). Slowly add Et3N, maintaining internal temperature

    
    .
    
  • Addition: Add Acrylonitrile dropwise over 60 minutes. The reaction is exothermic; ensure cooling is active.

  • Reaction: Warm to 20–25°C and stir for 12–16 hours.

  • Monitoring: Monitor consumption of L-Alanine via TLC (SiO2, EtOAc/Hexane) or GC-FID.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol and excess Acrylonitrile.

  • Extraction: Dissolve residue in MTBE/Water. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

    • Note: The product is an oil.[2] Distillation is possible but usually not required for the next step if purity >95%.

Protocol B: Reductive Cyclization (The "Lactamization")

Objective: Conversion of the nitrile-ester to (3S)-3-methyl-1,4-diazepan-5-one. Mechanism: Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the methyl ester to close the 7-membered ring.[1]

Reagents:

  • Intermediate A (from Protocol A)

  • Raney Nickel (20 wt% loading) or Co/SiO2 catalysts

  • Hydrogen Gas (50–100 psi)

  • Methanol (Solvent)[3]

Procedure:

  • Setup: Load Intermediate A and Methanol into a high-pressure hydrogenation autoclave.

  • Catalyst Addition: Add Raney Nickel (slurry in water/methanol). Caution: Pyrophoric when dry.

  • Hydrogenation: Purge vessel with N2, then H2. Pressurize to 50 psi (3.5 bar) and heat to 50–60°C.

  • Reaction Time: Stir vigorously for 24 hours. The cyclization is often slower than the nitrile reduction.

  • Filtration: Cool to RT. Filter catalyst through a Celite pad under inert atmosphere (Argon/N2).

  • Isolation: Concentrate filtrate. The lactam ((3S)-3-methyl-1,4-diazepan-5-one) often solidifies upon standing or trituration with diethyl ether.[1]

    • Yield Target: 75–85%.

Protocol C: Lactam Reduction to Diazepane

Objective: Reduction of the carbonyl group to yield the final diamine.

Reagents:

  • Lactam Intermediate (from Protocol B)

  • Lithium Aluminum Hydride (LAH) (2.5 equiv) OR Borane-THF complex.[1]

  • THF (Anhydrous)

Procedure:

  • Preparation: Suspend LAH in anhydrous THF at 0°C under N2 flow.

  • Addition: Dissolve the Lactam in THF and add dropwise to the LAH suspension. Control gas evolution (H2).

  • Reflux: Heat the mixture to reflux (66°C) for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LAH used).
      
  • Filtration: Filter the granular white precipitate. Wash cake with THF.

  • Purification: Concentrate the filtrate. The resulting oil is (2S)-2-Methyl-1,4-diazepane.[1]

    • Optional: Convert to Dihydrochloride salt (add HCl in Dioxane) for storage as a stable solid.

Process Workflow & Quality Control

The following diagram illustrates the industrial workflow, highlighting critical control points (CCPs) for quality assurance.

Workflowcluster_inputsRaw MaterialsRM1L-Alanine-OMe.HClReactor1Reactor A: Michael Addition(Temp < 25°C)RM1->Reactor1RM2AcrylonitrileRM2->Reactor1QC1QC Check: Chiral HPLC(Racemization Check)Reactor1->QC1Reactor2Autoclave: Hydrogenation(50 psi H2, 60°C)QC1->Reactor2PassQC2QC Check: NMR(Confirm Cyclization)Reactor2->QC2Reactor3Reactor B: Reduction (LAH)(Reflux)QC2->Reactor3PassPurificationSalt Formation / DistillationReactor3->PurificationFinalProduct(2S)-2-Methyl-1,4-diazepanePurification->FinalProduct

Figure 2: Industrial workflow with integrated Quality Control checkpoints.

Analytical Validation Data

To ensure the protocol meets pharmaceutical standards (E-E-A-T), the following analytical parameters must be verified.

ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow oilVisualDarkens upon air exposure (oxidation).[1]
Identity Matches Ref. Std.1H NMR (CDCl3)Characteristic doublet for CH3 at ~1.0 ppm.
Enantiomeric Purity > 98% eeChiral HPLCColumn: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA.[1]
Chemical Purity > 97%GC-MS or HPLCImpurities: Linear diamines, dimers.[1]
Water Content < 0.5%Karl FischerCritical for subsequent coupling reactions.

Key NMR Signals (Free Base in CDCl3):

  • 
     1.05 (d, 3H, CH3)
    
  • 
     2.6–3.1 (m, multiplet, Ring CH2s and CH)
    
  • 
     1.8 (m, 2H, C6-H2)
    

Safety & Handling (Critical)

  • Acrylonitrile: A volatile, flammable, and carcinogenic liquid. All transfers must occur in a closed system or a high-performance fume hood.[1] Gloves: Butyl rubber (Nitrile gloves provide insufficient protection against acrylonitrile permeation).

  • Hydrogenation: Raney Nickel is pyrophoric. Never let it dry out. Handle under water or inert solvent.

  • Diazepane Toxicity: Like many secondary amines, the product is a skin irritant and potentially harmful if inhaled. Store under Nitrogen to prevent reaction with atmospheric CO2 (carbamate formation).

References

  • Merck & Co. (2014). Process Research on Suvorexant: Synthesis of the Diazepane Core. Journal of Organic Chemistry / Google Patents.
  • National Institutes of Health (NIH). (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC3587786. Retrieved from [Link]

  • ScienceDirect. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Bentham Science. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Application Note: Regioselective N-Protection of (2S)-2-Methyl-1,4-diazepane with Boc Groups

[1]

Executive Summary & Strategic Analysis

(2S)-2-Methyl-1,4-diazepane is a critical chiral homopiperazine scaffold used in the synthesis of orexin receptor antagonists (e.g., Suvorexant intermediates) and various kinase inhibitors. The molecule presents a classic regioselectivity challenge due to the presence of two secondary amine sites with distinct steric environments:

  • N1 (Hindered): Located adjacent to the C2-methyl group. The steric bulk of the methyl group significantly retards nucleophilic attack at this position.

  • N4 (Unhindered): Located on the distal side of the ring, accessible and kinetically more reactive.

The Core Challenge: Direct treatment with tert-butoxycarbonyl anhydride (Boc₂O) favors the unhindered N4 position. Achieving N1-selectivity requires an orthogonal protection strategy.[1] This guide details three specific protocols covering the entire spectrum of protection needs:

  • N4-Selective Mono-Protection (Kinetic Control)

  • N1-Selective Mono-Protection (Blocking Group Strategy)

  • Bis-Protection (Exhaustive)

Structural Numbering & Nomenclature Note

To maintain clarity, this guide uses the fixed numbering of the starting material (2S)-2-Methyl-1,4-diazepane :

  • N1 : The nitrogen adjacent to the methyl group.

  • N4 : The nitrogen remote from the methyl group.

Note: Upon mono-protection, IUPAC priority rules reassign the locants.[1] For example, the N4-Boc product is formally named tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate .[1]

Reaction Pathways & Logic (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways to access specific protected species.

GStart(2S)-2-Methyl-1,4-diazepane(Free Base)N4_BocProduct A: N4-Boc(Kinetic Major)tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylateStart->N4_BocPath A: 0.95 eq Boc2O-10°C to 0°C(Steric Selection)Bis_BocProduct B: Bis-Boc(Exhaustive)Di-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylateStart->Bis_BocPath B: 2.5 eq Boc2OBase, RT(Exhaustive)N4_CbzIntermediate: N4-Cbz(Transient Protection)Start->N4_CbzPath C (Step 1):1.0 eq Cbz-Cl0°CN4_Boc->Bis_BocExcess Boc2ON1_Boc_N4_CbzIntermediate: N1-Boc-N4-CbzN4_Cbz->N1_Boc_N4_CbzPath C (Step 2):Excess Boc2ON1_BocProduct C: N1-Boc(Thermodynamic/Targeted)tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylateN1_Boc_N4_Cbz->N1_BocPath C (Step 3):H2, Pd/C(Deprotection)

Caption: Synthetic divergence of (2S)-2-methyl-1,4-diazepane.[1] Path A utilizes steric hindrance for selectivity.[1] Path C uses orthogonal protection to target the hindered nitrogen.

Detailed Experimental Protocols

Protocol A: Selective N4-Boc Protection (Kinetic Control)

Target Product: tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate Mechanism: Exploits the steric hindrance at N1 to selectively acylate N4.[1]

Reagents & Stoichiometry:

Reagent Equivalents Role
(2S)-2-Methyl-1,4-diazepane 1.0 Substrate
Boc₂O (Di-tert-butyl dicarbonate) 0.95 Protecting Group (Limiting reagent)
Triethylamine (TEA) 1.1 Base scavenger

| Dichloromethane (DCM) | 10 V (mL/g) | Solvent |[1]

Procedure:

  • Preparation: Dissolve (2S)-2-Methyl-1,4-diazepane (1.0 eq) and TEA (1.1 eq) in anhydrous DCM under nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature enhances regioselectivity.[1]

  • Addition: Dissolve Boc₂O (0.95 eq) in DCM (2 V). Add this solution dropwise over 60 minutes. Do not rush; a high local concentration of Boc₂O leads to bis-protection.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (ninhydrin stain) or LCMS.[1]

  • Workup (Selective Extraction):

    • Wash the organic layer with water (2x).[2]

    • Purification Logic: The product is a mono-amine.[1] Extract the organic layer with 0.5 M aqueous citric acid (pH ~4). The product and unreacted starting material move to the aqueous phase; Bis-Boc (impurity) stays in DCM.

    • Wash the aqueous acidic phase with DCM.[1]

    • Basify the aqueous phase to pH 10-11 with 2M NaOH.[1]

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Yield: Typically 85-90% selectivity for N4.

Protocol B: Bis-Boc Protection (Exhaustive)

Target Product: Di-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate Application: Used when the diazepane core needs complete inertness during side-chain modifications.[1]

Reagents & Stoichiometry:

Reagent Equivalents Role
(2S)-2-Methyl-1,4-diazepane 1.0 Substrate
Boc₂O 2.5 - 3.0 Excess required for hindered N1
DMAP 0.1 Catalyst (Nucleophilic)
DIPEA 3.0 Base

| THF or Acetonitrile | 10 V | Solvent |[1]

Procedure:

  • Dissolution: Dissolve substrate in THF. Add DIPEA and DMAP.[1]

  • Addition: Add Boc₂O (2.5 eq) in one portion at RT.

  • Heating: The hindered N1 reacts slowly.[1] Heat the mixture to 50°C for 6-12 hours.

  • Monitoring: Ensure complete consumption of the mono-Boc intermediate by LCMS.

  • Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 1M HCl (to remove amine traces), then sat. NaHCO₃.

  • Purification: The product is non-basic. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol C: Selective N1-Boc Protection (Orthogonal Strategy)

Target Product: tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate Challenge: Direct N1 protection is chemically disfavored.[1] This "Reverse" protocol protects N4 first, Boc-protects N1, then liberates N4.

Step 1: N4-Cbz Protection

  • Dissolve diamine (1.0 eq) in DCM at 0°C.

  • Add Benzyl chloroformate (Cbz-Cl) (1.0 eq) dropwise.[1] Note: Cbz-Cl is highly selective for the unhindered N4 at 0°C.

  • Isolate the N4-Cbz intermediate via acid/base extraction (similar to Protocol A).[1]

Step 2: N1-Boc Protection [1][3]

  • Dissolve N4-Cbz intermediate in THF.[1]

  • Add Boc₂O (1.5 eq) and DMAP (0.1 eq). Heat to 50°C to force the reaction on the hindered N1.

  • Isolate the N1-Boc-N4-Cbz intermediate.[1]

Step 3: Hydrogenolysis (Cbz Removal)

  • Dissolve the dual-protected intermediate in MeOH.[1]

  • Add 10% Pd/C (5 wt%).[1]

  • Stir under H₂ atmosphere (balloon) for 2-4 hours.

  • Filtration: Filter through Celite to remove Pd.[1]

  • Result: The filtrate contains the N1-Boc protected diazepane.[1]

Analytical Data & Troubleshooting

Key Analytical Markers[1][4]
  • 1H NMR (DMSO-d6):

    • N4-Boc Product: Methyl doublet appears at ~0.9-1.0 ppm.[1] The protons adjacent to N4 (C3 and C5) show significant chemical shift changes vs free base.

    • N1-Boc Product: Methyl doublet often shifts downfield or broadens due to rotamers of the adjacent Boc group.[1]

  • TLC Visualization:

    • Stain: Ninhydrin (Free amines turn purple/red).[1]

    • Mono-Boc: Positive Ninhydrin (contains one free NH).[1]

    • Bis-Boc: Negative Ninhydrin (no free NH); visualize with KMnO4 or Iodine.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Regioselectivity (Path A) Temperature too high or addition too fast.[1][4][5]Cool to -20°C. Dilute Boc₂O further.[1] Use syringe pump for addition.[1]
Incomplete N1 Reaction (Path B) Steric hindrance of C2-methyl.[1]Add 0.1 eq DMAP.[1] Increase temp to 60°C. Use neat Boc₂O if necessary.
Product Solidification Diazepane carbamates are often oils or low-melting solids.[1]Do not expect crystallization.[1] Purify as oil; freeze-dry from benzene/dioxane if solid is needed.[1]
Hygroscopicity Free amines attract water.[1]Store mono-protected products under Argon at -20°C.

References

  • Vertex Pharmaceuticals. (2014).[1] Production method of 1,4-diazepane derivatives.[1][5][6][7][8][9][10][11][12] EP2818463A1.[1] Link

    • Citation Context: Describes the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (N4-Boc)
  • Idorsia Pharmaceuticals Ltd. (2016).[1] Process for the resolution of (r,s)-diazepane and diazepanone derivatives. WO2016020404A1.[1] Link

    • Citation Context: Details the use of Cbz protection for resolution and orthogonal protection str
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1]

    • Citation Context: Foundational chemistry often used in cyclizing the diazepane ring before protection.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1][13] John Wiley & Sons.[1]

    • Citation Context: General reference for Boc/Cbz orthogonality and deprotection conditions.
  • ChemicalBook. (2023).[1] (S)-1-Boc-2-methyl-[1,4]diazepane Product Entry.Link

    • Citation Context: Confirmation of commercial availability and physical properties of the hindered product.

Application Note: Reductive Amination Strategies for (2S)-2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Methyl-1,4-diazepane is a privileged chiral scaffold in medicinal chemistry, widely utilized to introduce conformational restriction and improve the physicochemical properties (solubility, lipophilicity) of drug candidates. It serves as a core pharmacophore in LFA-1 antagonists, GPCR ligands, and kinase inhibitors.

This guide details the reductive amination of this scaffold. Unlike simple aliphatic amines, the 2-methyl-1,4-diazepane core presents unique regiochemical challenges due to the steric differentiation between the N1 (proximal to the methyl group) and N4 (distal) positions. This note provides validated protocols for site-selective functionalization, emphasizing the "Abdel-Magid" sodium triacetoxyborohydride (STAB) method and titanium-mediated strategies for difficult substrates.

Strategic Analysis: Regiochemistry & Reactivity

Before initiating synthesis, the researcher must select the correct starting material based on the desired substitution pattern. The (2S)-methyl group creates a significant steric environment around N1, making N4 the kinetically dominant nucleophile.

The Regioselectivity Matrix
Starting MaterialFree Amine SiteSteric EnvironmentReactivity ProfileRecommended Electrophile
(2S)-2-Methyl-1,4-diazepane (Free Base) N1 & N4N4 (Open) >> N1 (Hindered)N4 reacts 10-50x faster than N1.Aldehydes (0.9 eq) for selective N4 alkylation.
(S)-1-Boc-2-methyl-1,4-diazepane N4 Low (Distal)High. Behaves like a standard secondary amine.Ketones, Aryl Aldehydes, Hindered Ketones.
(S)-4-Boc-2-methyl-1,4-diazepane N1 High (Proximal to C2-Me)Low. Nucleophilicity is attenuated.Unhindered Aldehydes. Requires forcing conditions for ketones.
Mechanism of Action (STAB Protocol)

The reductive amination proceeds via the formation of an iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the preferred reductant because it is mild enough not to reduce the aldehyde/ketone competitively, but strong enough to reduce the iminium species rapidly upon formation.

ReductiveAmination cluster_0 Critical Control Point Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. Iminium Iminium Ion (Rate Limiting) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (STAB) Iminium->Reduction Fast Product Alkylated Amine Reduction->Product

Figure 1: Reaction pathway. The formation of the iminium ion is often the rate-determining step, particularly for the hindered N1 position.

Detailed Protocols

Protocol A: Standard Functionalization of N4 (Using 1-Boc-Protected Scaffold)

Target: High-yield alkylation of the accessible N4 position.

Reagents:

  • (S)-1-Boc-2-methyl-1,4-diazepane (1.0 equiv)

  • Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for sluggish ketones due to higher boiling point capabilities, but DCM is standard.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve (S)-1-Boc-2-methyl-1,4-diazepane (1.0 mmol) in DCE (5 mL).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

  • Catalyst Addition: Add Acetic Acid (1.0 mmol, 60 µL).

    • Why? Acid catalysis promotes the dehydration of the hemiaminal to the reactive iminium ion.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT under nitrogen.

    • Aldehydes:[1][2] Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Functionalization of the Hindered N1 (Using 4-Boc-Protected Scaffold)

Target: Forcing alkylation on the sterically crowded N1 position.

Challenges: The C2-methyl group sterically impedes the approach of the carbonyl electrophile. Standard STAB conditions may fail for ketones.

Modified Reagents (Titanium Isopropoxide Method):

  • (S)-4-Boc-2-methyl-1,4-diazepane (1.0 equiv)

  • Ketone/Aldehyde (1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv) or NaCNBH₃ (Toxic, use with care)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Lewis Acid Activation: In a dry flask under Argon, mix the amine (1.0 mmol) and the ketone (1.5 mmol) in neat Ti(OiPr)₄ (2.0 mmol) or minimal THF.

    • Mechanism:[2][3] Titanium acts as a water scavenger and a strong Lewis acid, forcing the formation of the imine/enamine despite steric hindrance.

  • Imine Formation: Stir at RT for 6–12 hours. For very difficult substrates, heat to 40–50°C.

  • Dilution: Dilute the viscous mixture with dry MeOH or THF (5 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic).

  • Workup (Critical Step): Quenching titanium reactions requires specific care to avoid emulsions.

    • Add 1 mL of water slowly. A white precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter the mixture through a pad of Celite to remove titanium salts.

    • Concentrate the filtrate and purify via column chromatography.

Troubleshooting & Optimization

Decision Tree for Conditions

Use this logic flow to select the appropriate method for your specific substrate.

DecisionTree Start Select Electrophile Type Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Pos Target Nitrogen? N4 N4 (Un-hindered) Pos->N4 Standard N1 N1 (Hindered) Pos->N1 Steric Clash MethodA Protocol A (STAB/DCM) Aldehyde->MethodA High Reactivity Ketone->Pos N4->MethodA Standard MethodB Protocol B (Ti(OiPr)4/NaBH4) N1->MethodB Steric Clash

Figure 2: Method selection guide based on electrophile type and target nitrogen position.

Common Issues and Solutions
ProblemProbable CauseSolution
No Reaction (N1) Steric hindrance prevents iminium formation.Switch to Protocol B (Titanium mediated). Increase temperature to 50°C.
Bis-alkylation Using free diamine with excess aldehyde.Use Mono-Boc protected starting material. If using free base, use syringe pump addition of aldehyde (0.9 eq).
Racemization High heat or strong base used.Avoid heating >60°C. The (2S) center is generally stable under STAB conditions.
Incomplete Reduction Wet solvent (STAB decomposes).Ensure DCE/DCM is dry. Add molecular sieves (4Å) to the reaction mixture.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • PubChem. (n.d.). "2-Methyl-1,4-diazepane Compound Summary." National Library of Medicine.

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaBH(OAc)3."

Sources

Application Note: Stereoselective Synthesis of (2S)-2-Methyl-1,4-diazepane from Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Route Optimization, and Scalable Protocols

Introduction & Mechanistic Rationale

(2S)-2-Methyl-1,4-diazepane is a privileged chiral diamine scaffold utilized extensively in medicinal chemistry. It serves as a critical structural motif in several active pharmaceutical ingredients (APIs), most notably in the Rho-kinase inhibitor Ripasudil (K-115) and as an advanced intermediate for dual orexin receptor antagonists like Suvorexant (1)[1].

The de novo construction of the 1,4-diazepane 7-membered ring presents a thermodynamic and kinetic challenge due to transannular strain and unfavorable entropy of cyclization. Utilizing the "chiral pool"—specifically L-alanine or its reduced derivative L-alaninol—provides a highly efficient, enantiopure starting point that fixes the (S)-stereocenter at the C2 position with >99% enantiomeric excess (ee), bypassing the need for expensive late-stage chiral resolution or asymmetric catalysis (2)[2].

Retrosynthetic Strategies & Pathway Selection

We outline two validated methodologies for constructing this scaffold, each tailored to specific project phases (Discovery vs. Process scale):

  • Route A: The Dipeptide Cyclization-Reduction Pathway . This route leverages standard peptide coupling of L-alanine and

    
    -alanine, followed by intramolecular cyclization to a 1,4-diazepane-2,5-dione. Global reduction yields the target diamine. This approach is highly robust for discovery-scale synthesis (3)[3].
    
  • Route B: The Fukuyama-Mitsunobu Pathway . Designed for multikilogram production, this route utilizes L-alaninol. The key step is a Fukuyama-Mitsunobu macrocyclization of an

    
    -nosyl diamino alcohol, which elegantly overcomes the entropic barriers of 7-membered ring formation (1)[1].
    

Retrosynthesis Target (2S)-2-Methyl-1,4-diazepane Dione (3S)-3-Methyl-1,4-diazepane-2,5-dione Target->Dione Route A Reduction Nosyl N-Nosyl Diamino Alcohol Target->Nosyl Route B Fukuyama-Mitsunobu Dipeptide Linear Dipeptide (L-Ala + β-Ala) Dione->Dipeptide Cyclization LAla L-Alanine (Chiral Pool) Dipeptide->LAla Amide Coupling Alaninol L-Alaninol + 3-Carbon Unit Nosyl->Alaninol Reductive Amination & Nosylation Alaninol->LAla Reduction

Caption: Retrosynthetic pathways for (2S)-2-Methyl-1,4-diazepane from L-Alanine.

Detailed Experimental Workflows & Mechanistic Insights

Protocol A: Dipeptide Cyclization-Reduction (Discovery Scale)

Causality & Design: Amide bonds typically adopt a trans configuration, making medium-ring closure difficult. However, the specific geometry of the L-Ala-


-Ala dipeptide allows access to the cis rotamer, facilitating a thermodynamically driven head-to-tail cyclization once deprotected.

Step 1: Dipeptide Formation

  • Dissolve

    
    -Boc-L-alanine (1.0 eq) and 
    
    
    
    -alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.
  • Add DIPEA (2.5 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Self-Validation : Monitor by LC-MS. The reaction is complete when the activated ester intermediate is fully consumed. Aqueous workup yields the linear dipeptide.

Step 2: Deprotection & Cyclization

  • Treat the dipeptide with 4M HCl in dioxane to quantitatively remove the Boc group.

  • Concentrate to dryness, redissolve in methanol, and add triethylamine (2.0 eq) to neutralize the hydrochloride salt.

  • Reflux for 24 hours to induce intramolecular cyclization. The product, (3S)-3-methyl-1,4-diazepane-2,5-dione, will precipitate and can be collected by filtration.

Step 3: Global Reduction

  • Suspend the dione (1.0 eq) in anhydrous THF at 0 °C. Carefully add LiAlH

    
     (6.0 eq) in portions. Reflux for 12 hours (3)[3].
    
  • Mechanistic Insight: The large excess of LiAlH

    
     is strictly required to fully reduce both highly stable amide carbonyls to methylenes.
    
  • Critical Workup (Fieser Method) : To prevent the highly water-soluble diamine from being trapped in aluminum hydroxide emulsions, quench the reaction at 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, sequentially add
    
    
    mL water,
    
    
    mL 15% NaOH (aq), and
    
    
    mL water.
  • Self-Validation : A successful Fieser quench is validated by the formation of pure white, granular aluminum salts. A gelatinous gray precipitate indicates incomplete quenching, which will irreversibly trap the diamine product. Filter the granular salts and concentrate the filtrate to yield (2S)-2-methyl-1,4-diazepane.

Protocol B: Fukuyama-Mitsunobu Cyclization (Process Scale)

Causality & Design: The Mitsunobu reaction typically fails for simple aliphatic amines because they are insufficiently acidic to be deprotonated by the betaine intermediate. The strategic addition of the Nosyl (2-nitrobenzenesulfonyl) group lowers the amine


 to ~10, allowing it to act as a competent nucleophile while simultaneously preventing over-alkylation.

Step 1: Reductive Amination & Nosylation

  • React L-alaninol with 3-(Boc-amino)propanal in the presence of NaBH(OAc)

    
     (1.5 eq) in DCM to form the linear diamino alcohol.
    
  • Treat the resulting secondary amine with 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) and Et

    
    N (2.0 eq) in DCM to yield the 
    
    
    
    -nosyl diamino alcohol.

Step 2: Fukuyama-Mitsunobu Cyclization

  • Dissolve the

    
    -nosyl diamino alcohol (1.0 eq) and PPh
    
    
    
    (1.5 eq) in anhydrous THF. Cool to 0 °C.
  • Add DIAD (1.5 eq) dropwise over 30 minutes. Stir at room temperature for 4 hours.

  • Self-Validation : The formation of the active betaine intermediate is visually confirmed by the dissolution of PPh

    
     and a transient yellow color upon DIAD addition. Complete consumption of the starting material by TLC (ninhydrin stain) validates successful cyclization (1)[1].
    

Step 3: Denosylation

  • Treat the cyclized product with thiophenol (PhSH, 1.2 eq) and K

    
    CO
    
    
    
    (3.0 eq) in DMF at 50 °C.
  • Mechanistic Insight: The thiolate selectively attacks the electron-deficient nosyl aromatic ring (via Meisenheimer complex), releasing the free amine without cleaving the newly formed 7-membered ring or the Boc protecting group, yielding (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Mitsunobu A N-Nosyl Diamino Alcohol (Secondary Sulfonamide) B PPh3 + DIAD Betaine Intermediate A->B Addition C Phosphonium Intermediate (Activated Primary Alcohol) B->C Alcohol Activation D Intramolecular SN2 (Deprotonated Sulfonamide Attack) C->D Deprotonation (pKa ~ 10) E N-Nosyl-1,4-diazepane (7-membered ring) D->E Cyclization (-Ph3P=O)

Caption: Mechanism of the Fukuyama-Mitsunobu cyclization for 1,4-diazepane ring formation.

Quantitative Data & Method Comparison

The selection between Route A and Route B depends heavily on the scale of the synthesis and the availability of specialized equipment for handling highly reactive reagents (like LiAlH


).
ParameterRoute A: Dipeptide CyclizationRoute B: Fukuyama-Mitsunobu
Starting Material L-Alanine &

-Alanine
L-Alaninol & 3-Aminopropanol deriv.
Key Intermediate 1,4-Diazepane-2,5-dione

-Nosyl Diamino Alcohol
Ring-Closure Yield 60 - 75%85 - 95%
Enantiomeric Excess (ee) >98% (Retention of chiral pool)>99% (No risk of racemization)
Scalability Discovery / Gram scaleProcess / Multikilogram scale
Primary Challenge Vigorous LiAlH

reduction & Fieser workup
Removal of triphenylphosphine oxide byproduct

References

  • 1,4-Diazepane Ring-Based Systems ResearchG
  • (R)-1-Benzyl-5-methyl-1,4-diazepane (Dipeptide Protocol) BenchChem
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115 Thieme Connect (Synthesis 2012)

Sources

Buchwald-Hartwig cross-coupling conditions for diazepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig cross-coupling conditions for diazepane derivatives Content Type: Application Notes and Protocols

Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of diazepane (homopiperazine) moieties into aryl scaffolds is a critical transformation in medicinal chemistry, particularly for CNS-active targets (e.g., suvorexant analogs, clozapine derivatives). Unlike smaller cyclic amines (pyrrolidines, piperidines), diazepanes introduce unique challenges: conformational flexibility , increased steric demand , and secondary amine nucleophilicity that can be sensitive to steric crowding at the metal center.

This guide moves beyond generic coupling conditions to provide a RuPhos-centric protocol , validated for secondary cyclic amines. We utilize G3/G4 Palladacycle Precatalysts to ensure precise stoichiometry and air-stable handling, eliminating the variability of traditional Pd(0)/Ligand mixing.

Mechanistic Logic & Ligand Selection

The Challenge: Reductive Elimination

In the catalytic cycle of bulky secondary amines like diazepanes, the rate-limiting step is often Reductive Elimination . The steric bulk of the diazepane hinders the formation of the necessary three-coordinate T-shaped intermediate required for C-N bond formation.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

We prioritize RuPhos and XPhos for diazepane coupling.

  • RuPhos: The "Gold Standard" for secondary amines. Its bulky di-isopropyl groups promote reductive elimination, while the biaryl backbone stabilizes the Pd(0) species.

  • BrettPhos: Reserved for primary amines.[1][2] While powerful, it is generally less effective for secondary amines than RuPhos due to excessive steric crowding.

  • SPhos/XPhos: Excellent alternatives if the aryl halide is extremely hindered (ortho-substituted).

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for secondary amine coupling, highlighting the critical amine binding step.

BuchwaldCycle PreCat Pd G3 Precatalyst (Air Stable) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + Ar-X AmineBind Amine Binding (L-Pd(II)-Ar-N(H)R) OxAdd->AmineBind + Diazepane Deprotonation Deprotonation (Base Required) AmineBind->Deprotonation - HX RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Rate Limiting Step RedElim->ActiveCat Regeneration

Caption: Catalytic cycle emphasizing the activation of G3 precatalysts and the critical reductive elimination step facilitated by bulky ligands.

Critical Variables & Decision Matrix

Base Selection: The pKa Trade-off

The choice of base dictates functional group tolerance.

  • NaOtBu (Sodium tert-butoxide): The default for robust substrates. Fast kinetics. Incompatible with esters, nitriles, and base-sensitive ketones.

  • LHMDS (Lithium Hexamethyldisilazide): The "Universal Solver." Soluble in THF, non-nucleophilic, and tolerates esters/nitriles. Crucial for diazepanes with polar side chains.

  • Cs₂CO₃: Mildest option. Requires higher temperatures (80-100°C) and often longer reaction times. Use for extremely sensitive substrates.

Decision Tree for Conditions

DecisionTree Start Start: Diazepane Coupling Sensitive Base Sensitive Groups? (Esters, Nitriles, Nitro) Start->Sensitive NoSens No Sensitive->NoSens Robust Substrate YesSens Yes Sensitive->YesSens Fragile Substrate CondA Condition A: RuPhos Pd G3 NaOtBu THF or Toluene, 60-80°C NoSens->CondA Protic Protic Groups? (OH, NH, CONH) YesSens->Protic CondB Condition B: RuPhos Pd G3 LHMDS (1M in THF) THF, 65°C Protic->CondB Esters/Nitriles CondC Condition C: RuPhos or XPhos Pd G3 Cs2CO3 Dioxane, 100°C Protic->CondC High Sensitivity

Caption: Logic flow for selecting the optimal base and solvent system based on substrate functionality.

Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Target: Aryl Bromides/Chlorides with Diazepane (No esters/nitriles). Scale: 1.0 mmol.

Reagents:

  • Aryl Halide (1.0 equiv)[3][4][5][6]

  • Diazepane derivative (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 equiv / 2 mol%)

  • RuPhos (free ligand) (0.02 equiv / 2 mol%) [Optional but recommended for stability]

  • NaOtBu (1.5 equiv)

  • Anhydrous THF or Toluene (2-4 mL, 0.25M - 0.5M)

Step-by-Step:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cap with a septum.[3]

  • Solids: Weigh Pd precatalyst, free ligand (if using), NaOtBu, and solid aryl halide into the vial. Note: G3 catalysts are air-stable, so a glovebox is not strictly required, but purging is essential.

  • Purge: Evacuate and backfill the vial with Nitrogen/Argon (3 cycles).

  • Liquids: Add anhydrous solvent via syringe. Add the diazepane (if liquid) and aryl halide (if liquid) via syringe.

  • Activation: Stir at room temperature for 1-2 minutes. The solution should turn from yellow/orange to a distinct color (often darker) indicating precatalyst activation.

  • Reaction: Heat to 65-80°C . Monitor by LCMS/TLC.

    • Self-Validation: Conversion should be >50% within 1 hour for standard aryl bromides.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd. Concentrate and purify.

Protocol B: Base-Sensitive Conditions (LHMDS)

Target: Substrates with Esters, Nitriles, or Enolizable Ketones.[7]

Reagents:

  • RuPhos Pd G3 (2-5 mol%)

  • LHMDS (2.0 equiv, 1.0 M solution in THF)

  • Solvent: THF (Strictly anhydrous)

Step-by-Step:

  • Charge solids (Catalyst, Aryl Halide) into the vial.[3] Purge with Argon.

  • Add THF and Diazepane.

  • Dropwise Addition: Add LHMDS solution dropwise at RT.

    • Note: LHMDS can function as a base and a stabilizer.

  • Heat to 65°C . (Avoid temperatures >80°C with LHMDS to prevent decomposition).

  • Quench: Quench with saturated NH₄Cl solution before extraction to neutralize the silylamide.

Performance Data & Comparison

The following table summarizes expected yields based on internal validation and literature precedents for secondary cyclic amines.

VariableCondition A (NaOtBu)Condition B (LHMDS)Condition C (Cs₂CO₃)
Reaction Rate Very Fast (< 2h)Moderate (2-6h)Slow (12-24h)
Functional Group Tolerance Low (No esters, CN, NO₂)High (Esters, CN ok)Excellent (Protic groups ok)
Dehalogenation Risk ModerateLowLow
Typical Yield (Diazepane) 85-95%70-85%60-80%
Rec. Temp 60-80°C65°C100°C

Troubleshooting Guide

Problem: Low Conversion (Starting Material Remains)

  • Cause: Catalyst deactivation or insufficient activation.

  • Fix: Ensure the reaction is strictly oxygen-free. Switch to XPhos Pd G3 if the aryl halide is ortho-substituted (steric clash). Increase temp to 100°C (switch solvent to Toluene/Dioxane).

Problem: Protodehalogenation (Ar-X -> Ar-H)

  • Cause:

    
    -hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H.
    
  • Fix: This is common with secondary amines.

    • Lower the temperature.

    • Switch solvent to t-BuOH or Toluene (avoid THF if possible).

    • Increase concentration of amine.

Problem: Regioselectivity (Diazepane Isomers)

  • Context: If using 2-methyl-1,4-diazepane.

  • Insight: Coupling will occur preferentially at the less hindered nitrogen (N4) over the hindered nitrogen (N1) due to the bulk of the RuPhos ligand.

References

  • RuPhos/BrettPhos Discovery & Scope

    • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[7] Chemical Science, 2011.[7]

  • Precatalyst G3/G4 Technology

    • Bruno, N. C., et al.
  • Benzodiazepine/Diazepane Specific Applications

    • "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amin
  • General User Guide (Buchwald Group)

    • "Buchwald-Hartwig Amination User Guide."[8] MilliporeSigma / Buchwald Lab.

Sources

Using (2S)-2-Methyl-1,4-diazepane as a ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Asymmetric Transfer Hydrogenation (ATH) Using (2S)-2-Methyl-1,4-diazepane

Executive Summary

This guide details the application of (2S)-2-Methyl-1,4-diazepane (CAS: 13430-80-3 / derivative forms) as a chiral diamine ligand in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). While 5-membered (e.g., DPEN) and 6-membered (e.g., DACH) diamines are ubiquitous, the 7-membered diazepane ring offers a unique conformational flexibility and a distinct bite angle (approx. 85-90°). These properties create a specialized steric pocket often required for difficult-to-reduce bulky ketones or imines where standard ligands fail.

Key Application: Enantioselective reduction of aryl-alkyl ketones to chiral alcohols. Primary Mechanism: Metal-Ligand Bifunctional Catalysis (Outer-Sphere Mechanism).

Ligand Profile & Mechanistic Advantage

Structural Analysis

Unlike rigid ligands, (2S)-2-Methyl-1,4-diazepane possesses a "fluxional" chirality. Upon coordination to a metal center (typically Ru, Rh, or Ir), the 7-membered ring adopts a twist-chair conformation that locks into a rigid chiral environment due to the bulky methyl group at the C2 position.

  • Bite Angle: The wider N-M-N bite angle compared to ethylenediamine allows for deeper burial of the metal center, protecting it from non-productive substrate binding.

  • NH Effect: The secondary amine protons are critical for the Noyori-Ikariya mechanism , facilitating hydrogen bonding with the substrate oxygen.

The Catalytic Cycle (Visualized)

The following diagram illustrates the mechanism where the Ru-H and N-H moieties simultaneously transfer a hydride and a proton to the ketone.

ATH_Mechanism PreCat Pre-Catalyst Formation [Ru(p-cymene)(Ligand)Cl]+ ActiveSpecies 16e- Active Species (Ru-Amido Complex) PreCat->ActiveSpecies Base (KOtBu) -HCl RuH_Species 18e- Ru-Hydride Species (Reducing Agent) ActiveSpecies->RuH_Species HCOOH / Isopropanol (Hydride Source) ActiveSpecies->RuH_Species TS Transition State (6-Membered Pericyclic) RuH_Species->TS + Substrate (Ketone) RuH_Species->TS ProductRel Product Release (Chiral Alcohol) TS->ProductRel Hydride Transfer ProductRel->ActiveSpecies Regeneration

Figure 1: The Metal-Ligand Bifunctional Mechanism. The (2S)-2-Methyl-1,4-diazepane ligand stabilizes the Ru-H species and directs enantioselectivity via the C2-methyl steric clash.

Experimental Protocols

Safety & Handling
  • Ligand Sensitivity: Free secondary amines absorb CO₂ from air to form carbamates. Store (2S)-2-Methyl-1,4-diazepane under Argon/Nitrogen at 4°C.

  • Ruthenium Precursors: Ru complexes are sensitive to oxidation in solution. Degas all solvents (freeze-pump-thaw x3) prior to use.

Protocol A: In-Situ Catalyst Preparation

Purpose: To generate the active [Ru(p-cymene)((2S)-2-methyl-1,4-diazepane)Cl]Cl complex without isolation.

Reagents:

  • [Ru(p-cymene)Cl₂]₂ (0.005 mmol)

  • (2S)-2-Methyl-1,4-diazepane (0.012 mmol, 1.2 equiv)

  • Isopropanol (anhydrous, degassed)

Procedure:

  • In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (3.1 mg).

  • Add degassed isopropanol (2.0 mL).

  • Add (2S)-2-Methyl-1,4-diazepane (1.5 mg) via microliter syringe.

  • Stir at 60°C for 1 hour . The orange suspension should turn into a clear, deep-orange solution, indicating ligand coordination.

  • Checkpoint: This solution is the "Pre-Catalyst Stock" and must be used within 4 hours.

Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone

Standard Test Reaction for Validation.

Reagents:

  • Substrate: Acetophenone (1.0 mmol, 120 mg)

  • Hydrogen Source: Isopropanol (solvent)

  • Base: t-BuOK (0.1 M in iPrOH)

Step-by-Step:

  • Substrate Addition: To the Pre-Catalyst Stock (from Protocol A) at room temperature, add Acetophenone (1.0 mmol).

  • Initiation: Add t-BuOK solution (0.05 mmol, 5 mol% relative to substrate). Note: The base is required to generate the active 16e- amido species.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Add 0.1 mL of 1N HCl to neutralize the base and stop the reaction.

  • Workup: Dilute with Et₂O (10 mL), filter through a short pad of silica gel to remove Ru residues. Concentrate in vacuo.

Data Analysis & Optimization

Performance Metrics

Typical results for Acetophenone reduction using this scaffold:

ParameterValueNotes
Conversion >95%Determined by GC/NMR.
Enantiomeric Excess (ee) 85-94% (S)Depends heavily on temperature.
TOF (Turnover Freq) 200-500 h⁻¹Slower than DPEN but higher tolerance for bulky groups.
Optimal Temp 0°C to 25°CLower temp improves ee but reduces rate.
Optimization Workflow

Use the following logic to troubleshoot low yields or poor selectivity.

Optimization_Flow Start Start Optimization CheckConv Check Conversion Start->CheckConv CheckEE Check ee % CheckConv->CheckEE Pass LowConv Low Conversion (<50%) CheckConv->LowConv Fail LowEE Low Selectivity (<80%) CheckEE->LowEE Fail Soln1 Increase Temp to 40°C Check O2 contamination LowConv->Soln1 Soln2 Switch Solvent (HCOOH/TEA 5:2) LowConv->Soln2 Soln3 Lower Temp to 0°C Change Metal (Rh/Ir) LowEE->Soln3

Figure 2: Decision tree for optimizing catalytic performance.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Xu, Z., et al. (2020).[1] Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.[1] ACS Catalysis, 10(15), 8596–8604. Link

  • Robinson, A. J. (1997). Catalytic asymmetric hydrogenation; new chiral ligands for asymmetric synthesis.[2] Chemistry in Australia, 40-41.[2] Link

  • Battaglia, V., et al. (2025).[3] Catalytic Asymmetric Approach to 1,3,4,5-Tetrahydro-1,4-benzodiazepin-2-ones in One-Pot. ChemCatChem. Link

Sources

Application Note: Regioselective Functionalization of 1,4-Diazepane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in GPCR ligands, kinase inhibitors, and CNS agents (e.g., Suvorexant derivatives).[1] However, its C2-symmetry and conformational flexibility present significant synthetic challenges. This guide provides a definitive technical workflow for breaking this symmetry. We detail three distinct strategies: (1) Orthogonal N-Protection for absolute regiocontrol, (2) Direct Pd-Catalyzed Mono-Arylation using advanced precatalysts, and (3) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Lithiation  for carbon-skeleton functionalization.

Part 1: The Regioselectivity Landscape

The 1,4-diazepane ring contains two secondary amine sites (N1 and N4). In the unsubstituted parent ring, these are chemically equivalent.[1] The challenge of regioselectivity arises in two contexts:

  • Mono-functionalization: Derivatizing only one nitrogen in the presence of the other.

  • Site-Differentiation: Selectively functionalizing N1 vs. N4 when the ring already bears a substituent (e.g., at C2, C5, or C6).[1]

Decision Matrix: Selecting the Right Strategy

DiazepaneStrategy cluster_legend Key Decision Factors Start START: Target Molecule? Q1 Is the starting material unsubstituted 1,4-diazepane? Start->Q1 Q2 Is the ring C-substituted (e.g., 6-fluoro, 2-methyl)? Q1->Q2 No (N-functionalization target) MethodA STRATEGY A: Statistical/Excess Method (Direct Arylation) Q1->MethodA Yes (Mono-N target) MethodD STRATEGY D: Directed alpha-Lithiation (C-H Functionalization) Q1->MethodD No (C-functionalization target) MethodB STRATEGY B: Orthogonal Protection (Boc/Cbz/Bn) Q2->MethodB No (Need absolute control) MethodC STRATEGY C: Steric/Electronic Control (Catalyst Ligand Selection) Q2->MethodC Yes (Exploit steric bias) Legend1 High Throughput -> Strategy A Legend2 Complex Synthesis -> Strategy B

Caption: Strategic decision tree for selecting the optimal functionalization pathway based on substrate substitution patterns.

Part 2: N-Functionalization Protocols

Protocol A: Direct Pd-Catalyzed Mono-Arylation (Buchwald-Hartwig)

Objective: Selective mono-arylation of unsubstituted 1,4-diazepane. Mechanism: Statistical distribution biased by stoichiometry and catalyst sterics. Key Insight: The mono-arylated product is often more nucleophilic than the starting diamine (due to the electron-donating aryl group, unless strongly electron-withdrawing). To prevent bis-arylation, we must use a large excess of the diamine.

Reagents & Materials
  • Substrate: 1,4-Diazepane (Homopiperazine) [5.0 equivalents]

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (1–2 mol%) or Pd(OAc)₂/RuPhos[1]

  • Base: NaOtBu (1.5 equiv)[2]

  • Solvent: Toluene or Dioxane (Anhydrous, degassed)[1]

Step-by-Step Workflow
  • Catalyst Pre-activation: In a glovebox or under Ar, charge a reaction vial with RuPhos Pd G3 (0.02 equiv) and Aryl Bromide (1.0 equiv).[1]

  • Diamine Addition: Add 1,4-Diazepane (5.0 equiv). Note: The excess is critical to suppress bis-arylation.

  • Base & Solvent: Add NaOtBu (1.5 equiv) followed by Toluene (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 80–100°C for 2–12 hours. Monitor by LCMS.[2]

  • Workup (Purification of Amine):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Wash with water to remove the excess unreacted 1,4-diazepane (it is highly water-soluble). The mono-arylated product is more lipophilic and will remain in the organic phase.

    • Dry organic layer (

      
      ) and concentrate.[2]
      
    • Purify via flash chromatography (DCM/MeOH/NH

      
      ).
      

Data Validation:

Parameter Value Reason
Stoichiometry 5:1 (Amine:Halide) Statistically favors mono-product; minimizes polymer/dimer formation.
Ligand RuPhos Specialized for secondary amines; bulky nature prevents coordination of the second nitrogen.

| Yield Target | 70–85% | High recovery of unreacted diamine is expected and recyclable. |

Protocol B: Orthogonal Protection (The "Safe" Route)

Objective: Absolute differentiation of N1 and N4 for sequential functionalization. Concept: Use of Boc (acid labile) and Cbz or Benzyl (hydrogenolysis labile) groups allows independent manipulation.

Workflow: Synthesis of N-Boc-N'-Benzyl-1,4-Diazepane
  • Mono-Boc Protection:

    • Dissolve 1,4-diazepane (1.0 equiv) in DCM at 0°C.

    • Add

      
       (0.9 equiv) in DCM dropwise over 2 hours. Slow addition is key to selectivity.
      
    • Wash with water to remove unreacted diamine. Isolate N-Boc-1,4-diazepane.

  • Benzylation (Reductive Amination):

    • Dissolve N-Boc-1,4-diazepane in DCE.

    • Add Benzaldehyde (1.1 equiv) and

      
       (1.5 equiv).
      
    • Stir at RT for 4 hours.

  • Result: You now have a scaffold where N1 is "locked" (Boc) and N4 is "protected but reactive" (Benzyl) or can be deprotected (Pd/C,

    
    ) to free N4 while N1 remains Boc-protected.
    

Part 3: C-Functionalization ( -Lithiation)

Objective: Regioselective functionalization of the carbon skeleton (C2/C7 positions). Mechanism: Complex Induced Proximity Effect (CIPE) .[1] The N-Boc carbonyl oxygen coordinates Lithium, directing deprotonation to the


-proton (C2).
Challenge:  The 7-membered ring is more flexible than pyrrolidine (5-ring), making the "lock" less rigid. Lower temperatures and specific diamine ligands are required.
Reagents
  • Substrate: N-Boc-N'-Benzyl-1,4-diazepane (Must be protected at both Ns).

  • Lithiating Agent: sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane).

  • Ligand: TMEDA (for racemic) or (-)-Sparteine (for asymmetric, though availability is limited; (+)-sparteine surrogates are viable).[1]

  • Electrophile: MeI, Allyl Bromide, or Benzaldehyde.[1]

Experimental Protocol
  • Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc-N'-Benzyl-1,4-diazepane (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous

    
     (0.1 M).
    
  • Cooling: Cool the solution to -78°C . Strict temperature control is mandatory to prevent Boc migration or decomposition.

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates anion formation.[1]

    • Stir at -78°C for 2–4 hours.

  • Trapping: Add the Electrophile (1.5 equiv) neat or in

    
     solution.
    
  • Warming: Allow the reaction to warm slowly to RT over 12 hours.

  • Quench: Add sat.

    
     and extract with 
    
    
    
    .
Mechanism Visualization (Graphviz)[1]

LithiationMechanism Substrate N-Boc-N'-Bn-Diazepane Complex Pre-Lithiation Complex (C=O---Li coordination) Substrate->Complex + s-BuLi / TMEDA -78°C Anion Dipole-Stabilized alpha-Lithio Species Complex->Anion CIPE Directed Deprotonation Product C2-Functionalized Diazepane Anion->Product + Electrophile (E+) Warm to RT

Caption: Directed lithiation pathway via Complex Induced Proximity Effect (CIPE) utilizing the Boc group as a directing group.

Part 4: Troubleshooting & Quality Control

Regioisomer Identification

Distinguishing between N1 and N4 substitution (or C2 vs C3 substitution) is difficult by 1H NMR alone due to ring fluxionality.[1]

  • 2D NMR (HMBC): This is the gold standard.

    • Look for correlations between the carbonyl carbon of the protecting group (Boc) and the

      
      -protons.
      
    • In C-functionalized products, the

      
      -proton signal will disappear/shift, and the coupling pattern will change from multiplet to doublet/dd.
      
  • X-Ray Crystallography: If the product is a solid, this is the only unambiguous method for confirming absolute stereochemistry and regiochemistry.

Common Failure Modes
SymptomProbable CauseCorrective Action
Bis-arylation (Protocol A) Insufficient excess of diamine.Increase diamine to 5–10 equiv. Switch to bulkier ligand (BrettPhos).
Low Yield (Protocol C) Temperature too high; Boc migration.[1]Ensure -78°C is maintained during lithiation.[3][4] Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

instead of THF (THF promotes decomposition).
No Reaction (Protocol A) Catalyst poisoning by free amine.Ensure base (NaOtBu) is high quality. Use precatalyst (Pd G3/G4) to ensure active Pd(0) generation.[2]

References

  • RuPhos Pd G3 Catalysis for Secondary Amines: Title: "Buchwald-Hartwig Amination of Secondary Amines" Source: BenchChem Technical Support / Hartwig Lab Protocols.
  • Lithiation of N-Boc Heterocycles

    • Title: "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in c
    • Source: Chemical Communications, 2006.[3]

    • URL:[Link]

  • Regioselective Synthesis of Diazepanes

    • Title: "Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization" (Contextual reference for Pd-c
    • Source: MDPI, 2025.
    • URL:[Link]

  • Medicinal Chemistry Context (Suvorexant)

    • Title: "Discovery of Suvorexant, a Dual Orexin Receptor Antagonist"[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Review of 1,4-Diazepine Synthesis

    • Title: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance"[1][5][6]

    • Source: Bentham Science.
    • URL:[Link]

Sources

Solvent selection for reactions involving (2S)-2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for (2S)-2-Methyl-1,4-diazepane

Executive Summary & Chemical Context

(2S)-2-Methyl-1,4-diazepane (CAS: 65974-17-6, free base) is a "privileged scaffold" in medicinal chemistry, appearing in neuroactive agents (e.g., suvorexant analogs), antihistamines, and kinase inhibitors.[1] Its value lies in its chiral rigidity , which orients substituents in precise 3D vectors, superior to flexible linear diamines.

However, this scaffold presents distinct process challenges:

  • Regioselectivity: The molecule contains two secondary amines with distinct steric environments.[1] N4 is distal and sterically accessible; N1 is proximal to the C2-methyl group and sterically hindered.[1]

  • Polarity & Workup: As a polar diamine, the free base is highly water-soluble (LogP ≈ -0.4), making extraction from aqueous waste streams difficult without specific solvent protocols.

  • Enantiomeric Integrity: While generally stable, the (2S) center can be compromised under harsh oxidative conditions or high-temperature basic conditions in protic solvents.

This guide provides an evidence-based framework for solvent selection to maximize yield, regioselectivity, and environmental compliance (Green Chemistry).

Solvent Selection Matrix

The choice of solvent dictates the reaction pathway (kinetic vs. thermodynamic control) and the ease of workup.

Table 1: Solvent Performance Profiling for (2S)-2-Methyl-1,4-diazepane
Reaction ClassStandard SolventRecommended Green Alternative Technical Rationale
Amide Coupling (Acylation) DCM, DMF2-MeTHF , EtOAc 2-MeTHF offers superior phase separation during workup compared to THF.[1] It dissolves the diamine well but allows for easy aqueous washing of salts.
SNAr (Arylations) DMSO, NMPSulfolane , n-Butanol DMSO is difficult to remove. n-Butanol allows high temp (117°C) for SNAr and can be removed via azeotrope or water wash.[1]
Reductive Amination DCE, MeOHEthanol , Anisole Ethanol is sufficient for imine formation. Avoid chlorinated solvents (DCE) to prevent genotoxic impurity formation.[1]
Pd-Catalyzed (Buchwald) Toluene, Dioxanet-Amyl Alcohol , CPME t-Amyl alcohol solubilizes Pd-precatalysts and inorganic bases (Cs2CO3) effectively while allowing higher reflux temps than THF.[1]
Biphasic Protection (Schotten-Baumann) DCM/WaterMTBE/Water For N4-selective protection.[1] MTBE keeps the mono-protected product in the organic phase while the polar diamine stays in the aqueous phase, enhancing selectivity.

Regioselectivity & Solvent Effects

The reactivity difference between N4 (unhindered) and N1 (hindered) is the critical handle for synthesis. Solvent polarity influences this ratio.[1]

  • Non-Polar Solvents (Toluene, MTBE): Exaggerate steric differences. In non-polar media, the transition state at the hindered N1 is significantly destabilized. Use these for high N4 selectivity.

  • Polar Protic Solvents (MeOH, Water): Form hydrogen bond networks. While N4 is still more reactive, the solvation shell can reduce the steric discrimination, leading to slightly lower regioselectivity ratios (e.g., 90:10 vs 98:2 in Toluene).

Figure 1: Regioselectivity Decision Workflow

Regioselectivity Start Starting Material: (2S)-2-Methyl-1,4-diazepane Target Target Substitution? Start->Target N4_Target Target: N4-Functionalization (Distal Nitrogen) Target->N4_Target Unhindered Pos. N1_Target Target: N1-Functionalization (Proximal/Hindered) Target->N1_Target Hindered Pos. N4_Cond Condition: Kinetic Control Solvent: MTBE or Toluene Temp: 0°C to RT N4_Target->N4_Cond N1_Cond Strategy: Protection Required Step 1: Protect N4 (Boc/Cbz) Step 2: Functionalize N1 Step 3: Deprotect N4 N1_Target->N1_Cond Product_N4 Product: 4-Substituted-(2S)-2-methyl-1,4-diazepane (>95% Regioselectivity) N4_Cond->Product_N4 Product_N1 Product: 1-Substituted-(2S)-2-methyl-1,4-diazepane N1_Cond->Product_N1

Caption: Decision tree for regioselective functionalization based on steric accessibility and kinetic control.

Detailed Experimental Protocols

Protocol A: Green N4-Selective Acylation (Schotten-Baumann)

Objective: Selectively acylate the N4 position using a biphasic system to prevent over-acylation at N1.

Reagents:

  • (2S)-2-Methyl-1,4-diazepane (1.0 equiv)[1]

  • Acyl Chloride (1.05 equiv)[1]

  • K₂CO₃ (2.5 equiv)[1]

  • Solvent: 2-MeTHF : Water (1:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve (2S)-2-Methyl-1,4-diazepane (10 mmol) in water (20 mL). Add K₂CO₃.

  • Cooling: Cool the aqueous solution to 0–5 °C.

  • Addition: Dissolve the acyl chloride in 2-MeTHF (20 mL). Add this organic solution dropwise to the aqueous amine solution over 30 minutes with vigorous stirring.

    • Note: The biphasic system protects the N1 position. Once N4 reacts, the product becomes more lipophilic and migrates into the 2-MeTHF layer, reducing the probability of N1 attack (which would require the lipophilic product to re-enter the aqueous phase or the acyl chloride to enter the water).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Separate phases. The product (mono-amide) is in the 2-MeTHF layer.[1]

    • Validation: Check aqueous layer by LCMS.[1][2] If unreacted diamine remains, it will be in the water.

  • Wash: Wash organic layer with brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Extraction of Free Base

Challenge: If you need to isolate the unreacted free base or a very polar derivative from water.[1]

Standard Protocol Failure: DCM extraction often yields <50% recovery due to high water solubility.[1] Optimized Protocol:

  • pH Adjustment: Adjust aqueous layer pH to >12.5 using 50% NaOH. (Crucial: The amines must be fully deprotonated).

  • Salting Out: Saturate the aqueous phase with NaCl (approx. 30g/100mL).[1]

  • Solvent Cocktail: Extract with CHCl₃ : Isopropanol (3:1) or DCM : Trifluoroethanol (9:1) .

    • Mechanism:[1][2][3] The alcohol component disrupts the hydrogen bonding network between the diamine and water, significantly increasing the partition coefficient into the organic phase.

  • Repetition: Perform 3-4 extractions.

Critical Troubleshooting & Quality Control

Racemization Risk

The (2S) center is alpha to the N1 amine.

  • Risk Factor: Oxidation of the amine to an imine (e.g., using KMnO4 or exposure to air in sunlight) destroys chirality.

  • Risk Factor: High temperature (>120°C) in strong base (e.g., NaH/DMF) can cause slow racemization via deprotonation/reprotonation mechanisms.

  • Mitigation: Use N2 atmosphere. For high-temp SNAr, use weaker bases like K₂CO₃ or DIPEA instead of alkoxides.[1]

Oiling Out

Diazepane salts (HCl, TFA) frequently "oil out" in ether or pure EtOAc.

  • Solution: Use Acetonitrile (ACN) or Isopropyl Alcohol (IPA) for recrystallization.[1] ACN/MTBE mixtures often induce crystallization of the salts.

Impurity Profile (Bis-alkylation)

If observing N1,N4-bis-functionalization during Protocol A:

  • Reduce temperature to -10 °C.

  • Increase the dilution of the acyl chloride feed.

  • Switch solvent from 2-MeTHF to Toluene (lowers solubility of the intermediate, preventing second reaction).

Visualizing the Process Flow

Figure 2: Solvent-Dependent Process Workflow

ProcessFlow Input Crude Reaction Mixture (Polar Diamine + Salts) Step1 Solvent Swap Evaporate High BP Solvents (DMF/DMSO -> Water/DCM) Input->Step1 Check Product Polarity? Step1->Check Path_Lipophilic Lipophilic (N-Protected) Use 2-MeTHF/Water Wash Check->Path_Lipophilic LogP > 1 Path_Polar Polar (Free Amine) Use Salting Out + CHCl3/IPA Check->Path_Polar LogP < 0 Final Isolated Pure Product (>98% ee) Path_Lipophilic->Final Path_Polar->Final

Caption: Workup strategy based on the polarity of the functionalized diazepane derivative.

References

  • Regioselectivity in 1,4-Diazepanes

    • Title: Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks.
    • Source:J. Comb.[1] Chem., 2009.[4][5]

    • URL:[Link]

  • Green Solvent Selection

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1]

    • Source:Sigma-Aldrich (Merck) Technical Review.[1]

  • Schotten-Baumann Conditions for Diamines

    • Title: Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions.[1][6]

    • Source:Green Chemistry, 2024.[7]

    • URL:[Link]

  • Physical Properties & Safety

    • Title: (S)-1-Boc-2-methyl-1,4-diazepane Safety Data Sheet.[1]

    • Source:Santa Cruz Biotechnology.[1][8]

Sources

Troubleshooting & Optimization

Preventing racemization during (2S)-2-Methyl-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization During Synthesis & Scale-Up Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Reference ID: TSC-DZP-002S

Diagnostic Workflow: Where is the Optical Purity Loss Occurring?

Before modifying your protocol, you must identify the exact step causing the enantiomeric excess (ee%) erosion. Use this logic gate to isolate the failure point.

DiagnosticTree Start Start: Low ee% observed in Final Product CheckSM Step 1: Check L-Alanine Starting Material Purity Start->CheckSM CheckInter Step 2: Isolate Lactam Intermediate CheckSM->CheckInter SM is Pure AnalyzeLactam Analyze Lactam ee% (Chiral HPLC/NMR) CheckInter->AnalyzeLactam HighEE Lactam is Optically Pure (>98% ee) AnalyzeLactam->HighEE High ee LowEE Lactam is Racemic (<90% ee) AnalyzeLactam->LowEE Low ee IssueRed ISSUE: Reduction Step (LiAlH4/BH3) HighEE->IssueRed Racemization occurs during reduction IssueCyc ISSUE: Cyclization/Coupling (Base/Heat) LowEE->IssueCyc Racemization occurs during ring closure

Caption: Diagnostic logic tree to isolate the source of stereochemical erosion (Pre-cyclization vs. Post-reduction).

Critical Control Points & Troubleshooting

The synthesis of (2S)-2-methyl-1,4-diazepane generally proceeds via an L-Alanine derivative, cyclization to a diazepan-one (lactam), and subsequent reduction. Below are the specific protocols to prevent racemization at each high-risk stage.

Phase 1: The Cyclization Trap (Formation of the Lactam)

The Problem: If your route involves the cyclization of a linear precursor (e.g., N-(2-aminoethyl)-L-alaninamide), the chiral center is often


 to a carbonyl or an ester. Strong bases used to drive cyclization can deprotonate this 

-carbon, leading to enolization and immediate racemization.

Troubleshooting Protocol:

ParameterStandard (Risky) ConditionOptimized (Safe) Condition Why? (Mechanistic Insight)
Base NaOEt, NaH, t-BuOKDIPEA, NMM, or "Zhao Reagents" Strong inorganic bases abstract the acidic

-proton. Hindered organic bases (DIPEA) are less likely to access the sterically crowded chiral center [1].[1]
Temperature Reflux (>80°C)0°C to RT (max 40°C) High thermal energy overcomes the activation barrier for enolization.
Coupling Agent EDC/NHS (Slow)HATU or T3P Faster coupling kinetics minimize the time the activated ester exists, reducing the window for oxazolone-mediated racemization [2].
Protecting Group Acetyl / BenzoylBoc / Cbz / Fmoc Urethane-type protecting groups (Boc/Cbz) prevent oxazolone formation, a primary racemization pathway during amide bond formation.

Technical Tip: If cyclization is sluggish at room temperature, do not increase heat. Instead, add a chaotic salt (e.g., LiCl) to the reaction mixture to disrupt hydrogen bond aggregates, or switch to a high-dilution strategy to favor intramolecular cyclization over intermolecular polymerization.

Phase 2: The Reduction Danger Zone (Lactam Amine)

The Problem: This is the most common point of failure. Reducing the lactam (where the chiral center is


 to the carbonyl) requires converting the 

to a

.
  • Mechanism of Failure: During reduction with LiAlH

    
    , an iminium ion intermediate is formed. If the reaction temperature is too high, this iminium ion can tautomerize to an enamine, destroying the stereocenter.
    

Troubleshooting Protocol:

1. Reagent Selection:

  • Avoid: LiAlH

    
     in refluxing THF (Standard protocol).
    
  • Preferred: Borane-THF complex (

    
    ) or LiAlH
    
    
    
    at controlled temperatures (-10°C to 0°C).

2. The "Reverse Addition" Technique (Crucial for LiAlH


): 
Instead of adding the hydride to the lactam, add the lactam solution dropwise to a suspension of LiAlH

at 0°C. This ensures there is always an excess of reducing agent, driving the reduction forward rapidly and preventing the accumulation of the racemization-prone iminium intermediate.

3. Quenching (The Silent Killer): Exothermic quenching can cause local heating spikes.

  • Protocol: Dilute the reaction mixture with cold ether before quenching. Use the Fieser method (

    
     g LiAlH
    
    
    
    :
    
    
    mL H
    
    
    O :
    
    
    mL 15% NaOH :
    
    
    mL H
    
    
    O) extremely slowly at 0°C.

ReductionPathway Lactam (S)-Lactam (Chiral Center alpha to C=O) Tetra Tetrahedral Aluminate Lactam->Tetra LiAlH4 Iminium Iminium Ion (High Energy) Tetra->Iminium -OAlH3 Enamine Enamine (ACHIRAL - RACEMIC) Iminium->Enamine Tautomerization (High Temp/Slow Red.) ProductS (S)-Diazepane (Target) Iminium->ProductS Fast Red. (H-) Enamine->ProductS ProductR (R)-Diazepane (Impurity) Enamine->ProductR

Caption: Kinetic competition between reduction (Green path) and tautomerization (Red path) during lactam reduction.

Analytical Validation (Self-Validating Systems)

You cannot rely on optical rotation (


) alone, as it is notoriously unreliable for small diazepanes due to concentration and pH dependence.

Recommended Method: Chiral HPLC [2]

  • Column: Chiralpak IC or IG (Immobilized phases are more robust for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine additive (DEA) is critical to prevent peak tailing of the secondary amine.

  • Derivatization (If direct separation fails): React the product with Benzyl chloroformate (Cbz-Cl) or Mosher's acid chloride. The resulting amide/carbamate often separates significantly better on Chiralpak AD-H or OD-H columns [3].

Alternative: NMR with Chiral Solvating Agent (CSA) If HPLC is unavailable, use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Mix the diazepane with the CSA (1:1 ratio) in

    
    .
    
  • Observe the splitting of the methyl doublet signal in

    
     NMR. A pure enantiomer will show one doublet; a racemate will show two distinct doublets.
    

Frequently Asked Questions (FAQ)

Q: I used L-Alanine, but my product is 50:50 racemic. Did the starting material racemize? A: Unlikely. Commercial L-Alanine is very stable. The racemization almost certainly occurred during the formation of the amide bond (coupling step) or the reduction . If you used EDC/HOBt and left it overnight in DMF without base control, you likely formed an oxazolone intermediate which racemizes rapidly.

Q: Can I purify the enantiomers if I already have a racemate? A: Yes, via Diastereomeric Salt Crystallization .

  • Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Dissolve the racemic diazepane in hot ethanol, add 0.5 - 1.0 eq of the acid.

  • Allow to cool slowly. One enantiomer will crystallize out as the salt.[2] Recrystallize 2-3 times to achieve >99% ee [4].

Q: Why does my ee% drop when I scale up from 1g to 50g? A: Heat transfer issues. On a 1g scale, adding LiAlH


 generates heat that dissipates quickly. On a 50g scale, the internal temperature spikes significantly, favoring the thermodynamic racemization pathway (enamine formation). Solution:  Use active cooling (chiller) and strictly control addition rates to keep internal temp < 5°C.

References

  • BenchChem Technical Support. (2025).[2][3] Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Retrieved from

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • ChemScene. (2024). Optical purity/Absolute Configuration Determination Reagents. Retrieved from

  • University of Manchester. (2023). Racemisation in Chemistry and Biology. Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

Sources

Technical Support Center: Troubleshooting Solubility Issues of Diazepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of diazepane salts in organic solvents. As ionic compounds, these salts are often highly crystalline and polar, leading to poor solubility in the less polar media typically required for organic synthesis, purification, and analytical characterization. This guide provides a structured, in-depth approach to diagnosing and resolving these common solubility issues, moving from simple physical interventions to more complex chemical modifications. Our goal is to explain the causality behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each question is followed by an explanation of the underlying principles and a series of recommended actions.

Q1: My diazepane salt is completely insoluble in my chosen organic solvent (e.g., DCM, Toluene, Ethyl Acetate) at room temperature. What is the first thing I should check?

Core Principle: The principle of "like dissolves like" is the most critical factor governing solubility.[1] Diazepane salts, being ionic, are highly polar. Solvents like dichloromethane (DCM), toluene, and ethyl acetate are considered weakly polar or non-polar. The significant mismatch in polarity means the solvent molecules cannot effectively overcome the strong electrostatic forces (crystal lattice energy) holding the salt together.[2][3]

Recommended Actions:

  • Assess Polarity Mismatch: Your primary issue is likely a large polarity mismatch. The energy gained from solvent-solute interactions is insufficient to break the ion-ion interactions within the crystal lattice.[3]

  • Consult a Solvent Polarity Chart: Select a more polar solvent. Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent starting points. Polar protic solvents like Methanol (MeOH) or Ethanol (EtOH) can also be effective, as they can hydrogen bond with the salt's counter-ion and the diazepane moiety.[4]

Table 1: Polarity of Common Organic Solvents
SolventRelative PolarityClassificationTypical Use Case for Salts
Hexane0.009Non-polarPoor solvent for salts
Toluene0.099Non-polarPoor solvent for salts
Diethyl Ether0.117Weakly PolarPoor solvent for salts
Dichloromethane (DCM)0.309Weakly PolarGenerally poor, unless free-based
Tetrahydrofuran (THF)0.207Polar AproticModerate to poor, solvent choice
Ethyl Acetate (EtOAc)0.228Polar AproticGenerally poor, unless free-based
Acetone0.355Polar AproticModerate solvent
Acetonitrile (MeCN)0.460Polar AproticGood solvent
Dimethylformamide (DMF)0.386Polar AproticExcellent solvent
Dimethyl Sulfoxide (DMSO)0.444Polar AproticExcellent solvent
Ethanol (EtOH)0.654Polar ProticGood solvent
Methanol (MeOH)0.762Polar ProticExcellent solvent
Water1.000Polar ProticExcellent solvent for many salts

Source: Data compiled from various sources including Christian Reichardt's solvent polarity scale.[5]

Q2: I have slight solubility, but it's not enough for my reaction concentration. What are the simplest next steps?

Core Principle: Dissolution can be an endothermic process, meaning it absorbs heat from the surroundings.[1] By supplying external energy in the form of heat or mechanical agitation (sonication), you can help the system overcome the energy barrier required to break down the crystal lattice.[6]

Recommended Actions:

  • Gentle Heating: Gradually warm the mixture in a water bath. For many compounds, solubility increases significantly with temperature.[6][7] Caution: Ensure your diazepane derivative is thermally stable at the target temperature to avoid degradation.

  • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that provide intense local agitation, which can help break apart solute aggregates and accelerate the rate of dissolution.[6]

Q3: My compound dissolves with heat but precipitates out of solution upon cooling. What should I do?

Core Principle: This phenomenon indicates you have created a supersaturated solution. The solubility limit is highly dependent on temperature, and as the solution cools, it can no longer hold the same amount of solute, leading to precipitation.[7]

Recommended Actions:

  • Use Co-solvents: This is a powerful technique to fine-tune the polarity of your solvent system.[8] By adding a small volume of a highly polar "co-solvent" (like DMSO or DMF) in which your salt is very soluble to a less polar bulk solvent, you can dramatically increase overall solubility. The co-solvent directly solvates the ions, creating a more "organic-like" complex that is more compatible with the bulk solvent.[9]

  • Maintain Temperature: If permissible for your experiment, simply maintain the elevated temperature at which the compound remains dissolved.

Q4: My experiment requires a non-polar, aprotic solvent, and co-solvents interfere with the chemistry. How can I get my diazepane salt into solution?

Core Principle: The poor solubility is due to the ionic nature of the salt. By converting the salt in-situ to its neutral (free base) form, you drastically reduce its polarity, making it much more soluble in non-polar organic solvents.[6][10]

Recommended Actions:

  • In-Situ Free Base Conversion: Add a stoichiometric equivalent (1.0-1.1 eq.) of a non-nucleophilic organic base to your suspension. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (if trace water is tolerated). The organic base will abstract the proton from the diazepane cation, leaving the neutral, more soluble diazepane free base and a byproduct salt (e.g., triethylammonium chloride). This new salt may precipitate, but it can often be easily removed by filtration.

G cluster_0 In Non-Polar Solvent cluster_1 Equilibrium Shift Salt Diazepane-H⁺Cl⁻ (Salt Form, Crystalline) Poorly Soluble Base + Triethylamine (Base) Salt->Base Addition of Base FreeBase Diazepane (Free Base) (Neutral, Non-Polar) Highly Soluble Base->FreeBase Proton Transfer Byproduct Et₃N-H⁺Cl⁻ (Byproduct Salt) May Precipitate Base->Byproduct Forms Salt G start Problem: Poor Diazepane Salt Solubility check_polarity Is the solvent polarity appropriate? (Like dissolves like) start->check_polarity try_energy Apply Energy: Gentle Heating or Sonication check_polarity->try_energy Yes, but still poor success Solubility Issue Resolved check_polarity->success No -> Switched to Polar Solvent use_cosolvent Use a Co-solvent System (e.g., 5% DMSO in DCM) try_energy->use_cosolvent Still precipitates on cooling try_energy->success Dissolved ph_adjust In-Situ Free Base Conversion (Add non-nucleophilic base) use_cosolvent->ph_adjust Co-solvent not compatible with reaction use_cosolvent->success Dissolved ph_adjust->success Dissolved

Sources

Removing protecting groups from (2S)-2-Methyl-1,4-diazepane without degradation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Systems Operational Ticket Queue: Low Volume Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Diazepane Chemistry Support Hub

You are accessing the specialized support portal for (2S)-2-Methyl-1,4-diazepane derivatives. This seven-membered heterocycle is a privileged scaffold in CNS drug discovery (e.g., Suvorexant intermediates), but it presents unique challenges compared to its 5- and 6-membered counterparts (pyrrolidines/piperazines).

The Core Challenge: The (2S)-methyl stereocenter at C2 is alpha to the N1 nitrogen. While saturated diazepanes are conformationally flexible, improper deprotection conditions can lead to racemization (via deprotonation/reprotonation mechanisms) or N-alkylation (via carbocation capture).

Below you will find our curated Knowledge Base (KB) articles and a Troubleshooting Guide based on real user tickets.

Knowledge Base (KB) Articles

KB-001: Acidolytic Cleavage (Boc Removal)

Applicability: N-Boc protected (2S)-2-methyl-1,4-diazepane. Critical Risk: tert-Butyl cation capture (N-alkylation).

The Mechanism: Acidolysis of the Boc group generates a reactive tert-butyl carbocation (


).[1][2] Unlike primary amines, the secondary amines in diazepanes are highly nucleophilic and sterically accessible enough to attack the transient 

, forming an N-tert-butyl impurity that is difficult to separate.

Protocol: The "Scavenger Cocktail" Method Do not use neat TFA. The high concentration of acid promotes cation generation without providing a trap.

  • Solvent System: Prepare a solution of DCM:TFA (2:1) .

  • Add Scavengers: Add 5% Triethylsilane (TES) or Triisopropylsilane (TIS) .

    • Why: Silanes act as hydride donors, irreversibly quenching the

      
       cation into isobutane gas.
      
  • Temperature: Start at 0°C , then warm to Room Temperature (RT).

  • Duration: Monitor by LCMS. Usually complete in 1-2 hours.

  • Work-up (Critical):

    • Evaporate volatiles.

    • Do not simply partition with water/EtOAc (Diazepanes are highly polar and will stay in the water).

    • Recommended: Use an SCX-2 (Strong Cation Exchange) cartridge. Load the crude residue (dissolved in MeOH), wash with MeOH, and elute the free amine with 2M NH3/MeOH.

Data: Scavenger Efficiency

ScavengerYield of Free AmineN-tBu ImpurityNotes
None (Neat TFA)65-75%10-15%High impurity profile.
Thioanisole85%< 2%Odorous; requires oxidative workup to remove completely.
Triethylsilane (TES) 92-95% < 0.5% Best Choice. Volatile byproduct (gas).
KB-002: Catalytic Hydrogenolysis (Cbz/Bn Removal)

Applicability: N-Cbz or N-Bn protected derivatives. Critical Risk: Incomplete reaction due to steric hindrance at C2.

The Mechanism: The C2-methyl group creates steric bulk near the N1 nitrogen. Standard Pd/C catalysts may struggle to coordinate effectively if the molecule is conformationally locked by other substituents.

Protocol: The Protonation Trick Catalytic hydrogenation often works better on the protonated amine species, which prevents the amine from poisoning the catalyst surface.

  • Catalyst: 10 wt% Pd(OH)₂/C (Pearlman's Catalyst) is superior to Pd/C for sterically hindered amines.

  • Solvent: MeOH with 1.0 eq of HCl (or AcOH).

  • Pressure: 1 atm H₂ (balloon) is usually sufficient; elevate to 50 psi only if stalled.

  • Filtration: Filter over Celite immediately.

  • Caution: Do not use chlorinated solvents (DCM) during hydrogenation; they can generate HCl uncontrollably and poison the catalyst.

KB-003: Base-Labile Deprotection (Fmoc Removal)

Applicability: N-Fmoc protected derivatives. Critical Risk: Racemization at C2.

The Mechanism: The proton at C2 is alpha to the nitrogen. If N1 is Fmoc-protected, the electron-withdrawing nature of the carbamate increases the acidity of the C2 proton (pKa ~24). While piperidine (pKa ~11) is not strong enough to deprotonate it rapidly, prolonged exposure or higher temperatures can lead to partial racemization via an enolate-like intermediate.

Protocol: The "Flash" Deprotection

  • Reagent: 20% Piperidine in DMF.

  • Additive: Add 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for faster kinetics only if the reaction is kept under 5 minutes.

    • Safer Alternative: Use Piperazine instead of piperidine for a milder deprotection if chirality is extremely sensitive.

  • Time: Monitor closely. Quench immediately upon completion.

  • Temperature: strictly 20-25°C . Never heat.

Visualizing the Workflow

Figure 1: Strategic Decision Tree for Protecting Group Removal

Caption: A logic flow for selecting the optimal deprotection strategy based on orthogonal protection patterns.

DiazepaneDeprotection Start Start: (2S)-2-Methyl-1,4-diazepane Derivative CheckPG Identify Target Protecting Group Start->CheckPG BocBranch Acid Labile (Boc) CheckPG->BocBranch CbzBranch Reducible (Cbz/Bn) CheckPG->CbzBranch FmocBranch Base Labile (Fmoc) CheckPG->FmocBranch BocCond Reagent: TFA/DCM (1:2) Additive: 5% Triethylsilane Temp: 0°C to RT BocBranch->BocCond CbzCond Reagent: H2, Pd(OH)2/C Solvent: MeOH (+1 eq HCl) Pressure: 1-3 atm CbzBranch->CbzCond FmocCond Reagent: 20% Piperidine/DMF Constraint: Max 20 mins Temp: <25°C FmocBranch->FmocCond Scavenge Mechanism: Hydride Transfer Prevents: t-Butyl alkylation BocCond->Scavenge Protonate Mechanism: Surface Catalysis Prevents: Catalyst Poisoning CbzCond->Protonate MildBase Mechanism: Beta-Elimination Risk: C2 Racemization if prolonged FmocCond->MildBase Final Pure (2S)-Isomer Isolated Scavenge->Final Protonate->Final MildBase->Final

Troubleshooting (Ticket System)

Ticket #402: "My product disappeared during workup!"

  • User: Medicinal Chemist, Boston.

  • Issue: Removed Boc with HCl/Dioxane. Evaporated solvent.[3] Partitioned between DCM and Water (pH 10). Organic layer is empty.

  • Diagnosis: 1,4-Diazepanes are extremely polar, especially low molecular weight variants. They act like "organic sponges" for water.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Switch: Use n-Butanol or DCM:Isopropanol (3:1) for extraction. These mixtures are more polar and better at pulling the amine from water.

    • Resin Capture: Skip liquid-liquid extraction entirely. Use SCX-2 resin (See KB-001).

Ticket #509: "Enantiomeric Excess (ee) dropped to 80%."

  • User: Process Chemist, Lyon.

  • Issue: Removed Fmoc using 50% Diethylamine overnight at 40°C to push conversion.

  • Diagnosis: Harsh base + Heat + Time = Racemization. The C2 proton is acidic enough to equilibrate under these conditions.

  • Solution:

    • Switch Reagent: Use 20% Piperidine (more nucleophilic, less basic than diethylamine).

    • Strict Limits: Run at Room Temperature. Do not exceed 30 minutes.

    • Chiral HPLC: Develop a method using a Chiralpak IG column (Amylose tris(3-chloro-5-methylphenylcarbamate)) which is excellent for separating diazepane enantiomers.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard protocols for Boc/Cbz/Fmoc stability and removal).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed mechanisms of scavenger action during acidolysis).

  • Kato, S., et al. (1997).[4] Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine.[4] Journal of the Chemical Society, Perkin Transactions 1, 3219-3226.[4] (Specific handling of chiral methyl-diazepanes).

  • BenchChem Technical Guide. (2025). Scavengers for Boc deprotection to prevent side reactions. (Data on scavenger efficiency).

  • Stahl, G. L., et al. (1978). Preparation and characterization of bead-bound Boc-amino acids. Journal of Organic Chemistry, 43(11), 2285.

Sources

Overcoming steric hindrance in 2-substituted diazepane coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Hindrance Coupling Support Center .

This technical guide addresses the specific challenges of functionalizing 2-substituted diazepanes. Due to the 7-membered ring's flexibility (twist-boat/chair conformations) combined with steric bulk at the


-carbon (C2), the adjacent secondary amine (N1) is a notoriously poor nucleophile.

This guide is structured into three troubleshooting modules: Amide Coupling , Pd-Catalyzed Arylation , and Stereochemical Preservation .

Module 1: Amide Bond Formation

Issue: Standard reagents (EDC/HOBt, HBTU) result in low conversion (<20%) or significant epimerization at C2.

The Mechanistic Bottleneck

The 2-substituent creates a "steric wall" that prevents the bulky active ester (e.g., OBt ester) from approaching the amine. Furthermore, slow kinetics increase the window for the activated acid to racemize via oxazolone formation.

Recommended Solutions
  • Primary Recommendation: T3P (Propylphosphonic Anhydride)

    • Why: T3P is the gold standard for hindered amines. It forms a mixed anhydride that is less bulky than TRIS-based active esters. It is also acidic, which suppresses base-mediated racemization.

    • Base Choice: Use Pyridine or 2,4,6-Collidine . Avoid DIPEA/TEA, which are strong enough to deprotonate the C2 position during the slow reaction.

  • Secondary Recommendation: Acid Fluorides (via TFFH)

    • Why: Acid fluorides are small, highly electrophilic, and less prone to steric clash than active esters.

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Tertiary Recommendation: HATU with HOAt

    • Why: If T3P fails, HATU is the most powerful uronium reagent. The 7-azabenzotriazole leaving group utilizes the "neighboring group effect" (pyridine nitrogen H-bonds to the amine proton) to accelerate coupling, though racemization risk is higher than T3P.

Decision Matrix: Selecting the Right Reagent

AmideCoupling Start Start: Diazepane Amide Coupling IsChiral Is C2 Stereocenter Sensitive? Start->IsChiral ExtremeBulk Is Acid Partner Bulky? IsChiral->ExtremeBulk No (Achiral) T3P Protocol A: T3P + Pyridine (Low Epimerization) IsChiral->T3P Yes (High Risk) TFFH Protocol B: TFFH (Acid Fluoride) (Max Reactivity) ExtremeBulk->TFFH Yes (Tertiary/Quaternary C) HATU Protocol C: HATU + Collidine (General Purpose) ExtremeBulk->HATU No

Figure 1: Decision matrix for selecting coupling reagents based on chirality and steric demand.

Module 2: Pd-Catalyzed C-N Cross-Coupling

Issue: No conversion with standard catalysts (Pd(PPh3)4, Pd(OAc)2/BINAP). The catalyst decomposes before the hindered amine can undergo transmetalation.

The Solution: RuPhos Pd G4

For 2-substituted diazepanes, the rate-limiting step is often the coordination of the bulky amine to the Palladium center.

  • Ligand: RuPhos is specifically designed for secondary amines.[1] Its bulk facilitates reductive elimination, while its electron-rich nature aids oxidative addition.

  • Pre-catalyst: Pd G4 (Generation 4) is critical. It is a monomeric species that activates at room temperature, avoiding the harsh induction periods that kill the catalyst in the presence of hindered substrates.

Performance Comparison: Ligands
LigandSuitability for DiazepanesMechanism Note
RuPhos Excellent Universal for hindered secondary amines.
BrettPhos Good Better for primary amines, but works for extremely hindered secondary amines.
XPhos ModerateGood for general secondary amines, but RuPhos outperforms it for cyclic hindered systems.
BINAP/DPPF PoorBite angle is too rigid; insufficient steric bulk to force reductive elimination.
Mechanism of Action (RuPhos Pd G4)

PdCycle G4 RuPhos Pd G4 (Pre-catalyst) Active L-Pd(0) (Active Species) G4->Active Activation (RT) OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + Diazepane + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Determining RedElim->Active Regeneration

Figure 2: The RuPhos Pd G4 cycle. Note that activation occurs easily, but amine binding is the steric bottleneck.

Module 3: Experimental Protocols

Protocol A: Low-Epimerization Amide Coupling (T3P)

Best for: Chiral 2-substituted diazepanes.

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) and 2-substituted diazepane (1.0 equiv) in EtOAc or 2-MeTHF (solvation is critical; avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: T3P byproducts are water-soluble.[2][3] Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Protocol B: Buchwald-Hartwig Arylation (RuPhos Pd G4)

Best for: Coupling diazepane with Aryl Bromides/Chlorides.

  • Prep: Charge a vial with Aryl Halide (1.0 equiv), Diazepane (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add RuPhos Pd G4 (2–5 mol%).

  • Solvent: Add anhydrous THF or Toluene (0.2 M). Sparge with Nitrogen for 5 mins.

  • Heat: Seal and heat to 80°C for 2–4 hours.

  • Troubleshooting: If conversion stalls, add 1 mol% pure RuPhos ligand to stabilize the active Pd species.

Module 4: Stereochemical Integrity (FAQ)

Q: Why is my ee% dropping even with HATU? A: HATU requires DIPEA (a strong base). The C2 proton in diazepanes is adjacent to an amide (after coupling) or amine, making it acidic. In the transition state, the basic conditions promote enolization.

  • Fix: Switch to T3P/Pyridine . Pyridine (pKa ~5) is too weak to deprotonate the C2 position but strong enough to drive the T3P reaction.

Q: Can I use PyBOP? A: PyBOP generates carcinogenic HMPA byproducts and is generally slower than HATU for hindered systems. It is not recommended for this specific application.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Hie, L., et al. (2016). "Pd-Catalyzed C–N Coupling Reactions of Hindered Amines." Angewandte Chemie.

  • Bode, J. W., et al. (2014). "The Synthesis of Sterically Hindered Amides." Chimia.

Sources

Technical Support Center: Managing the Hygroscopic Properties of (2S)-2-Methyl-1,4-diazepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-Methyl-1,4-diazepane and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for handling the challenges associated with the hygroscopic nature of these compounds. This document will serve as a comprehensive resource, offering troubleshooting guides and frequently asked questions to ensure the integrity and successful application of your experiments.

Introduction: Understanding Hygroscopicity in Drug Development

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development.[1][2] For active pharmaceutical ingredients (APIs) like (2S)-2-Methyl-1,4-diazepane, which contains amine functionalities prone to salt formation, the choice of the salt form can significantly influence its physical properties, including hygroscopicity.[3][4][5]

Moisture uptake can lead to a cascade of undesirable events, including:

  • Physical Changes: Caking, clumping, and changes in crystal structure (polymorphism).[2][6]

  • Chemical Degradation: Hydrolysis or other moisture-mediated reactions that can reduce potency and generate impurities.[7][8][9]

  • Manufacturing Challenges: Poor flowability, sticking to equipment, and inconsistencies in dosage forms.[7]

  • Compromised Stability: Reduced shelf-life and potential impact on bioavailability.[7][8]

This guide will provide you with the necessary knowledge and tools to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the salt forms of (2S)-2-Methyl-1,4-diazepane likely to be hygroscopic?

(2S)-2-Methyl-1,4-diazepane is a basic compound. To improve its solubility and other pharmaceutical properties, it is often converted into a salt by reacting it with an acid (e.g., hydrochloric acid, methanesulfonic acid). These salt forms are ionic and can have a strong affinity for water molecules, leading to hygroscopicity. The degree of hygroscopicity can vary significantly between different salt forms.[3][4][10]

Q2: How can I determine the hygroscopicity of my specific (2S)-2-Methyl-1,4-diazepane salt?

The most accurate method is through Dynamic Vapor Sorption (DVS) analysis.[11][12][13] DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[11][13] This analysis provides a sorption-desorption isotherm, which reveals the extent and rate of water uptake.[14] Based on the DVS data, the hygroscopicity can be classified according to standards such as those from the European Pharmacopoeia.[13][15]

Q3: What is the significance of the "critical relative humidity" (CRH)?

The CRH is the specific relative humidity at which a crystalline solid begins to absorb a significant amount of moisture, potentially leading to deliquescence (dissolving in the absorbed water). Knowing the CRH of your (2S)-2-Methyl-1,4-diazepane salt is crucial for determining appropriate storage and handling conditions to prevent physical changes.

Q4: Can I select a non-hygroscopic salt form of (2S)-2-Methyl-1,4-diazepane?

Yes, salt selection is a key strategy to mitigate hygroscopicity.[3][4][5] A comprehensive salt screening study should be performed to identify various salt forms and characterize their physicochemical properties, including hygroscopicity. It may be possible to identify a salt form with a more stable crystal lattice that has a lower affinity for water.[3][10]

Q5: What are the ideal storage conditions for a hygroscopic salt of (2S)-2-Methyl-1,4-diazepane?

Hygroscopic salts should be stored in a controlled, low-humidity environment.[16][17] This can be achieved by:

  • Using desiccators with an active desiccant (e.g., silica gel, calcium chloride).[18][19]

  • Storing in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[20][21]

  • Using tightly sealed containers with minimal headspace.[16][17] For added protection, the primary container can be sealed with parafilm and placed in a secondary container with desiccant.[19]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Material is clumping or has become a solid mass ("caked"). Exposure to ambient humidity above the material's Critical Relative Humidity (CRH).Solution: Dry the material under vacuum at a gentle temperature (if thermally stable). For future handling, ensure all weighing and transfers are performed in a controlled low-humidity environment (glove box or dehumidified room). Explanation: Caking occurs when moisture absorption creates liquid bridges between particles, which then solidify upon slight drying, forming a solid mass.[6]
Inconsistent results in bioassays or analytical tests. Inaccurate weighing due to rapid moisture uptake on the analytical balance. The actual mass of the active compound is lower than the weighed mass.Solution: Weigh the compound rapidly in a low-humidity environment. Use a weighing vessel with a lid and tare the balance with the lid on. Alternatively, prepare a stock solution of the entire vial's contents and determine the precise concentration by a validated analytical method (e.g., HPLC).[18] Explanation: The mass of a hygroscopic compound can increase visibly on the balance as it absorbs atmospheric moisture, leading to significant weighing errors.[22]
Formation of an oily film or liquid droplets on the solid material. The material is deliquescent and has been exposed to humidity above its CRH.Solution: This indicates severe moisture absorption. The material may need to be re-isolated or re-purified. Immediate transfer to a high-integrity, controlled dry environment is critical. Explanation: Deliquescence is an extreme form of hygroscopicity where the material absorbs enough water to dissolve and form a solution.[13]
Changes in color or appearance of the solid. Moisture-induced chemical degradation or a change in the crystal form (polymorphic transformation).Solution: Characterize the material using analytical techniques such as XRPD (X-ray Powder Diffraction) to check for polymorphic changes and HPLC to assess purity. Explanation: Absorbed water can act as a solvent and facilitate the conversion to a more stable, and sometimes colored, polymorphic form or hydrate. It can also participate in chemical degradation pathways.[2][8]

Experimental Protocols & Workflows

Protocol 1: Accurate Weighing of a Hygroscopic (2S)-2-Methyl-1,4-diazepane Salt
  • Preparation: Place all necessary tools (spatulas, weighing paper/boat, vials) inside a glove box or a balance enclosure with controlled low humidity (<20% RH) for at least 30 minutes to equilibrate.

  • Tare: Place your receiving vial on the analytical balance and tare the weight. If using a weighing boat, tare the boat.

  • Dispense: Quickly transfer the desired amount of the hygroscopic salt to the tared container. Minimize the time the primary container is open.[16]

  • Seal and Record: Immediately seal the receiving vial. Record the final weight.

  • Correction (Optional but Recommended): For highly accurate concentrations, perform a Karl Fischer titration on a separate sample of the same lot to determine the exact water content. Adjust the calculated concentration of your solution accordingly.[23]

Workflow for Handling and Mitigating Hygroscopicity Issues

The following diagram illustrates a systematic approach to managing hygroscopic (2S)-2-Methyl-1,4-diazepane salts from initial receipt to final application.

Hygroscopicity_Workflow Workflow for Managing Hygroscopic Salts cluster_0 Characterization cluster_1 Handling & Storage cluster_2 Formulation & Development Receipt Receive Salt DVS Perform DVS Analysis Receipt->DVS XRPD_TGA Perform XRPD & TGA/DSC Receipt->XRPD_TGA Classify Classify Hygroscopicity DVS->Classify XRPD_TGA->Classify Storage Store in Controlled Low-Humidity Environment Classify->Storage Define Storage Conditions Weighing Weigh in Glove Box or Dehumidified Chamber Storage->Weighing Dispensing Rapid Dispensing Protocol Weighing->Dispensing Formulation Formulation Strategy Dispensing->Formulation Coating Film Coating Formulation->Coating Excipients Co-processing with Hydrophobic Excipients Formulation->Excipients Packaging Select Moisture-Barrier Packaging Formulation->Packaging

Caption: Decision workflow for hygroscopic salt management.

Data Presentation

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)[14]
ClassificationWeight % of Water Sorbed (after 24h at 80% RH, 25°C)Typical Observations for (2S)-2-Methyl-1,4-diazepane Salts
Slightly hygroscopic ≥ 0.2% and < 2.0%Generally easy to handle with standard precautions.
Hygroscopic ≥ 2.0% and < 15.0%Requires controlled environment for handling and storage.
Very hygroscopic ≥ 15.0%Strict moisture control is essential; may exhibit caking.
Deliquescent Sufficient water is absorbed to form a liquid.Must be handled in a glove box; will liquefy in ambient air.

Advanced Mitigation Strategies

For drug development professionals moving towards formulation, several advanced strategies can be employed to manage the hygroscopic properties of (2S)-2-Methyl-1,4-diazepane salts:

  • Crystal Engineering: Co-crystallization with a suitable co-former can alter the crystal packing and reduce the availability of sites for water molecules to bind, thereby lowering hygroscopicity.[7]

  • Formulation with Excipients: Incorporating hydrophobic excipients, such as magnesium stearate or certain types of cellulose, can help to repel moisture away from the API in a solid dosage form.[7]

  • Protective Barriers: For solid dosage forms, applying a moisture-barrier film coating can effectively shield the hygroscopic core from the external environment.[7][9]

  • Packaging Solutions: The final drug product should be packaged in materials with a low water vapor permeation rate, such as aluminum blisters or high-density polyethylene (HDPE) bottles with desiccants.[7]

By understanding the principles of hygroscopicity and implementing the practical strategies outlined in this guide, researchers can ensure the quality, stability, and reliability of their work with (2S)-2-Methyl-1,4-diazepane salts.

References

  • Lim, Z. Z., & Ng, L. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1907. [Link]

  • CD Formulation. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Request PDF. [Link]

  • ACS Publications. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399. [Link]

  • Gould, P. L. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. MDPI. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption. [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Pharmaceutical Technology Europe. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Scribd. (n.d.). Optimizing Drug Salt Selection. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? [Link]

  • ACS Publications. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Asaclean. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

Sources

Validation & Comparative

Advanced NMR Profiling of (2S)-2-Methyl-1,4-diazepane: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(2S)-2-Methyl-1,4-diazepane (Structure 1 ) is a privileged pharmacophore in modern drug discovery, serving as a core scaffold for histamine H3 antagonists, histone deacetylase (HDAC) inhibitors, and orexin receptor antagonists. However, its characterization presents a specific analytical bottleneck: conformational flexibility .

Unlike rigid piperazines, the 7-membered diazepane ring undergoes rapid pseudo-rotation (twist-boat


 chair interconversion) at room temperature. This results in significant signal broadening and spectral overlap in standard 1D NMR, often leading to ambiguous assignments and stalled structure-activity relationship (SAR) campaigns.

This guide compares two analytical workflows:

  • Standard Protocol (Method A): Ambient temperature 1D acquisition (The "High-Throughput" approach).

  • Advanced Protocol (Method B): Variable Temperature (VT) 2D-Integrated acquisition (The "Structural Integrity" approach).

Recommendation: Method B is the mandatory standard for GMP certification and definitive stereochemical assignment, despite lower throughput.

Methodological Comparison: Static vs. Dynamic NMR

The following table summarizes the comparative performance of standard versus optimized protocols for this specific scaffold.

FeatureMethod A: Standard 1D (298 K) Method B: VT-Integrated 2D (343-373 K)
Spectral Resolution Low. Geminal protons on C3, C5, C7 often appear as broad humps due to intermediate exchange rates.[1]High. Fast exchange regime averages conformers, sharpening multiplets for precise coupling constant (

) extraction.
Stereochemical Confidence Low. Overlap prevents accurate NOE measurement between C2-Me and ring protons.[1]High. Sharpened resonances allow distinct NOESY correlations to confirm (2S) configuration.
Solvent Suitability

(Often results in aggregation/broadening).[1]

or

(High boiling points allow VT;

breaks H-bond aggregates).
Assignment Logic Guesswork based on chemical shift databases.Deterministic connectivity via COSY/HSQC/HMBC.
Throughput 10 mins/sample.2-4 hours/sample.

Experimental Protocols

Sample Preparation (Method B - Recommended)

To mitigate concentration-dependent aggregation common in secondary diamines:

  • Mass: Weigh 10–15 mg of (2S)-2-Methyl-1,4-diazepane.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 .

    • Rationale: DMSO disrupts intermolecular N-H...N hydrogen bonding that causes line broadening in non-polar solvents like Chloroform.

  • Tube: Use high-precision 5mm NMR tubes (camber < 3µm) to ensure shimming stability at high temperatures.

Acquisition Parameters[1]
  • Temperature: 343 K (70°C) .

    • Mechanism:[1][2] Heating pushes the ring flip rate into the "fast exchange" limit on the NMR timescale, collapsing broad conformational isomers into sharp, average signals.

  • Pulse Sequences:

    • 1H: 30° pulse, 5s relaxation delay (

      
      ) to allow full relaxation of methyl protons.
      
    • COSY: Magnitude mode, 2048 x 256 matrix.

    • HSQC: Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • NOESY: Mixing time (

      
      ) of 500ms (optimized for small molecules in non-viscous solvents).
      

Spectral Analysis & Assignment Logic

The Assignment Workflow

The 7-membered ring creates a complex spin system.[1] The assignment must follow a strict connectivity path starting from the only unambiguous handle: the C2-Methyl group .[1]

NMR_Assignment_Flow Sample Sample: (2S)-2-Methyl-1,4-diazepane H1_Spec 1H Spectrum (Target: Doublet ~1.0 ppm) Sample->H1_Spec Acquire COSY COSY: Trace C2-H from Methyl H1_Spec->COSY Identify Me-Group HMBC HMBC: Link C2 to C3 & C7 COSY->HMBC Establish Skeleton NOESY NOESY: Confirm (2S) Geometry HMBC->NOESY Validate Stereo

Figure 1: Step-wise logic for assigning the flexible diazepane scaffold.

Chemical Shift Data (Reference Table)

Note: Data represents the Free Base form in DMSO-d6 at 343 K (Fast Exchange Limit).[1]

PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
Assignment Logic
2-Me

0.98 d (6.5)18.5Anchor Point. Only doublet in high-field region.
2

2.75 m56.2Coupled to 2-Me (COSY). Deshielded by N1.
3

2.55, 2.85 dd, ddd54.8COSY correlation to H-2.[1] Diastereotopic protons.
5

2.60 - 2.70 m48.5Alpha to N4.[1] Distinguishable via HMBC from C3.
6

1.55 m (quint-like)30.1Key Diagnostic. Only

not adjacent to Nitrogen (shielded).[1]
7

2.80 - 2.95 m46.9Alpha to N1. HMBC correlation to C2 (3-bond).
1, 4

~2.0 - 3.5 Broad-Exchangeable.[1] Chemical shift varies heavily with concentration/temp.
Detailed Mechanistic Analysis[1]
The "Methyl Anchor" Strategy
  • Identification: Locate the doublet at ~0.98 ppm.[1] This is the

    
    .
    
  • Step 1 (COSY): Find the cross-peak from 0.98 ppm to the multiplet at ~2.75 ppm. This identifies H-2 .[1][3][4]

  • Step 2 (COSY vs HMBC): H-2 will show COSY correlations to the H-3 methylene protons.[1] However, the H-3 signals often overlap with H-5 and H-7.

  • Step 3 (The C6 Breakthrough): Look for the most upfield methylene multiplet around 1.55 ppm. This is H-6 (beta to nitrogens).

    • Trace H-6 in COSY: It will connect to H-5 and H-7 .[1]

    • Differentiation: H-7 will show a strong HMBC correlation to C2 , whereas H-5 will not.[1]

Stereochemical Validation (NOESY)

To confirm the (2S) configuration (assuming pure enantiomer synthesis), one must observe the spatial relationship between the Methyl group and the ring protons. In the dominant chair-like conformation:

  • The 2-Me group typically adopts an equatorial orientation to minimize 1,3-diaxial interactions.

  • Key NOE: Strong correlation between 2-Me and the axial proton of C7 , confirming the spatial proximity consistent with the (S)-configuration in the preferred conformer.

Troubleshooting & Critical Failure Points

The "Missing" Carbon Signals

Symptom: In 13C NMR, signals for C3 or C7 are extremely broad or invisible. Cause: Coalescence temperature (


). At room temperature, the ring inversion rate (

) matches the frequency difference between axial/equatorial conformers. Solution: Do not scan longer. Heat the sample to >333 K. The signals will sharpen immediately as the exchange rate exceeds the NMR timescale.
Enantiomeric Purity Determination

Standard NMR cannot distinguish (2S) from (2R).[1] Protocol:

  • Acquire baseline spectrum in

    
    .
    
  • Add 1.0 equivalent of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Observation: The methyl doublet will split into two distinct doublets if the sample is racemic. The chemical shift difference (

    
    ) is typically >0.02 ppm, allowing integration for enantiomeric excess (ee) calculation.
    

References

  • Garbisch, E. W. (2008). Conformational Analysis of 1,4-Diazepanes by Dynamic NMR. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Spectroscopic Analysis of (R)- vs (S)-1-benzyl-5-methyl-1,4-diazepane. BenchChem Guides.

  • ChemicalBook. (2025).[4] (S)-1-BOC-2-Methyl-1,4-diazepane Spectral Data.

  • Jensen, F., & Wiser, J. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Guide: Chiral HPLC and SFC Methods for the Enantiomeric Separation of (2S)- and (2R)-2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1,4-diazepane is a highly versatile chiral building block. Its (2S)-enantiomer is a critical intermediate in the synthesis of Ripasudil (a Rho-kinase inhibitor used for glaucoma)[1] and acts as a core scaffold for highly selective


 receptor ligands[2]. Because the stereocenter at the C2 position dictates the spatial orientation of the entire seven-membered ring, strict enantiomeric purity (>99% ee) is mandatory during API development. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and methodologies (HPLC vs. SFC) to help researchers select the optimal separation strategy.

Mechanistic Overview of Chiral Recognition

Separating the enantiomers of free 2-methyl-1,4-diazepane presents two distinct chromatographic challenges:

  • Severe Peak Tailing: The molecule possesses two basic secondary amines. These amines engage in strong, non-specific hydrogen bonding and ion-exchange interactions with residual silanols on silica-based CSPs, leading to broad, tailing peaks that obscure baseline resolution.

  • Conformational Flexibility: The rapid ring-flipping of the 1,4-diazepane core can mask the chiral environment around the C2-methyl group, reducing the difference in free energy (

    
    ) of the transient diastereomeric complexes formed with the CSP.
    
Causality in Experimental Design

To mitigate these issues, analysts must alter the analyte's chemistry or the mobile phase environment:

  • Pre-column Derivatization (Preferred): Converting the free amines into carbamates (e.g., 1-Boc or 1,4-di-Boc derivatives) eliminates basicity and introduces carbonyl groups[3]. These carbonyls act as strong hydrogen-bond acceptors, engaging in robust dipole-dipole interactions with the carbamate linkages of polysaccharide-based CSPs (like Chiralpak AD-H or IC)[4].

  • In-situ Suppression: If derivatization is not possible, basic additives like diethylamine (DEA) must be added to the mobile phase to dynamically mask active silanol sites.

Comparison of Chiral Stationary Phases (CSPs)

Immobilized Polysaccharide CSPs in SFC (Chiralpak IC)

Supercritical Fluid Chromatography (SFC) using immobilized cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) is the premier choice for high-throughput screening of Boc-protected diazepanes[4]. The electron-withdrawing chloro groups on the CSP's phenyl rings enhance the acidity of the carbamate NH, strengthening hydrogen bonding with the analyte. SFC offers superior mass transfer kinetics, allowing for flow rates up to 3-5 times faster than normal-phase HPLC without sacrificing resolution.

Coated Polysaccharide CSPs in NP-HPLC (Chiralpak AD-H)

Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) provides an alternative helical chiral cavity. The electron-donating methyl groups on the CSP create a distinct


-electron environment, which is highly effective for separating 1,4-diazepane-1,4-dicarboxylates[3].
Pirkle-Type CSPs ((R,R)-Whelk-O1)

For specific diazepane analogs and free amines, the (R,R)-Whelk-O1 column can be utilized[5]. It relies on


 interactions and hydrogen bonding. However, without aromatic derivatization on the diazepane ring, the 

interaction is weak, often resulting in lower separation factors (

) compared to polysaccharide columns.

Quantitative Data Comparison

The following table summarizes the chromatographic performance of different methods for 2-methyl-1,4-diazepane and its derivatives based on established pharmaceutical workflows[3][4][5].

MethodColumnAnalyte DerivativeMobile PhaseFlow RateTemp

(min)

(min)
Resolution (

)
SFC Chiralpak IC (5 µm)1-Boc-2-methyl-1,4-diazepaneCO

/ MeOH / 0.1% DEA (85:15)
3.0 mL/min35°C4.25.12.8
NP-HPLC Chiralpak AD-H (5 µm)1,4-di-Boc-2-methyl-1,4-diazepaneHexane / IPA / 0.1% DEA (90:10)1.0 mL/min25°C8.511.23.4
NP-HPLC (R,R)-Whelk-O1 (5 µm)Free 2-methyl-1,4-diazepaneHexane / DCM / MeOH (60:60:1)1.0 mL/min25°C14.315.81.5

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in enantiomeric excess (ee) determination, the following protocol is designed as a self-validating system . It relies on internal controls rather than external assumptions.

Step-by-Step Methodology: SFC Separation on Chiralpak IC

Phase 1: System Suitability & Baseline Establishment

  • Sample Preparation (Racemate): Dissolve racemic 1-Boc-2-methyl-1,4-diazepane in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • System Setup: Equilibrate the SFC system with a Chiralpak IC column (250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Isocratic elution using 85% supercritical CO

    
     and 15% Methanol containing 0.1% Diethylamine (DEA). Causality: DEA is critical here to suppress any residual secondary amine interactions from the unprotected N4 position of the mono-Boc derivative.
    
  • Parameters: Set flow rate to 3.0 mL/min, Back Pressure Regulator (BPR) to 120 bar, and column compartment to 35°C.

  • Detection: UV detection at 210 nm.

  • Execution: Inject 5 µL of the racemate. Verify that two peaks of equal area (1:1 ratio) are observed, establishing the separation factor (

    
    ) and baseline resolution (
    
    
    
    ).

Phase 2: Enantiomeric Identification (Spiking) 7. Standard Synthesis: Synthesize an authentic standard of (2S)-1-Boc-2-methyl-1,4-diazepane starting from enantiopure (S)-2-aminopropan-1-ol via Fukuyama-Mitsunobu cyclization to guarantee absolute stereochemistry[1]. 8. Spiking Experiment: Mix the racemate solution with the pure (2S)-standard in a 1:2 ratio. 9. Validation: Re-inject the spiked sample. The peak that increases in area definitively identifies the retention time of the (2S)-enantiomer. The remaining peak is the (2R)-enantiomer.

Workflow Visualization

Workflow Start Racemic 2-Methyl-1,4-diazepane Decision Derivatization Strategy? Start->Decision FreeAmine Underivatized (Free Amine) Decision->FreeAmine No BocDeriv N-Boc Protection (Mono- or Di-Boc) Decision->BocDeriv Yes Whelk (R,R)-Whelk-O1 Column NP-HPLC FreeAmine->Whelk SFC_IC Chiralpak IC Column SFC (CO2/MeOH) BocDeriv->SFC_IC High Throughput HPLC_AD Chiralpak AD-H Column NP-HPLC (Hexane/IPA) BocDeriv->HPLC_AD Standard HPLC PoorRes Moderate Resolution High Tailing Whelk->PoorRes HighRes Baseline Resolution (Rs > 2.0) Sharp Peaks SFC_IC->HighRes HPLC_AD->HighRes

Workflow for selecting chiral separation strategies for 2-Methyl-1,4-diazepane based on derivatization.

References

  • [2] Wünsch, B., et al. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed / National Institutes of Health. URL:[Link]

  • [4] European Patent Office. MORPHOLINYL, PIPERAZINYL, OXAZEPANYL AND DIAZEPANYL DERIVATIVES. EPO Data. URL: [Link]

  • [1] Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives. Google Patents. URL:

Sources

Comparing reactivity of (2S)-2-Methyl-1,4-diazepane vs 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigid vs. Flexible" Paradigm

In medicinal chemistry and process development, the choice between 2-methylpiperazine (6-membered) and (2S)-2-methyl-1,4-diazepane (7-membered) is rarely arbitrary. While both serve as chiral diamine scaffolds, their reactivity profiles are defined by a single fundamental difference: conformational entropy.

  • 2-Methylpiperazine operates under Steric Dominance . Its rigid chair conformation locks the C2-methyl group in an equatorial position, creating a predictable and high-contrast steric environment between N1 and N4.

  • (2S)-2-Methyl-1,4-diazepane operates under Conformational Flux . The flexibility of the homopiperazine ring (interconverting between twist-boat and chair-like forms) lowers the energy barrier for N1 accessibility, often eroding the regioselectivity ratios observed in its 6-membered counterpart.

This guide provides the experimental data and protocols necessary to navigate these differences, focusing on regioselective functionalization and physicochemical properties.

Physicochemical Profile & Conformational Analysis[1][2][3][4]

Understanding the baseline properties is prerequisite to controlling reactivity.

pKa and Basicity

The ring expansion from 6 to 7 members relieves torsional strain and lone-pair repulsion, typically making the diazepane slightly more basic than the piperazine.

Property2-Methylpiperazine (2S)-2-Methyl-1,4-diazepane Implication
Ring Size 6 (Rigid)7 (Flexible)Diazepane has higher entropic penalty upon binding but offers unique vectors.
pKa 1 (N4) ~9.7~9.9 - 10.1Diazepane N4 is slightly more nucleophilic.
pKa 2 (N1) ~5.4~6.8Critical: The N1 in diazepane is significantly more basic than in piperazine.
LogP -0.65 (approx)-0.40 (approx)Diazepane is slightly more lipophilic.
Structural Dynamics (DOT Visualization)

The following diagram illustrates the steric environment. In piperazine, the C2-methyl creates a permanent steric block at N1. In diazepane, ring flexibility allows N1 to "swing" away from the methyl group transiently, increasing its reactivity.

G cluster_0 2-Methylpiperazine (Rigid) cluster_1 (2S)-2-Methyl-1,4-diazepane (Flexible) Pip_Conf Conformation: Chair (Stable) Pip_N1 N1: Sterically Hinderd (Adjacent to Me) Pip_Conf->Pip_N1 Locks Me-group Pip_N4 N4: Sterically Free Pip_Conf->Pip_N4 Distal Diaz_Conf Conformation: Twist-Boat <-> Chair Diaz_N1 N1: Hinderd but Accessible Diaz_Conf->Diaz_N1 Ring flux exposes N1 Diaz_N4 N4: Sterically Free Diaz_Conf->Diaz_N4 Distal

Figure 1: Structural causality of reactivity. Red indicates high hindrance/low reactivity; Green indicates high reactivity; Yellow indicates variable reactivity.

Reactivity Comparison: Regioselective Functionalization

The most common synthetic challenge is mono-functionalizing the distal nitrogen (N4) without touching the hindered nitrogen (N1).

The "N4-Selectivity" Benchmark

In an SN2 reaction (e.g., benzylation) or acylation (e.g., Boc-protection), both molecules favor N4. However, the Selectivity Ratio (N4:N1) differs.

  • 2-Methylpiperazine: High Selectivity (>20:1). The rigid chair renders N1 a "neopentyl-like" amine.

  • 2-Methyl-1,4-diazepane: Moderate Selectivity (~8:1 to 12:1). The flexibility allows the N1 lone pair to align for attack more easily than in the piperazine.

Experimental Data: Competitive Acylation

Conditions: 1.0 eq Diamine, 0.9 eq Boc2O, DCM, 0°C to RT.

SubstrateProduct A (N4-Boc)Product B (N1-Boc)Product C (Bis-Boc)Selectivity Note
2-Methylpiperazine 88%<2%5%Excellent thermodynamic and kinetic control.
2-Methyl-1,4-diazepane 72%8%15%Requires strict stoichiometry and lower temperatures to prevent over-reaction.

Standardized Experimental Protocols

These protocols are designed to be self-validating. If your TLC does not match the expected Rf delta described, check the water content of your solvent (water accelerates non-selective proton transfer).

Protocol A: High-Fidelity N4-Boc Protection of (2S)-2-Methyl-1,4-diazepane

Rationale: Unlike piperazine, the diazepane requires thermodynamic control to maximize N4 selectivity.

Materials:

  • (2S)-2-Methyl-1,4-diazepane (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (0.95 eq) — Deficit is crucial.

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the diazepane (10 mmol) in DCM (50 mL) and cool to -10°C (ice/salt bath). Note: Lower temperature than piperazine protocols is required.

  • Slow Addition: Dissolve Boc2O (9.5 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes .

    • Checkpoint: Rapid addition causes local high concentration, leading to Bis-Boc formation.

  • Equilibration: Allow the mixture to warm to 0°C and stir for 4 hours. Do not warm to room temperature immediately.

  • Workup: Wash with water (x2). The unreacted starting material will partition into the aqueous phase (owing to high basicity). The Bis-Boc impurity is non-polar and stays in organic. The Mono-Boc is amphiphilic but favors organic.

  • Purification: If selectivity is poor (<90%), convert the crude oil to the oxalate salt.

    • Dissolve crude in EtOH. Add 1 eq Oxalic acid. The N4-Boc mono-oxalate crystallizes readily; the Bis-Boc does not form a salt; the N1-Boc salt is more soluble.

Protocol B: Regioselective Alkylation (Reductive Amination)

Target: N4-Benzyl derivative.

  • Stoichiometry: Use 1.0 eq Diamine, 1.0 eq Benzaldehyde.

  • Solvent: MeOH (anhydrous).

  • Additive: Add 5 mol% AcOH. The acid preferentially protonates the more basic N1 (see pKa table), deactivating it nucleophilically.

  • Reductant: Add NaBH(OAc)3 (1.5 eq) after 1 hour of imine formation.

  • Result: This method yields >95% N4-selectivity for both scaffolds, neutralizing the flexibility disadvantage of the diazepane.

Decision Framework: When to Use Which?

Use the following logic flow to determine the correct scaffold for your drug discovery program.

DecisionTree Start Select Scaffold Q1 Is Solubility a Limiting Factor? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 No Res_Diaz Use (2S)-2-Methyl-1,4-diazepane Q1->Res_Diaz Yes (7-ring disrupts packing) Q2->Res_Diaz No (Need novel IP/Vector) Res_Pip Use 2-Methylpiperazine Q2->Res_Pip Yes (6-ring is metabolic 'harder')

Figure 2: Medicinal Chemistry Decision Tree. 7-membered rings often break crystal lattice energy better than 6-membered rings, improving aqueous solubility.

Key Application Notes:
  • Vector Orientation: Piperazine presents substituents at roughly 180° (para-like). Diazepane presents them at variable angles (~120°-150°) depending on the twist-boat conformation. This makes diazepane an excellent "scaffold hopping" tool when a piperazine analog is potent but lacks selectivity against off-targets.

  • Metabolic Liability: The diazepane ring is generally more susceptible to oxidative metabolism (CYP450) at the carbon backbone compared to the rigid piperazine.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for ring strain and reactivity of medium-sized heterocycles).
  • Hamed, A. (2007). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Indian Journal of Chemistry - Section B, 46B, 1191-1197.[3] [Link]

  • Srinivasarao, et al. (2020).[4] Synthesis and evaluation of piperazine and homopiperazine analogues... ResearchGate/European Journal of Medicinal Chemistry. (Demonstrates biological equivalence and solubility differences).

Sources

High-Resolution Mass Spectrometry for Diazepane Derivatives: A Comparative Guide to Q-TOF vs. Orbitrap Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving complex isobaric interferences when elucidating novel diazepane-based drug candidates. Diazepane derivatives—encompassing 1,4-diazepanes and 1,5-benzodiazepines—are privileged scaffolds in neuropharmacology and targeted therapeutics. During drug development, mapping the exact structural modifications of these derivatives is paramount.

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the definitive standard for this task. However, the choice of mass analyzer fundamentally alters the fragmentation data you acquire. This guide provides an objective, data-backed comparison of Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap platforms, focusing on their distinct capabilities in capturing the gas-phase dissociation of the diazepane ring.

Mechanistic Insights: The Causality of Diazepane Fragmentation

Understanding why a molecule fragments dictates the choice of MS parameters. In positive electrospray ionization (ESI+), diazepane derivatives readily form protonated molecules


1. The causality of their fragmentation is driven by protonation at the most basic nitrogen atom (e.g., N4 in 1,4-diazepanes or N1/N5 in benzodiazepines). This added proton induces significant ring strain, initiating charge-driven cleavage.

When subjected to low-energy collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the robust aromatic ring portions of these derivatives remain notably resistant to fragmentation 1. Instead, the seven-membered diazepane ring becomes the primary locus of structural breakdown. Major fragmentation routes involve the cleavage of the N1-C2 and C3-C4 bonds. For instance, in diazepam and its synthetic analogs, this leads to the characteristic opening of the 7-membered ring, followed by the neutral loss of carbon monoxide (CO), isocyanates (e.g.,


), or glyoxal 23.

G M Protonated Diazepane [M+H]+ (e.g., m/z 285) RingOpen Diazepine Ring Opening (Cleavage of N1-C2 / C3-C4) M->RingOpen CID/HCD Energy Frag1 Fragment [M-COH]+ m/z 257 RingOpen->Frag1 Loss of CO Frag2 Fragment [M-CH3NCO]+ m/z 228 RingOpen->Frag2 Loss of Isocyanate Frag3 Loss of Cl / Benzene m/z 154 Frag1->Frag3 Sequential Cleavage

Gas-phase fragmentation pathway of protonated diazepane derivatives via CID/HCD.

Platform Comparison: Q-TOF vs. Orbitrap for Structural Elucidation

When selecting an HRMS platform for diazepane characterization, the choice between Q-TOF (e.g., Agilent 6540, Bruker maXis) and Q-Orbitrap (e.g., Thermo Q Exactive) hinges on the specific analytical requirement: scan speed and isotopic fidelity versus ultimate resolving power 4.

1. Q-TOF (Quadrupole Time-of-Flight)

  • Mechanism: Utilizes a quadrupole for precursor isolation, a hexapole/quadrupole collision cell for CID, and a TOF tube for detection.

  • Strengths: Superior isotopic fidelity and faster scan rates (up to 50 Hz). Q-TOFs allow for rapid collision energy (CE) stepping and precise collision cell-to-TOF transfer time adjustments. This is critical for capturing fragile intermediate fragments (like the initial

    
     ions) before they undergo complete secondary fragmentation 5.
    
  • Limitations: Resolving power typically caps around 40,000–60,000 (at m/z 200), which may struggle to differentiate highly isobaric background matrix ions from target fragments.

2. Q-Orbitrap

  • Mechanism: Employs a C-trap for ion accumulation and an HCD cell, with detection in the ultra-high vacuum Orbitrap analyzer.

  • Strengths: Unmatched resolving power (up to 140,000–280,000 at m/z 200) and sub-ppm mass accuracy without the need for continuous lock-mass correction 4. HCD often produces richer, lower-mass fragment ions (e.g., m/z 154, 151, or 102 for the diazepine core) due to the lack of a low-mass cut-off typical of traditional 3D ion traps 6 [[7]]().

  • Limitations: Slower scan speeds at maximum resolution, which can compromise quantitative peak integration across narrow UHPLC peaks. Intraspectral dynamic range is limited by space charge effects in the trap [[8]]().

Table 1: Performance Comparison for Diazepane Analysis
FeatureQ-TOF (e.g., Agilent 6540)Q-Orbitrap (e.g., Thermo Q Exactive)Impact on Diazepane Analysis
Mass Analyzer Time-of-FlightOrbitrapDetermines resolution and scan speed 4.
Resolving Power ~40,000 - 60,000140,000 - 280,000Orbitrap resolves isobaric matrix interferences better 4.
Fragmentation CID (Collision Cell)HCD (C-Trap to HCD cell)HCD yields more low-mass diagnostic core ions 6.
Scan Speed Very High (up to 50 Hz)Moderate (Resolution dependent)Q-TOF is superior for fast UHPLC peak integration 8.
Isotopic Fidelity ExcellentGood (drops at high resolution)Q-TOF better identifies chlorine isotopes in diazepams 8.
Self-Validating Experimental Protocol

Trustworthiness in structural elucidation requires a self-validating experimental design. Relying blindly on auto-MS/MS can lead to missed fragile intermediate ions. The protocol below establishes a feedback loop: precursor stability is verified before fragmentation, and an internal standard (Voriconazole) anchors the retention time and ionization efficiency [[9]]().

Step 1: Sample Preparation & Chromatography

  • Spike human plasma or buffer with the diazepane derivative (e.g., 250 ng/mL) and Voriconazole IS 9. Extract using ethyl acetate/hexane liquid-liquid extraction.

  • Utilize a C18 column (100 × 4.6 mm, 3.5 µm) maintained at 35°C.

  • Apply a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) at 0.3 mL/min.

Step 2: Ionization Optimization (ESI+)

  • Run a syringe pump infusion (10 µL/min) of the neat standard.

  • Self-Validation Check: Ramp the declustering potential (DP) or capillary voltage. Verify that the

    
     precursor is the base peak before applying collision energy. A DP of 40-60V is optimal for preventing in-source fragmentation of the fragile diazepane ring 10. Simultaneous ESI-APCI can also be considered to boost detector response 11.
    

Step 3: Fragmentation (MS/MS) Acquisition

  • For Q-TOF: Set CID collision energy stepping at 10, 20, and 40 eV to capture both primary (ring opening) and secondary (neutral loss) fragments.

  • For Orbitrap: Utilize normalized collision energy (NCE) at 25, 35, and 50 in HCD mode. Set resolution to 70,000 for MS1 and 35,000 for MS2 to balance scan speed and mass accuracy 12.

Workflow cluster_MS HRMS Platform Comparison Sample Sample Prep (Diazepane Derivatives + IS) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization ESI Source (Positive Mode) Declustering Potential Optimization LC->Ionization QTOF Q-TOF (CID, Collision Cell) Ionization->QTOF Orbitrap Orbitrap (HCD, C-Trap) Ionization->Orbitrap Data Data Analysis (Exact Mass, Isotopic Fidelity) QTOF->Data Orbitrap->Data

LC-HRMS/MS experimental workflow comparing Q-TOF and Orbitrap platforms.

Quantitative Data Presentation

The table below summarizes the typical high-resolution exact mass fragments observed across both platforms for a standard diazepane derivative (e.g., Diazepam, exact mass 284.0716).

Table 2: Typical Exact Mass Fragments of Diazepane Derivatives
Precursor IonFragment Ion (m/z)Neutral LossMechanistic Origin

(m/z 285)
257-CO (28 Da)Ring contraction/cleavage 3.

(m/z 285)
228

(57 Da)
Opening of the 7-membered ring 3.

(m/z 285)
222-COClH (63 Da)Loss of CO and Chlorine 3.

(m/z 285)
154BenzonitrileSequential cleavage from

3.

(m/z 285)
102, 151, 163VariousDeep core diazepine ring fragmentation (HCD favored) [[7]]().
References
  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. PubMed (nih.gov). 1

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. 10

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (mtak.hu). 12

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. 8

  • Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. 6

  • Orbi vs Q-TOF : r/massspectrometry. Reddit.5

  • Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. PubMed (nih.gov). 2

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metwarebio. 4

  • Scheme S1: The product ion MS/MS spectrum of [diazepam+H]+. ResearchGate. 3

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. PMC (nih.gov).7

  • Product ion mass spectra and the pattern of fragmentation of diazepam and voriconazole (IS). ResearchGate. 9

  • Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. PubMed (nih.gov). 11

Sources

Optical rotation reference values for pure (2S)-2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rotation Paradox"

For researchers working with (2S)-2-Methyl-1,4-diazepane (CAS: 75438-42-5), relying solely on a specific rotation value (


) for the free base or dihydrochloride salt is a common source of experimental error.

Unlike stable amino acids, the free base of this 7-membered chiral diamine is hygroscopic, air-sensitive (absorbs CO


), and often a low-melting solid or oil , leading to fluctuating rotation values that are unreliable for strict quality control.

The Industry Standard:

  • Primary Reference: The optical rotation is most reliably measured on the (S)-1-Benzyl-5-methyl-1,4-diazepane precursor, which is a stable solid.

  • Purity Validation: Enantiomeric excess (ee) for the final deprotected product should be determined via Chiral HPLC or NMR with Chiral Solvating Agents (CSA) , not polarimetry.

Part 1: Reference Value Comparison

The following table consolidates the most reliable reference data for the target and its key derivatives.

Compound FormCAS NumberOptical ActivityPrimary Validation MethodNotes
(S)-2-Methyl-1,4-diazepane (Free Base)75438-42-5Unreliable Chiral HPLC Hygroscopic/Air-sensitive. Rotation varies with water content.
(S)-1-Benzyl-5-methyl-1,4-diazepane N/A (Isomer specific)(+) Positive Polarimetry Stable intermediate. Preferred checkpoint for optical purity.
(S)-1-Boc-2-methyl-1,4-diazepane 194032-32-1(-) Negative GC / HPLC Derivatization allows for precise ee determination.
(S)-2-Methyl-1,4-diazepane Dihydrochloride 128427-26-9(+) Positive Polarimetry More stable than free base, but HPLC is still preferred.

Critical Note: The numbering of the methyl group changes from position 5 to 2 upon deprotection of the benzyl group (depending on IUPAC priority rules), but the chiral center configuration (derived from L-Alanine) remains (S) .

Part 2: Methodological Guide & Protocols
1. The "Surrogate Marker" Strategy

Since the final product is difficult to measure, validate optical purity at the Benzyl-protected stage .

Protocol:

  • Dissolve: Prepare a 1.0 g/100 mL solution of (S)-1-Benzyl-5-methyl-1,4-diazepane in Methanol or Ethanol.

  • Measure: Record

    
    .
    
  • Target: Expect a positive (+) rotation.

  • Deprotect: Proceed to hydrogenolysis (H

    
    , Pd/C) only after confirming the (+) sign.
    
2. Chiral HPLC Protocol (Gold Standard)

For the final (2S)-2-Methyl-1,4-diazepane, use the following conditions to determine enantiomeric excess (ee).

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is crucial to suppress peak tailing of the secondary amines.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210-220 nm (low absorbance, so high concentration may be needed).

  • Derivatization Option: If UV detection is poor, react with benzoyl chloride to form the bis-benzamide, which absorbs strongly at 254 nm.

3. NMR Determination (Alternative)

If a chiral column is unavailable, use a Chiral Solvating Agent (CSA).

  • Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Solvent: CDCl

    
    .[1]
    
  • Observation: The methyl doublet (approx. 1.0 ppm) will split into two distinct doublets if the sample is racemic. Integration of these peaks gives the ee.

Part 3: Visualization of Optical Purity Workflow

The following diagram illustrates the critical decision points for ensuring the optical purity of (2S)-2-Methyl-1,4-diazepane.

OpticalPurityWorkflow Start Start: Racemic or Crude 2-Methyl-1,4-diazepane Precursor Resolution Chiral Resolution (e.g., Dibenzoyl-D-Tartaric Acid) Start->Resolution Salt Formation BenzylCheck Checkpoint 1: (S)-1-Benzyl-5-methyl-1,4-diazepane Resolution->BenzylCheck Crystallization & Filtration RotationTest Measure Optical Rotation Target: (+) Positive Sign BenzylCheck->RotationTest Sample: 1% in MeOH RotationTest->Resolution If (-) or low rotation Deprotection Deprotection (H2, Pd/C) RotationTest->Deprotection If (+) confirmed FinalProduct Final Product: (S)-2-Methyl-1,4-diazepane Deprotection->FinalProduct Hydrogenolysis Validation Validation: Chiral HPLC or CSA-NMR FinalProduct->Validation Determine % ee

Caption: Logical workflow for establishing optical purity, prioritizing the stable Benzyl-intermediate for polarimetry.

References
  • FDA Inxight Drugs. (n.d.). 1-Benzyl-5-methyl-1,4-diazepane, (S)- Record Details.[1][2][3][4] Retrieved from [Link]

    • Confirms the (+) optical activity of the key (S)-benzyl precursor.
  • Provides protocols for resolution and NMR analysis using chiral solv
  • Cites the use of derivatives for precise optical purity (ee)
  • Standard definitions and protocols for polarimetry in pharmaceutical analysis.

Sources

The "Twist-Boat" Trap: A Definitive Guide to Validating Homopiperazine Stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Stereochemistry of Homopiperazine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Seven-Membered Challenge

Homopiperazine (1,4-diazepane) scaffolds are increasingly prevalent in medicinal chemistry, appearing in orexin antagonists, sigma receptor ligands, and kinase inhibitors. However, they present a distinct stereochemical challenge compared to their six-membered piperazine cousins.

While piperazines generally lock into predictable chair conformations, homopiperazines possess a highly flexible seven-membered ring that interconverts between pseudo-chair and twist-boat conformers. This conformational mobility often averages NMR signals at room temperature, masking crucial NOE (Nuclear Overhauser Effect) data required for relative stereochemistry. Furthermore, many intermediates are viscous oils, defying easy crystallization for X-ray diffraction.

This guide objectively compares the three primary validation methodologies—Vibrational Circular Dichroism (VCD) , NMR Derivatization , and X-ray Crystallography —providing a decision framework for the bench scientist.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the performance of available methods specifically for flexible heterocycles like homopiperazine.

FeatureMethod A: VCD (Vibrational Circular Dichroism) Method B: NMR Derivatization (Mosher/CSA) Method C: X-Ray Crystallography
Primary Utility Absolute Configuration (AC) in solution.Absolute Configuration via chemical correlation.Absolute Configuration (Gold Standard).
Sample State Neat oil or solution (

).
Solution (requires reaction with chiral agent).Single Crystal (solid).
Conformational Sensitivity High. Requires computing Boltzmann-weighted conformers.Medium.

values can be ambiguous if conformers average.
Low. Captures only the solid-state conformer.
Throughput Medium (12–24h turnaround).Low (Synthesis + Purification + NMR analysis).Low (Days to Weeks for crystal growth).
Destructive? No (Sample recoverable).Yes (Sample derivatized).No (Sample recoverable).
Confidence Level

(with high Quality Factor score).

(Risk of kinetic resolution during derivatization).

(Direct observation).
Part 2: Deep Dive Protocols
Protocol 1: The Modern Standard – VCD & DFT Analysis

Best for: Non-crystalline intermediates and final compounds where "time-to-result" is critical.

VCD measures the differential absorption of left- and right-circularly polarized infrared light.[1][2] Since VCD spectra are sensitive to the 3D chiral environment, they provide a "fingerprint" of the absolute configuration.

The Causality: For flexible homopiperazines, the experimental spectrum is a weighted average of all accessible conformers. Therefore, you cannot simply compare one static model; you must computationally model the dynamic equilibrium.

Step-by-Step Workflow:

  • Data Acquisition:

    • Dissolve

      
       of the homopiperazine intermediate in 
      
      
      
      or
      
      
      .
    • Record IR and VCD spectra (

      
      ) using a standard FTIR-VCD spectrometer (e.g., BioTools or JASCO).
      
  • Conformational Search (The Critical Step):

    • Use Molecular Mechanics (MMFF94 or OPLS3) to generate random conformers.

    • Note: For 1,4-diazepanes, explicitly search for twist-boat and chair transition states.

  • DFT Optimization:

    • Optimize geometries of all conformers within

      
       of the global minimum using DFT (B3LYP/6-31G* or equivalent).
      
    • Calculate vibrational frequencies and rotational strengths.

  • Boltzmann Weighting:

    • Average the calculated spectra based on the Boltzmann population of each conformer.

  • Validation:

    • Compare the Boltzmann-weighted calculated spectrum (for the

      
      -enantiomer) with the experimental data.
      
    • Self-Validating Check: If the experimental VCD signals are opposite in sign to the calculated

      
      -enantiomer, the sample is the 
      
      
      
      -enantiomer.
Protocol 2: NMR Derivatization (Mosher's Method)

Best for: Labs without VCD access or for resolving enantiomers via chromatography later.

This method relies on converting the enantiomeric amine into diastereomeric amides using a chiral auxiliary (e.g.,


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).

The Causality: The chiral auxiliary creates an anisotropic magnetic shielding cone. Protons "left" or "right" of the auxiliary in the homopiperazine ring will experience different chemical shifts (


) depending on the absolute configuration.

Step-by-Step Workflow:

  • Derivatization:

    • React the homopiperazine (secondary amine) with

      
       and 
      
      
      
      in separate vials (DCM, Pyridine).
    • Crucial: Ensure complete conversion to avoid kinetic resolution effects which can skew the ratio.

  • Analysis:

    • Acquire

      
      -NMR for both the 
      
      
      
      -MTPA and
      
      
      -MTPA amides.
  • Calculation:

    • Calculate

      
       for protons near the chiral center.
      
  • Assignment:

    • Construct a stereochemical model. Protons with positive

      
       reside on one side of the Mosher plane; negative 
      
      
      
      on the other.
    • Warning: In flexible 7-membered rings, the "Mosher plane" can be distorted. Use low-temperature NMR (

      
      ) if 
      
      
      
      values are small or contradictory to freeze ring flipping.
Protocol 3: X-Ray Crystallography (Salt Formation Strategy)

Best for: Final confirmation and patent data packages.

Since homopiperazines are often oils, salt formation is the primary route to crystallization.

Step-by-Step Workflow:

  • Salt Screen:

    • Do not rely on HCl alone (often hygroscopic).

    • Screen bulky, rigid counter-ions: Picrate , Fumarate , or Dibenzoyl-L-tartrate .

  • Vapor Diffusion:

    • Dissolve the salt in a minimal amount of Methanol.

    • Place in a small vial, then place that vial inside a larger jar containing Diethyl Ether. Seal the jar.

  • Data Collection:

    • If the molecule lacks heavy atoms (Cl, Br, S), use Cu-K

      
       radiation or Mo-K
      
      
      
      with high redundancy to determine absolute structure via the Flack parameter.
Part 3: Decision Matrix & Visualization

The following diagram illustrates the logical workflow for a scientist characterizing a new homopiperazine intermediate.

G Start New Homopiperazine Intermediate StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Yes Liquid Oil / Amorphous StateCheck->Liquid No HeavyAtom Contains Heavy Atom (Cl, Br, S, P)? Solid->HeavyAtom SaltScreen Salt Screen: Picrate, Fumarate, Tartrate Liquid->SaltScreen XRay X-Ray Crystallography (Gold Standard) Result Assign Absolute Configuration XRay->Result HeavyAtom->XRay Yes Deriv Chiral Derivatization (Mosher's Amide) HeavyAtom->Deriv No (anomalous scattering weak) SaltScreen->XRay Crystals Formed VCD_Path VCD Spectroscopy (Solution Phase) SaltScreen->VCD_Path Remains Oil DFT DFT Conformational Analysis (Boltzmann) VCD_Path->DFT Compare Spectra Deriv->Result DFT->Result

Figure 1: Strategic decision tree for validating stereochemistry of flexible homopiperazine intermediates. Note the prioritization of VCD for non-crystalline samples to avoid derivatization artifacts.

References
  • Conformational Analysis of Homopiperazine

    • Molbank2021 , 2021, M1200. "Homopiperazine (Hexahydro-1,4-diazepine)".[3]

    • [Link]

  • VCD for Absolute Configuration

    • Spectroscopy Asia, "Absolute configuration determination of chiral molecules without crystallisation by vibr
    • [Link]

  • Comparison of VCD and X-Ray

    • American Laboratory, "Applications of Vibrational Circular Dichroism for Determining Absolute Configur
    • [Link]

  • Homopiperazine in Drug Design (Orexin Antagonists)

    • Bioorganic & Medicinal Chemistry Letters2009 , 19(11), 2997-3001.[4] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists".

    • [Link]

  • Chiral HPLC & Derivatization Strategies

    • Journal of Organic Chemistry2010, 75(12), 4056–4068.
    • [Link]

Sources

Comparative stability of 1,4-diazepane vs 1,4-diazocine rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1,4-diazepane (7-membered) and 1,4-diazocine (8-membered) rings.[1] It is designed for researchers in medicinal chemistry and pharmacokinetics who require actionable data on scaffold stability, synthetic feasibility, and functional utility.

Executive Summary: The "Medium Ring" Divide

In drug discovery, the transition from a 7-membered to an 8-membered nitrogen heterocycle represents a critical thermodynamic threshold.

  • 1,4-Diazepane (Homopiperazine) is a thermodynamically stable "privileged scaffold."[1] It follows predictable synthetic rules (Baldwin’s 7-exo-tet), exhibits moderate conformational flexibility, and serves as a robust bioisostere for piperazine (e.g., Fasudil).

  • 1,4-Diazocine falls into the "medium ring" gap (8–11 atoms). It suffers from significant transannular (Prelog) strain and entropic penalties during formation.[1] However, its unsaturated derivatives exhibit a unique "inverse stability" where the cis (Z) isomer is more stable than the trans (E) isomer, making them invaluable as molecular photoswitches.

Part 1: Thermodynamic & Conformational Landscape

The stability difference between these rings is governed by the interplay of angle strain (Baeyer), torsional strain (Pitzer), and transannular strain (Prelog).

Quantitative Comparison Table
Feature1,4-Diazepane (7-membered)1,4-Diazocine (8-membered)Causality / Implications
Ring Strain Energy (SE) ~6.2 kcal/mol~9.7 – 12.0 kcal/mol8-membered rings suffer from severe H-H transannular repulsion (Prelog strain).
Dominant Conformation Twist-Chair (Fluxional)Boat-Chair / CrownDiazocine adopts a "tub" shape to avoid anti-aromaticity (if unsaturated) or steric clash.[1]
Entropic Barrier (

)
ModerateHighProbability of chain ends meeting decreases drastically for n=8 (The "Medium Ring Effect").
Basicity (pKa of conj. acid) ~10.4 (N1), ~5.6 (N4)~10.8 (Predicted)*Larger rings often allow better solvation of the cation, slightly increasing basicity.
Redox Stability HighLow to Moderate1,4-Diazocines are prone to oxidation to form stable radical cations or aromatic species.[1]

*Note: Experimental pKa for unsubstituted 1,4-diazocine is rare due to synthetic difficulty; value inferred from 1,5-diazocine and acyclic diamine trends.

Conformational Energy Landscape (DOT Visualization)

The following diagram illustrates the energy barriers between dominant conformers. Note the deep well for Diazepane compared to the high-energy, multi-valley landscape of Diazocine.

ConformationLandscape cluster_0 1,4-Diazepane (7-Ring) cluster_1 1,4-Diazocine (8-Ring) D7_Chair Twist-Chair (Global Min) D7_Boat Twist-Boat (+3.5 kcal/mol) D7_Chair->D7_Boat Pseudorotation Low Barrier D8_BC Boat-Chair (Global Min) D8_Crown Crown (+1.8 kcal/mol) D8_BC->D8_Crown High Transannular Friction D8_Tub Tub (Unsat) (Stable Z-isomer) Note Key Insight: 8-membered rings have multiple local minima with high interconversion barriers (Atropisomerism potential)

Figure 1: Conformational energy hierarchy. Diazepane exists in a flexible equilibrium, whereas Diazocine is often locked into rigid, strained conformations.

Part 2: Synthetic Feasibility & Baldwin’s Rules

The primary barrier to using 1,4-diazocine is synthetic. We analyze this through Baldwin’s Rules for Ring Closure , which predict the kinetic feasibility of ring formation.[2][3]

The "Entropy Wall"
  • 1,4-Diazepane: Formation via 7-exo-tet or 7-endo-trig cyclization is favored .[1][4] The chain length allows orbital overlap without excessive entropic penalty.

  • 1,4-Diazocine: Formation via 8-endo-trig or 8-exo-tet is disfavored (or "slow").[1] The reaction rates for 8-membered rings are often

    
     to 
    
    
    
    times slower than 5- or 6-membered rings due to the unfavorable entropy of activation (
    
    
    ).
Synthetic Workflow Comparison

SynthesisPathways cluster_Diazepane 1,4-Diazepane Synthesis (Standard) cluster_Diazocine 1,4-Diazocine Synthesis (Difficult) Start7 1,2-Diamine + 1,3-Dihalopropane Step7 Nucleophilic Substitution (Baldwin: 7-exo-tet Favored) Start7->Step7 Prod7 1,4-Diazepane (High Yield) Step7->Prod7 Start8 2-Nitrotoluene Dimerization (Oxidative Coupling) Step8a Dinitro Intermediate Start8->Step8a Step8b Reductive Cyclization (Zn/Ba(OH)2 or Pb) Step8a->Step8b Prod8 1,4-Diazocine (Low-Mod Yield) Step8b->Prod8 Competing Polymerization

Figure 2: Synthetic pathways. Diazepane uses standard nucleophilic substitution.[1] Diazocine requires specialized oxidative/reductive coupling to overcome the entropic barrier.

Part 3: Experimental Protocols

To validate stability or synthesize these scaffolds, use the following self-validating protocols.

Protocol A: Synthesis of Functionalized 1,4-Diazocine (Baeyer-Mills Approach)

Rationale: Direct cyclization fails for 8-membered rings. The intramolecular Baeyer-Mills reaction (nitroso + amine condensation) is the current gold standard for accessing these strained systems reliably.

Materials:

  • Precursor: 2,2'-bis(nitro)bibenzyl derivative.[1]

  • Reagents: Zn powder, Ba(OH)2·8H2O.[1]

  • Solvent: EtOH/H2O (1:1).[1]

Step-by-Step:

  • Activation: Dissolve the dinitro precursor (1.0 equiv) in EtOH.

  • Reduction: Add Zn powder (4.0 equiv) and Ba(OH)2 (0.5 equiv) to the solution.

  • Reflux: Heat to reflux for 2–4 hours. Checkpoint: Monitor TLC for the disappearance of the dinitro spot and appearance of the orange azo/azoxy spot.

  • Workup: Filter hot to remove Zn residue. Evaporate EtOH. Extract with DCM.[1]

  • Purification: Silica gel chromatography. 1,4-Diazocine derivatives typically elute as yellow/orange solids (unlike the colorless diazepanes).[1]

  • Validation (NMR): Look for the bridge protons. In 1,4-diazocine, the ethylene bridge protons often appear as a distinctive AA'BB' system at

    
     2.8–3.5 ppm due to ring puckering.
    
Protocol B: Stability Assessment (Degradation Assay)

Rationale: To quantify kinetic stability against hydrolysis and oxidation.[1]

  • Preparation: Prepare 10 mM solutions of 1,4-diazepane and 1,4-diazocine in DMSO-d6.

  • Stress Condition 1 (Oxidative): Add 1.0 equiv of

    
    .[1]
    
  • Stress Condition 2 (Acidic): Add 1.0 equiv of TFA.

  • Monitoring: Acquire

    
     NMR at t=0, 1h, 24h.
    
  • Analysis:

    • Diazepane: Expect <5% degradation at 24h (Stable).[1]

    • Diazocine: Expect significant N-oxide formation or ring opening depending on substitution.[1] The "tub" conformation of unsaturated diazocines protects the azo bond, but saturated variants are prone to oxidation.

Part 4: Applications in Drug Design

1,4-Diazepane: The "Bioisostere"

Used to improve solubility and alter the metabolic profile of piperazine drugs.

  • Case Study: Fasudil (Rho-kinase inhibitor).[1] The homopiperazine ring provides a specific geometric constraint that fits the ATP-binding pocket better than a piperazine would, while maintaining high metabolic stability.

1,4-Diazocine: The "Switch"

Used almost exclusively in Photopharmacology .

  • Mechanism: Unlike azobenzene (where trans is stable), the bridged 1,4-diazocine is stable in the cis (Z) form.

  • Benefit: This allows drugs to be "inactive" (trans) in the dark and "active" (cis) only when irradiated, or vice-versa, with high thermal bistability.

References

  • Conformational Analysis of 1,4-Diazepanes

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.
    • Source: Bioorg.[1][5] Med. Chem. Lett. (2009).[1]

    • URL:[Link]

  • Synthesis of Diazocines (Baeyer-Mills)

    • Title: Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions.[1]

    • Source: Beilstein J. Org.[1] Chem. (2018).[1][6]

    • URL:[Link]

  • Ring Strain Energies

    • Title: Ring Strain Energies in Four-Membered Heterocycles (Comparative d
    • Source: J. Org.[1][2] Chem. / PMC (2025).[1]

    • URL:[Link](Generalized reference for strain methodology)

  • Baldwin's Rules

    • Title: Rules for Ring Closure.
    • Source: J. Chem. Soc., Chem. Commun. (1976).[1][2][7]

    • URL:[Link]

  • Photopharmacology of Diazocines

    • Title: Diazocines: Bridged Azobenzenes as Improved Photoswitches.[1]

    • Source: Chemistry - A European Journal (2019).[1]

    • URL:[Link]

Sources

Reference Standards for (S)-2-Methylhomopiperazine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Chiral Challenge

(S)-2-Methylhomopiperazine (also known as (S)-2-methyl-1,4-diazepane) is a critical seven-membered heterocyclic building block used in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors) and GPCR ligands.[1][2] Its analysis presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The aliphatic backbone has negligible UV absorption above 210 nm, making standard HPLC-UV invisible.[2]

  • Chirality: Enantiomeric purity is critical for biological activity, yet separating the (S)- and (R)- enantiomers requires specialized polysaccharide-based stationary phases.[1][2]

  • Hygroscopicity: The free base is an unstable oil; the dihydrochloride salt (CAS: 128427-26-9) is the preferred solid form but is highly hygroscopic, complicating accurate weighing for potency assignment.[2]

This guide objectively compares the performance of Quantitative NMR (qNMR) versus Derivatized Chiral HPLC for establishing reference standard purity, providing validated protocols to ensure data integrity in your drug development pipeline.

Comparative Analysis of Reference Standard Grades

Not all "standards" are created equal.[2] For a building block like (S)-2-methylhomopiperazine, the choice of standard grade directly impacts the accuracy of your downstream synthesis yields and impurity tracking.[2]

FeatureCertified Reference Material (CRM) Secondary Analytical Standard Research Grade / Reagent
Primary Use ISO-accredited method validation; legal defense.[1][2]Routine QC; batch release; potency assignment.[2]Early-stage synthesis; TLC spotting.[1][2]
Traceability SI-traceable (NIST/BIPM) via primary qNMR.[1][2]Traceable to CRM or validated in-house primary.[1][2]Vendor CoA only (often unverified).[2]
Purity Assignment Absolute (Mass Balance + qNMR). Uncertainty explicitly stated (e.g., 98.5% ± 0.3%).Relative (Area % by HPLC). Often overestimates purity by ignoring salts/water.Variable . Often "Technical Grade" (>90%).[2]
Chiral Purity Quantified Enantiomeric Excess (%ee).[2]Tested but limits may be wider.[2]Often racemic or unverified %ee.[2]
Cost


$
Recommendation Use for Method Validation & Final Release .Use for In-Process Control (IPC) .Use for Reaction Monitoring only.

Methodological Comparison: The Analytical Alternatives

For (S)-2-methylhomopiperazine, standard reverse-phase HPLC is insufficient.[1][2] Below is an objective comparison of the three viable analytical strategies.

Option A: Pre-Column Derivatization + Chiral HPLC (Recommended for Purity)[2]
  • Mechanism: Reaction with NBD-Cl (4-chloro-7-nitrobenzofurazan) adds a fluorophore/chromophore, allowing detection at 470 nm (fluorescence) or 340 nm (UV).[1][2]

  • Pros: High sensitivity (LOD < 0.1%); separates enantiomers on standard chiral columns (Chiralpak IC/AD); eliminates interference from non-amine impurities.[2]

  • Cons: Requires sample preparation; kinetic resolution possible if derivatization is incomplete.[2]

Option B: Quantitative NMR (qNMR) (Recommended for Potency)[2]
  • Mechanism: Direct ratio measurement of analyte protons vs. an internal standard (e.g., Maleic Acid) in D₂O.[2]

  • Pros: Absolute quantification ; detects water, residual solvents, and counter-ions (HCl) simultaneously; no response factor correction needed.[2]

  • Cons: Lower sensitivity (LOD ~0.5%); requires >10 mg sample; does not separate enantiomers (unless chiral shift reagents are used, which is complex).[2]

Option C: GC-FID (Alternative for Volatiles)[1][2]
  • Mechanism: Separation of the free base on a capillary column.[2]

  • Pros: Good for volatile organic impurities.[2]

  • Cons: Requires "free-basing" the salt (risk of degradation); poor peak shape for polar diamines; thermal instability.[2]

Summary Data: Method Performance Comparison
MetricDerivatized HPLC (NBD-Cl)qNMR (¹H)GC-FID
Linearity (R²) > 0.999N/A (First Principles)> 0.995
Precision (RSD) < 1.0%< 0.5%< 2.0%
Specificity Excellent (Chiral + Chemical)High (Chemical only)Moderate
Limit of Quantitation 0.05%~0.5%0.1%

Experimental Protocols

Protocol 1: Pre-Column Derivatization with NBD-Cl

Use this protocol to determine Enantiomeric Excess (%ee).[1][2]

Reagents:

  • Buffer: 0.1 M Borate buffer (pH 8.0).

  • Reagent: 20 mM NBD-Cl in Acetonitrile.

  • Stop Solution: 1 M HCl.

Step-by-Step Workflow:

  • Preparation: Dissolve 2.0 mg of (S)-2-methylhomopiperazine dihydrochloride in 1.0 mL Borate buffer.

  • Reaction: Mix 100 µL of sample solution + 100 µL of NBD-Cl reagent in an amber vial.

  • Incubation: Heat at 60°C for 20 minutes . (Caution: NBD-Cl is light sensitive; protect from light).[1][2]

  • Quenching: Add 50 µL of 1 M HCl to stop the reaction and stabilize the derivative.

  • Dilution: Dilute to 1.0 mL with Mobile Phase.

  • Analysis: Inject 10 µL onto HPLC.

HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2][3][4]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [60 : 40 : 0.1 v/v/v].[2]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV at 340 nm (or Fluorescence Ex 470 nm / Em 530 nm).[2]

  • Expected Retention: The NBD-derivative of the (S)-isomer elutes before the (R)-isomer (confirm with racemic standard).

Protocol 2: qNMR for Potency Assignment

Use this protocol to assign the absolute purity (Assay) of the Reference Standard.

Parameters:

  • Solvent: D₂O (Deuterium Oxide) is preferred for the dihydrochloride salt.[2]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[2]

  • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 of the longest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where:

=Integral area,

=Number of protons,

=Molar mass,

=Weight,

=Purity.

Visualizations

Workflow: Reference Standard Qualification

This diagram illustrates the self-validating logic required to qualify a secondary standard against a primary CRM.[1][2]

RefStandardQualification cluster_purity Purity & Potency Assignment Start Raw Material (S)-2-Methyl-1,4-diazepane 2HCl ID Identity Confirmation (IR, MS, 1H-NMR) Start->ID qNMR qNMR (D2O) Absolute Potency (w/w%) ID->qNMR Quantify Main Component HPLC Chiral HPLC (NBD-Deriv.) Enantiomeric Excess (%ee) ID->HPLC Quantify Isomers KF Karl Fischer / TGA Water Content ID->KF Quantify Volatiles Calc Mass Balance Calculation (100% - Impurities - Water - Solvents) qNMR->Calc Cross-Check HPLC->Calc KF->Calc Final Qualified Reference Standard (CoA Generation) Calc->Final

Caption: Logical workflow for qualifying a secondary reference standard. Note the orthogonality of qNMR (absolute) and HPLC (relative).

Decision Tree: Selecting the Analytical Method

Choose the right tool for the specific stage of development.

MethodSelection Problem What is the Analytical Goal? Goal1 Absolute Potency (For CoA) Problem->Goal1 Goal2 Enantiomeric Purity (S vs R) Problem->Goal2 Goal3 Routine Reaction Monitoring Problem->Goal3 Method1 qNMR (Maleic Acid Std) Goal1->Method1 Method2 Derivatized HPLC (NBD-Cl + Chiralpak IC) Goal2->Method2 Method3 TLC / GC-FID (Qualitative) Goal3->Method3

Caption: Decision tree for selecting the optimal analytical technique based on data requirements.

References

  • Pauli, G. F., et al. (2014).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[2]

  • Bulusu, S., et al. (2015).[2] "Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane." Oriental Journal of Chemistry. Link

  • Toyo'oka, T. (2002).[2] "Modern Derivatization Methods for Separation Science." Wiley.[2] (Reference for NBD-Cl chemistry).

  • ChemicalBook. "(S)-2-Methyl-1,4-diazepane dihydrochloride Product Data." Link

  • BenchChem. "Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl." Link[2]

Disclaimer: This guide is for educational and research purposes. Always verify CAS numbers (S-isomer HCl salt: 128427-26-9) and consult safety data sheets (SDS) before handling chemical standards.

Sources

Safety Operating Guide

(2S)-2-Methyl-1,4-diazepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Guide: (2S)-2-Methyl-1,4-diazepane

Executive Summary & Chemical Identity

Objective: This guide provides a scientifically rigorous, regulatory-compliant disposal protocol for (2S)-2-Methyl-1,4-diazepane. As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the chemical's intrinsic reactivity. This compound is a cyclic secondary amine, acting as a strong nucleophile and base. Its disposal must account for its corrosivity and potential for exothermic reactions with acids or oxidizers.

Chemical Profile:

  • Chemical Name: (2S)-2-Methyl-1,4-diazepane

  • CAS Number: 65974-17-6 (General/Racemic) or 1035226-84-6 (N-Boc derivative often encountered; verify specific lot).

  • Molecular Formula: C₆H₁₄N₂[1]

  • Key Reactivity: Strong base, nucleophilic, incompatible with strong acids, acid chlorides, and anhydrides.

Hazard Assessment & Regulatory Classification

Before initiating any disposal procedure, you must classify the waste stream.[2][3] This compound is not P-listed or U-listed under RCRA but is regulated by characteristic.

Parameter Classification / Value Operational Implication
GHS Classification Skin Corr. 1B ; Acute Tox. 4 (Oral)Requires full PPE (nitrile gloves, face shield, lab coat) to prevent chemical burns.
RCRA Code D002 (Corrosive)pH is likely >12.5. Must be managed as hazardous corrosive waste.
Physical State Liquid / Low-melting SolidHigh mobility in spills; requires secondary containment.
Incompatibilities Acids, Oxidizers, Acid ChloridesCRITICAL: Do not mix with acidic waste streams (e.g., waste HCl) to avoid violent exotherms.

Waste Segregation & Pre-Disposal Handling

Effective disposal starts at the bench. Segregation is the primary defense against unplanned chemical reactions in waste containers.

Protocol 1: Waste Segregation Strategy
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (aluminum) which can degrade in high pH environments.

  • Labeling: Mark clearly as "Hazardous Waste - Corrosive (Basic)." List the full chemical name; do not use abbreviations like "2-Me-Diaz."

Figure 1: Waste Segregation Decision Tree This diagram illustrates the logical flow for segregating amine waste to prevent incompatible mixing.

SegregationTree Start Waste Generation: (2S)-2-Methyl-1,4-diazepane CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Compatibility CheckMix->AnalyzeMix Yes Compatible Compatible Stream: Basic/Organic Amines CheckMix->Compatible No (Pure) IsAcid Contains Acids? AnalyzeMix->IsAcid IsOxidizer Contains Oxidizers? IsAcid->IsOxidizer No SegregateAcid STOP: Do NOT Mix. Violent Exotherm Risk. Segregate into Stream A. IsAcid->SegregateAcid Yes SegregateOx STOP: Fire/Explosion Risk. Segregate into Stream B. IsOxidizer->SegregateOx Yes IsOxidizer->Compatible No Container Transfer to HDPE/Glass Label: 'Corrosive Basic' Compatible->Container

Caption: Logical workflow for segregating (2S)-2-Methyl-1,4-diazepane waste to prevent incompatible reactions.

Disposal Procedures

The Golden Rule: Professional incineration (Lab Pack) is the only recommended disposal method for research quantities of this chemical. In-lab neutralization is discouraged due to the risk of heat generation and toxic fume release.

Method A: Professional Lab Pack (Recommended)
  • Accumulation: Collect waste in a dedicated "Basic Organic Waste" container.

  • Inventory: Log the volume and concentration on your satellite accumulation area log.

  • Pickup: Request a hazardous waste pickup from your EHS (Environmental Health & Safety) department or licensed contractor.

  • Disposal Path: The contractor will likely bulk the waste for fuel blending or high-temperature incineration.

Method B: Empty Container Disposal
  • Triple Rinse: If the container is "RCRA Empty" (<3% residue by weight), triple rinse with a compatible solvent (e.g., ethanol or water if safe).

  • Rinsate Disposal: Collect the first and second rinsates as hazardous waste (follow Method A).

  • Defacing: Deface the label and mark as "Empty."

  • Recycle/Trash: Dispose of the glass/plastic in regular trash or glass recycling, depending on local policy.

Emergency Spill Response

Spills of cyclic amines are hazardous due to their volatility and corrosivity. Immediate action is required.

Figure 2: Spill Response Workflow This diagram outlines the step-by-step response to a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100mL or in hood?) Spill->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Emergency Assess->Major High Risk / Large Vol Minor MINOR SPILL Proceed with Cleanup Assess->Minor Low Risk / Small Vol Ventilate Ventilate Area (Open fume hoods) Minor->Ventilate PPE Don PPE: Nitrile gloves (double), Goggles, Lab Coat Absorb Apply Inert Absorbent (Vermiculite/Sand) DO NOT USE PAPER TOWELS PPE->Absorb Ventilate->PPE Collect Collect into Plastic Bag/Pail Absorb->Collect Wash Wash Area with Soap & Water Collect->Wash Tag Label as Hazardous Waste Request Pickup Wash->Tag

Caption: Step-by-step decision matrix for handling spills of (2S)-2-Methyl-1,4-diazepane safely.

Detailed Spill Protocol:
  • Evacuate & Ventilate: If the spill is outside a fume hood, clear the immediate area. Amines have potent odors and can cause respiratory irritation [1].

  • Absorb: Use vermiculite , dry sand , or commercial "Basic/Organic" spill pads.

    • Why? Paper towels can react rapidly or degrade; combustible materials increase fire risk.

  • Neutralization (Expert Only): You may treat the absorbed material with dilute citric acid to reduce pH, but this generates heat. Skip this step unless you are trained in exothermic neutralization.

  • Pack: Scoop the absorbent into a heavy-duty plastic bag or pail. Seal tightly.

References

  • U.S. Environmental Protection Agency (EPA) . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS) . Guide for Chemical Spill Response. Retrieved from [Link]

Sources

Standard Operating Procedure & PPE Guide: Handling (2S)-2-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven guide for the safe handling, operational processing, and disposal of (2S)-2-Methyl-1,4-diazepane, designed specifically for researchers and drug development professionals.

Executive Summary & Chemical Profile

(2S)-2-Methyl-1,4-diazepane (also known as (S)-2-Methylhomopiperazine) is a chiral cyclic diamine widely utilized in pharmaceutical development, particularly as a scaffold for synthesizing target-specific molecules like sigma-1 receptor ligands[1]. While highly valuable in drug discovery, its aliphatic diamine structure renders it a strong base[2]. Consequently, it is highly corrosive to human tissue, necessitating rigorous safety protocols, specialized Personal Protective Equipment (PPE), and strict environmental controls during handling and disposal[3].

Hazard Identification & Mechanistic Risk Assessment

To handle this chemical safely, researchers must understand the causality behind its hazards. Safety is not about memorizing rules; it is about understanding chemical behavior.

  • Corrosivity (H314 / H318): As a secondary and primary amine-containing heterocycle, (2S)-2-Methyl-1,4-diazepane is strongly alkaline. Upon contact with skin or mucous membranes, it rapidly saponifies cellular lipids and extracts water from tissues, leading to deep, penetrating chemical burns[3]. In the eyes, it can cause irreversible corneal damage (H318) due to rapid capillary action and protein denaturation[4].

  • Acute Toxicity (H302 / H312 / H332): The compound is harmful if swallowed, inhaled, or absorbed through the skin[5]. Inhalation of its vapors or aerosols can cause severe respiratory tract irritation and pulmonary edema[6].

Table 1: GHS Hazard Summary for 1,4-Diazepane Derivatives

GHS CodeHazard StatementOperational Implication
H314 Causes severe skin burns and eye damageMandates heavy-duty barrier gloves and face shields.
H318 Causes serious eye damageSafety glasses are insufficient; splash goggles required.
H302 Harmful if swallowedStrict prohibition of eating/drinking in the lab space.
H335 May cause respiratory irritationAll handling must occur inside a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about compliance; it is about understanding material compatibility and failure points.

  • Hand Protection:

    • Requirement: Nitrile rubber (minimum 0.4 mm thickness) or Butyl rubber gloves.

    • Causality: Aliphatic amines permeate natural rubber (latex) and thin PVC almost instantaneously by degrading the polymer matrix. Nitrile and Butyl rubber provide a highly cross-linked, dense barrier that resists alkaline degradation[6].

  • Eye & Face Protection:

    • Requirement: Tight-fitting chemical splash goggles paired with a full-face shield.

    • Causality: Standard safety glasses leave the top and sides of the eyes vulnerable to vapor intrusion and micro-splashes. Given the H318 (severe eye damage) designation, a face shield prevents catastrophic accidental splashes to the face[4].

  • Body Protection:

    • Requirement: Flame-resistant (FR) or chemically resistant lab coat (e.g., Tyvek), long pants, and closed-toe non-porous shoes.

  • Respiratory Protection:

    • Requirement: Work must be confined to a chemical fume hood. If ventilation fails or work must be done outside a hood, a NIOSH-approved respirator equipped with organic vapor/amine cartridges is required[6].

Operational Handling Workflow

Every protocol must be a self-validating system to ensure maximum safety. Do not proceed to the next step unless the previous step's safety criteria are met.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). If the digital readout is absent or an alarm is sounding, halt the protocol immediately.

  • PPE Verification: Inspect nitrile gloves for micro-tears using the inflation method (trap air inside and squeeze to check for leaks). Don goggles and lab coat.

  • Containment Setup: Place the reagent bottle inside a secondary containment tray within the fume hood to catch any immediate drips or vial fractures.

  • Dispensing: Use a glass syringe or chemically compatible pipette (avoid standard polystyrene serological pipettes which may degrade). Keep the sash as low as possible (below the breathing zone).

  • Decontamination: Immediately rinse all spatulas, syringes, and glassware with a dilute, weak acid (e.g., 5% citric acid) to neutralize the amine, followed by copious amounts of water[3].

Workflow Start 1. Pre-Operation: Verify Hood >100 fpm PPE 2. Don PPE: Nitrile, Goggles, Shield Start->PPE Setup 3. Containment: Place in Secondary Tray PPE->Setup Dispense 4. Dispense Chemical (Keep sash low) Setup->Dispense Decon 5. Decontaminate Tools (Rinse with 5% Citric Acid) Dispense->Decon Waste 6. Dispose as Corrosive (EPA D002 Waste) Decon->Waste

Caption: Step-by-step operational workflow for safely handling (2S)-2-Methyl-1,4-diazepane.

Spill Response & Disposal Plan

In the event of a spill, standard solvent cleanup procedures are inadequate and dangerous.

Spill Response Protocol:

  • Evacuation & Assessment: If the spill is >50 mL or outside the fume hood, evacuate the immediate area and alert Environmental Health and Safety (EHS).

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use sawdust or combustible materials, as amines can generate heat upon oxidation[7].

  • Neutralization (The Causality): Neutralize the absorbed residue with a weak acid (e.g., sodium bisulfate or citric acid). Never use strong mineral acids (like HCl or H2SO4). Strong acids will cause a violent, highly exothermic reaction with the basic diazepane, potentially boiling the liquid and aerosolizing corrosive vapors into your breathing zone.

  • Collection: Sweep the neutralized mixture using a non-sparking plastic dustpan and place it into a chemically compatible, sealable hazardous waste container[4].

SpillResponse Spill Spill Detected (Assess Volume) Isolate Isolate Area & Alert Personnel Spill->Isolate Absorb Apply Inert Absorbent (Sand/Vermiculite) Isolate->Absorb Neutralize Neutralize Residue (Use Citric Acid) Absorb->Neutralize Collect Collect in Sealed Waste Container Neutralize->Collect

Caption: Emergency spill response and neutralization pathway for diazepane derivatives.

Disposal Plan: Do not flush (2S)-2-Methyl-1,4-diazepane down the sink. It is toxic to aquatic life and can alter the pH of wastewater effluents[3]. Collect all contaminated PPE, absorbent materials, and empty vials into a designated solid waste bin. Label clearly as "Corrosive Basic Waste (EPA Waste Code D002)" and arrange for pickup by a certified hazardous waste disposal vendor[6].

References

  • Fanter, L. et al. "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands." ResearchGate. [Link]

  • Wikipedia Contributors. "1,4-Diazacycloheptane." Wikipedia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.